Substance P (2-11)
説明
BenchChem offers high-quality Substance P (2-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (2-11) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Substance P (2-11): Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, has long been a focal point of research due to its integral role in pain transmission, inflammation, and various physiological processes. While the full-length peptide has been extensively studied, its metabolites also exhibit biological activities that contribute to the complex pharmacology of the tachykinin system. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of a key N-terminally truncated metabolite, Substance P (2-11). This document details the enzymatic generation of this decapeptide, summarizes its biological activities, and outlines the experimental protocols used for its characterization. Furthermore, it elucidates the known signaling pathways associated with Substance P and its fragments, offering a valuable resource for researchers and professionals in drug development.
Introduction: The Discovery of Substance P and its Fragments
The story of Substance P (2-11) is intrinsically linked to the discovery of its parent molecule, Substance P. In 1931, Ulf von Euler and John H. Gaddum first identified a biologically active extract from equine brain and intestine that caused vasodilation and smooth muscle contraction.[1] They named this unknown substance "Substance P" (for "powder"). It wasn't until 1971 that the 11-amino acid sequence of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was elucidated by Chang and Leeman.[2]
Following the characterization of Substance P, researchers began to investigate its metabolism and the potential biological roles of its fragments. It became evident that Substance P is cleaved by various peptidases in the body, leading to the formation of both N-terminal and C-terminal fragments.[3] One of these metabolites, the decapeptide Substance P (2-11) (Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), emerged as a subject of interest.
The Discovery and Generation of Substance P (2-11)
The identification of Substance P (2-11) is a direct result of studies into the metabolic pathways of Substance P. It is now understood that Substance P (2-11) is primarily generated through the enzymatic action of aminopeptidase P . This enzyme specifically cleaves the Arg1-Pro2 bond of the full-length Substance P molecule.
The presence of Substance P (2-11) as a metabolite has been confirmed in both in vitro and in vivo settings. Studies utilizing bovine brain microvessel endothelial cells (BBMECs) as an in vitro model of the blood-brain barrier have identified Substance P (2-11) as a minor metabolite.[4][5] Furthermore, in vivo microdialysis studies in the rat striatum have also detected its presence, albeit at lower concentrations compared to other fragments like SP (1-7) and SP (3-11).[4]
Experimental Protocol: Identification of Substance P Metabolites by LC-MS/MS
The definitive identification of Substance P (2-11) as a metabolite has been achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and precise mass-based identification of peptides in complex biological samples.
Objective: To identify and quantify Substance P and its metabolites in a biological sample.
Materials:
-
Biological sample (e.g., cell culture supernatant, microdialysate)
-
Substance P and its predicted metabolite standards (including Substance P (2-11))
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Agilent 6460 triple quadrupole mass spectrometer with an Agilent 1200 HPLC system)
Methodology:
-
Sample Preparation: Biological samples are acidified (e.g., with 0.1% formic acid) to stabilize the peptides and precipitate proteins.
-
Solid-Phase Extraction (SPE): The acidified sample is passed through an SPE cartridge to concentrate the peptides and remove interfering substances. The peptides are then eluted with a solvent mixture (e.g., ACN/water with 0.1% FA).
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into the HPLC system. The peptides are separated on a C18 reverse-phase column using a gradient of increasing organic solvent (ACN with 0.1% FA) in an aqueous solvent (water with 0.1% FA).
-
Mass Spectrometry (MS) Detection: As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Precursor ions corresponding to the theoretical masses of Substance P and its metabolites are selected and fragmented. Specific product ions for each peptide are then monitored for detection and quantification.
-
Data Analysis: The retention times and the precursor-product ion transitions of the analytes in the sample are compared to those of the pure standards for definitive identification and quantification.
Biological Activity of Substance P (2-11)
The biological activity of Substance P (2-11) has been a subject of some debate in the scientific literature. While some studies have suggested it to be inactive, others have reported specific biological effects.
Contractile Activity on Guinea Pig Ileum
One of the most cited biological activities of Substance P (2-11) is its ability to induce contraction of the isolated guinea pig ileum.[6] This bioassay is a classic pharmacological preparation for studying the effects of substances on smooth muscle contraction and has been instrumental in the initial discovery and characterization of Substance P itself.
Table 1: Summary of Biological Activity of Substance P and its Fragments
| Peptide | Biological Activity | Target Tissue/Receptor |
| Substance P (1-11) | Potent smooth muscle contraction, vasodilation, pain transmission | NK1 Receptor |
| Substance P (2-11) | Smooth muscle contraction | Guinea Pig Ileum |
| Substance P (1-7) | Modulates dopamine (B1211576) release | Striatum |
| Substance P (5-11) | Binds to NK1 receptor | NK1 Receptor |
Experimental Protocol: Isolated Guinea Pig Ileum Bioassay
Objective: To assess the contractile effect of Substance P (2-11) on smooth muscle.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
Substance P (2-11) and other test compounds
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and recording system (e.g., kymograph)
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.
-
Mounting: A 2-3 cm piece of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed point, and the other is connected to an isotonic transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight resting tension until a stable baseline is achieved.
-
Drug Administration: A dose-response curve is generated by adding increasing concentrations of Substance P (2-11) to the organ bath in a cumulative or non-cumulative manner.
-
Recording: The contractile responses are recorded by the transducer and displayed on a recording system. The magnitude of the contraction is measured as the change from the baseline.
-
Washing: Between drug additions (in a non-cumulative protocol), the tissue is washed with fresh Tyrode's solution to allow it to return to its baseline state.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the drug concentration to generate a dose-response curve, from which parameters like the EC50 (the concentration that produces 50% of the maximal response) can be determined.
Signaling Pathways
The signaling of Substance P is primarily mediated through its high-affinity G protein-coupled receptor, the neurokinin-1 (NK1) receptor .[1][7] Activation of the NK1 receptor by Substance P leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C, leading to a variety of cellular responses.
The precise signaling pathway of Substance P (2-11) is less well-defined. Given its structural similarity to the C-terminal portion of Substance P, which is crucial for receptor binding and activation, it is plausible that Substance P (2-11) also interacts with the NK1 receptor. However, the lack of the N-terminal arginine may alter its binding affinity and efficacy compared to the full-length peptide. Further research, such as competitive binding assays and second messenger studies, is required to fully elucidate the signaling mechanism of Substance P (2-11).
Diagram 1: Substance P (1-11) and Substance P (2-11) Generation
Caption: Enzymatic conversion of Substance P to Substance P (2-11).
Diagram 2: NK1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the NK1 receptor.
Conclusion
Substance P (2-11) represents a significant, albeit less studied, metabolite of Substance P. Its discovery and characterization have been driven by advancements in analytical techniques, particularly mass spectrometry, which have allowed for the detailed investigation of neuropeptide metabolism. While its biological role is not as extensively documented as that of its parent molecule, the available evidence, particularly its contractile activity on the guinea pig ileum, suggests that it is not an inert metabolite.
For researchers and drug development professionals, understanding the bioactivity of Substance P fragments like Substance P (2-11) is crucial. The metabolism of a parent drug or endogenous compound into active metabolites can have significant implications for its overall pharmacological profile, including its efficacy and potential side effects. Further investigation into the receptor interactions and signaling pathways of Substance P (2-11) will undoubtedly provide a more complete picture of the complex and multifaceted nature of the tachykinin system. This knowledge will be invaluable for the rational design of novel therapeutics targeting this important class of neuropeptides.
References
- 1. scribd.com [scribd.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diva-portal.org [diva-portal.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Substance P (2-11) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, and its metabolites play crucial roles in a myriad of physiological and pathological processes within the central nervous system (CNS). Among these, the N-terminally truncated fragment, Substance P (2-11), has garnered interest for its potential distinct biological activities. This technical guide provides a comprehensive overview of the mechanism of action of Substance P (2-11) in the CNS, with a focus on its interaction with tachykinin receptors, downstream signaling cascades, and electrophysiological effects. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of relevant pathways to serve as a resource for researchers and professionals in neuroscience and drug development.
Introduction
Substance P, a member of the tachykinin peptide family, is widely distributed throughout the CNS and is implicated in pain transmission, neuroinflammation, and mood regulation.[1] The biological effects of Substance P are primarily mediated through the activation of neurokinin receptors (NKRs), with the highest affinity for the neurokinin-1 (NK1) receptor.[2][3] The C-terminal sequence of tachykinins is essential for their biological activity.[2] Substance P is metabolized in the CNS into various fragments, including N- and C-terminal peptides, which may possess their own unique biological activities, sometimes independent of the parent molecule.[4]
Substance P (2-11) is a C-terminal fragment of Substance P. While research on this specific fragment is not as extensive as that on the full-length peptide, existing evidence suggests it retains biological activity. Understanding the precise mechanism of action of Substance P (2-11) is crucial for elucidating the full spectrum of tachykinin signaling in the CNS and for the development of novel therapeutics targeting this system.
Receptor Interactions and Binding Affinity
The primary targets for Substance P and its C-terminal fragments in the CNS are the tachykinin receptors: NK1, NK2, and NK3. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[5] The C-terminal region of Substance P is critical for binding to and activating these receptors.[6]
Quantitative Binding Data
Currently, specific quantitative binding data for Substance P (2-11) at NK1, NK2, and NK3 receptors is limited in publicly available literature. However, data for the full-length Substance P and other C-terminal fragments provide a valuable reference for understanding the likely binding profile of SP (2-11).
| Compound/Fragment | Receptor | Preparation | Binding Affinity (Ki, nM) | Assay Type |
| Substance P (1-11) | Human NK1 | Recombinant, CHO cells | 0.07 | Radioligand binding ([³H]SP)[6] |
| Substance P (1-11) | Rat NK1 | Recombinant, COS-1 cells | 10 ± 4 | Radioligand binding ([³H]SP)[6] |
This table will be updated as more specific quantitative data for Substance P (2-11) becomes available.
Downstream Signaling Pathways
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[7]
Phospholipase C and Calcium Mobilization
PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key event in the neuronal response to Substance P.
Electrophysiological Effects in the CNS
Substance P and its fragments are known to modulate neuronal excitability in various regions of the CNS. The primary effect is often depolarization and an increase in neuronal firing rate.
Modulation of Ion Channels
The depolarizing effect of Substance P is often attributed to the inhibition of potassium (K⁺) channels and/or the activation of non-selective cation channels. By reducing the outward flow of potassium ions, the neuronal membrane potential becomes less negative, bringing it closer to the threshold for action potential firing.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of Substance P (2-11) to neurokinin receptors.
Materials:
-
Membrane Preparation: CNS tissue homogenates or cell lines expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the NK1 receptor).
-
Radioligand: A radiolabeled form of a known high-affinity ligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter Substance P).
-
Unlabeled Ligands: Substance P (2-11) and a reference compound (e.g., unlabeled Substance P).
-
Assay Buffer: Typically a Tris- or HEPES-based buffer (pH 7.4) containing divalent cations (e.g., Mg²⁺, Mn²⁺) and protease inhibitors (e.g., bacitracin).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C or GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor (Substance P (2-11) or the reference compound). Include wells for total binding (no competitor) and non-specific binding (a high concentration of the unlabeled reference compound).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the functional activity of Substance P (2-11) by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells: A cell line endogenously expressing or transfected with the neurokinin receptor of interest (e.g., U373MG astrocytoma cells or HEK293 cells).
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM, Fluo-4 AM.
-
Assay Buffer: A buffered salt solution (e.g., HBSS) with or without probenecid (B1678239) (to prevent dye leakage).
-
Fluorescence plate reader or microscope with appropriate filters and injection capabilities.
-
Substance P (2-11) and a reference agonist.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence.
-
Agonist Addition: Inject varying concentrations of Substance P (2-11) or the reference agonist into the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue recording to capture the peak fluorescence response and its subsequent decay.
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as relative fluorescence units (RFU).
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Conclusion
Substance P (2-11), as a C-terminal fragment of Substance P, is presumed to exert its effects in the CNS primarily through the NK1 receptor, leading to neuronal depolarization and increased excitability via Gq/11-mediated signaling and modulation of ion channel activity. While direct quantitative data for Substance P (2-11) remains to be fully elucidated, the established pharmacology of Substance P and other C-terminal fragments provides a strong framework for understanding its mechanism of action. The experimental protocols detailed herein offer robust methods for the further characterization of Substance P (2-11) and other neuropeptide fragments, which will be critical for advancing our knowledge of tachykinin neurobiology and for the development of targeted CNS therapeutics. Further research is warranted to precisely quantify the binding affinities and functional potencies of Substance P (2-11) at all tachykinin receptor subtypes.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. The effect of substance P and its fragments on passive avoidance retention and brain monoamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
An In-Depth Technical Guide to the Biological Function of Substance P Fragment 2-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain transmission, inflammation, and smooth muscle contraction through its interaction with the neurokinin-1 receptor (NK1R). The metabolism of Substance P in vivo leads to the formation of various fragments, one of which is Substance P fragment 2-11 (SP(2-11)). While often considered a minor metabolite, emerging evidence suggests that SP(2-11) possesses distinct biological activities that differentiate it from the full-length peptide. This technical guide provides a comprehensive overview of the biological function of SP(2-11), focusing on its receptor interactions, downstream signaling, and physiological effects.
Receptor Interaction and Binding Affinity
Substance P fragment 2-11, lacking the N-terminal arginine residue of the parent peptide, primarily interacts with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The potency of Substance P fragments in competing for binding to the SP receptor has been shown to decrease in inverse proportion to their length, suggesting that SP(2-11) retains significant receptor affinity.[1] While specific high-affinity binding data (Kd or Ki) for SP(2-11) is not extensively documented in publicly available literature, its ability to elicit functional responses at nanomolar concentrations implies a notable affinity for the NK1R.
Signaling Pathways: Evidence for Biased Agonism
Substance P binding to the NK1R is known to activate multiple downstream signaling cascades, primarily through the coupling of Gαq and Gαs proteins. Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium ([Ca²⁺]i) and activate protein kinase C (PKC), respectively. The Gαs pathway involves the stimulation of adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).
Interestingly, studies on the functional activity of SP fragments have revealed a potential for biased agonism. N-terminal metabolism of SP, as is the case with SP(2-11), produces peptides that retain their ability to increase intracellular calcium but lose the capacity to stimulate cAMP accumulation.[2][3] This suggests that SP(2-11) preferentially activates the Gαq signaling pathway over the Gαs pathway.
Figure 1: Proposed biased signaling pathway of Substance P fragment 2-11.
Physiological Effects
Smooth Muscle Contraction
One of the most well-documented effects of Substance P and its C-terminal fragments is the contraction of smooth muscle. Substance P fragment 2-11 has been shown to possess contracting activities on the guinea pig ileum.[4] This effect is consistent with the activation of the Gαq pathway and subsequent increase in intracellular calcium in smooth muscle cells.
Blood-Brain Barrier Permeability
Substance P is known to be transported across the blood-brain barrier (BBB). Interestingly, SP(2-11) has been found to inhibit the permeation of radiolabeled Substance P across bovine brain microvessel endothelial cell (BBMEC) monolayers in vitro.[4] This suggests a potential role for SP(2-11) in modulating the central nervous system effects of the parent peptide by competing for transport mechanisms at the BBB.
Quantitative Data
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing HEK293 cells | -log EC₅₀ (M) | 8.5 ± 0.3 | [5] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC₅₀ (M) | 7.8 ± 0.1 | [5] |
| Substance P | Guinea Pig Ileum Contraction | Guinea Pig Ileum | EC₅₀ (nM) | ~1-10 | [6] |
| SP Fragments (general) | [³H]physalaemin Binding Inhibition | Rat Brain Membranes | Potency | Decreases with shorter length | [1] |
| SP (2-11) | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing cells | Activity | Retained | [2][3] |
| SP (2-11) | cAMP Accumulation | NK1R-expressing cells | Activity | Lost | [2][3] |
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This protocol outlines the methodology for assessing the contractile effect of Substance P fragment 2-11 on isolated guinea pig ileum.
Figure 2: Guinea Pig Ileum Contraction Assay Workflow.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with a water jacket
-
Isotonic force transducer and data acquisition system
-
Substance P fragment 2-11 stock solution
Procedure:
-
Humanely euthanize the guinea pig and isolate a segment of the ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
Mount a segment in the organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
After equilibration, add Substance P fragment 2-11 to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.
-
Record the contractile response at each concentration using an isotonic transducer.
-
Analyze the data to construct a dose-response curve and determine the EC₅₀ value.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a method to assess the permeability of Substance P fragment 2-11 across an in vitro model of the blood-brain barrier.
Figure 3: In Vitro BBB Permeability Assay Workflow.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Substance P fragment 2-11
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the brain microvascular endothelial cells onto the apical side of the inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with assay buffer and pre-incubate.
-
Add Substance P fragment 2-11 to the apical (luminal) chamber.
-
At designated time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of SP(2-11) in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Conclusion and Future Directions
Substance P fragment 2-11 is a biologically active metabolite of Substance P that demonstrates a distinct pharmacological profile. Its apparent biased agonism at the NK1 receptor, favoring the Gαq-mediated calcium signaling pathway, suggests that it may elicit a more specific subset of the physiological responses associated with the full-length peptide. The inhibitory effect of SP(2-11) on Substance P's transport across the blood-brain barrier further highlights its potential to modulate the neurological actions of its parent compound.
For drug development professionals, the biased agonism of SP(2-11) presents an intriguing avenue for the design of novel therapeutics. Ligands that selectively activate specific downstream signaling pathways of a GPCR can offer improved efficacy and reduced side effects compared to non-selective agonists. Further research is warranted to fully elucidate the binding kinetics of SP(2-11) to the NK1R and to comprehensively characterize its functional profile in various physiological and pathological models. Such studies will be instrumental in determining the therapeutic potential of targeting the specific signaling cascade activated by this intriguing Substance P fragment.
References
- 1. 2.6. HTRF cAMP assay [bio-protocol.org]
- 2. Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Substance P (2-11) in Neurogenic Inflammation: A Technical Guide
Executive Summary
Neurogenic inflammation describes the neurally elicited local inflammatory response characterized by increased vascular permeability, plasma extravasation, vasodilation, and mast cell degranulation. The neuropeptide Substance P (SP), an undecapeptide, is a principal mediator of this process, acting primarily through the G protein-coupled neurokinin-1 receptor (NK1R).[1] Upon release from sensory nerve terminals, SP triggers a cascade of pro-inflammatory events. However, SP is rapidly metabolized in vivo, generating various N-terminally truncated fragments.[2] This guide focuses on a key metabolite, Substance P (2-11) [SP(2-11)], and elucidates its distinct role in modulating neurogenic inflammation. Emerging evidence reveals that SP(2-11) acts as a biased agonist at the NK1R, preferentially activating intracellular calcium signaling while significantly diminishing cyclic AMP (cAMP) production compared to the full-length peptide.[2] This differential signaling has profound implications for the inflammatory cascade, suggesting that SP metabolites are not merely inactive degradation products but active modulators that can fine-tune the nature and magnitude of the inflammatory response. Understanding the nuanced pharmacology of SP(2-11) is critical for the development of targeted therapeutics for inflammatory disorders.
Mechanism of Action: The Biased Agonism of Substance P (2-11)
Substance P exerts its effects by binding to the NK1R, which canonically couples to multiple G protein subtypes to initiate downstream signaling cascades.[3] The two most prominent pathways involved in neurogenic inflammation are:
-
Gαq/11 Pathway: Activation of this pathway stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for processes like mast cell degranulation and nitric oxide production in endothelial cells.[4][5]
-
Gαs Pathway: This pathway activates Adenylyl Cyclase, which catalyzes the production of cyclic AMP (cAMP).[4] cAMP has complex and often context-dependent roles in inflammation, including the regulation of cytokine expression.[2]
Full-length SP is a balanced agonist, potently activating both the Gαq (Ca2+) and Gαs (cAMP) pathways.[6][7] In contrast, the N-terminally truncated metabolite SP(2-11) displays significant signaling bias. While it retains the ability to induce Ca2+ mobilization, its capacity to stimulate cAMP accumulation is markedly reduced.[2] This suggests that the N-terminal arginine residue of SP is crucial for robust Gαs coupling but is less critical for Gαq activation.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. escholarship.org [escholarship.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Substance P (2-11): A Technical Guide to Neuronal Signaling Pathways
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the signaling pathways activated by the neuropeptide fragment, Substance P (2-11), in neurons. As a significant C-terminal metabolite of Substance P, understanding its distinct signaling profile is crucial for the development of targeted therapeutics for pain, inflammation, and neurogenic disorders. This document outlines the core signaling cascades, presents quantitative data for related compounds, details key experimental methodologies, and provides visual representations of these complex processes.
Core Concepts: Biased Agonism in Substance P Signaling
Substance P (SP), an undecapeptide, is the primary endogenous ligand for the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[1] Full-length SP is known to be a non-selective agonist, activating both Gαq and Gαs signaling pathways upon binding to the NK1R.[2]
However, enzymatic cleavage of the N-terminal amino acid of Substance P results in the formation of SP (2-11). Research into the metabolic products of SP has revealed a fascinating phenomenon known as "biased agonism," where different ligands, derived from the same precursor, stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.
Specifically, N-terminally truncated fragments of Substance P, including SP (2-11), appear to function as biased agonists at the NK1R. These fragments retain their ability to activate the Gαq pathway, leading to intracellular calcium mobilization, but show significantly diminished or no activity towards the Gαs pathway, which is responsible for cyclic AMP (cAMP) production.[3] This biased signaling profile suggests that SP (2-11) and similar metabolites may elicit more specific physiological responses than the parent peptide, making them intriguing targets for pharmacological intervention.
Quantitative Data: Receptor Activation by Substance P and its Fragments
| Compound | Assay | Cell Line | Parameter | Value (-log EC50 M) | Reference |
| Substance P | Intracellular Calcium ([Ca2+]i) Increase | NK1R-expressing HEK293 cells | -log EC50 | 8.5 ± 0.3 | [3] |
| Substance P | Intracellular Calcium ([Ca2+]i) Increase | NK1R-transfected 3T3 fibroblasts | -log EC50 | 8.53 ± 0.27 | [3] |
| SP (6-11) | Intracellular Calcium ([Ca2+]i) Increase | NK1R-transfected 3T3 fibroblasts | -log EC50 | 8.07 ± 0.27 | [3] |
Table 1: Potency of Substance P and SP (6-11) in Gαq-Mediated Calcium Mobilization Assays.
| Compound | Assay | Cell Line | Parameter | Value (-log EC50 M) | Reference |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC50 | 7.8 ± 0.1 | [3] |
| Substance P | cAMP Accumulation | NK1R-transfected 3T3 fibroblasts | -log EC50 | 8.04 ± 0.18 | [3] |
| SP (6-11) | cAMP Accumulation | NK1R-transfected 3T3 fibroblasts | -log EC50 | 6.78 ± 0.27 | [3] |
Table 2: Potency of Substance P and SP (6-11) in Gαs-Mediated cAMP Accumulation Assays.
The data clearly indicate that while SP (6-11) is a potent activator of the Gαq pathway, its potency in activating the Gαs pathway is significantly reduced compared to full-length Substance P. It is highly probable that SP (2-11) exhibits a similar, if not more pronounced, bias towards Gαq signaling.
Signaling Pathways of Substance P (2-11)
Upon binding to the NK1R, SP (2-11) preferentially activates the Gαq/11 subunit, initiating a well-defined signaling cascade.
Gαq Signaling Pathway
The activation of Gαq/11 by the SP (2-11)-NK1R complex leads to the stimulation of Phospholipase Cβ (PLCβ). In dorsal horn neurons, PLCβ1 and PLCβ3 are key isoforms involved in nociceptive signaling.[4][5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately modulating neuronal excitability and gene expression.
Caption: Gαq signaling pathway activated by Substance P (2-11).
β-Arrestin and MAPK/ERK Signaling
Beyond G protein coupling, agonist binding to the NK1R can also lead to the recruitment of β-arrestins. β-arrestins can act as scaffold proteins, initiating a separate wave of signaling independent of G proteins. This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In dorsal horn neurons, the activation of ERK is linked to central sensitization and the development of persistent pain states. The calcium-sensitive adenylyl cyclase isoforms AC1 and AC8 have been shown to be upstream of ERK activation in these neurons.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase Cbeta 3 mediates the scratching response activated by the histamine H1 receptor on C-fiber nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Calmodulin-Stimulated Adenylyl Cyclases Contribute to Activation of Extracellular Signal-Regulated Kinase in Spinal Dorsal Horn Neurons in Adult Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Metabolism of Substance P to SP(2-11): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous metabolism of Substance P (SP), with a specific focus on its conversion to the N-terminally truncated metabolite, SP(2-11). This document details the enzymatic pathways, quantitative data, experimental methodologies, and signaling implications relevant to this metabolic process.
Introduction to Substance P and its Metabolism
Substance P (SP) is an eleven-amino acid neuropeptide, a member of the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]. It is a key mediator in a variety of physiological and pathological processes, including pain transmission, neurogenic inflammation, and immune regulation[2][3][4]. The biological effects of SP are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR)[1][5].
The in vivo activity of SP is tightly regulated by its metabolic degradation. A diverse array of peptidases can cleave SP, generating a range of N- and C-terminal fragments[6][7]. This metabolic processing is not merely a mechanism of inactivation; the resulting metabolites can exhibit distinct biological activities and signaling profiles compared to the parent peptide[6][8]. One such metabolite is SP(2-11), formed by the cleavage of the Arg¹-Pro² bond at the N-terminus of Substance P.
Enzymatic Conversion of Substance P to SP(2-11)
The primary enzyme responsible for the conversion of Substance P to SP(2-11) is aminopeptidase (B13392206) P (APP) . This enzyme specifically hydrolyzes the peptide bond N-terminal to a proline residue. While SP is a substrate for several peptidases, the generation of SP(2-11) is a specific action of aminopeptidase P.
Other Enzymes in Substance P Metabolism
While aminopeptidase P is key for SP(2-11) formation, it is important to understand the broader context of SP metabolism. Other significant enzymes involved in the degradation of Substance P include:
-
Dipeptidyl peptidase IV (DPP-IV): Cleaves the first two amino acids, producing SP(3-11)[9].
-
Neutral endopeptidase (NEP, neprilysin): Cleaves at multiple sites.
-
Angiotensin-converting enzyme (ACE): Primarily acts on the C-terminal portion of SP.
-
Cathepsin G: Cleaves the Phe⁷-Phe⁸ bond[10].
The interplay of these enzymes dictates the profile of SP metabolites in different tissues and physiological conditions.
Quantitative Data on Substance P Metabolism
Quantitative kinetic data for the specific conversion of Substance P to SP(2-11) by aminopeptidase P is not extensively reported in the literature. However, data for the metabolism of SP by other enzymes and the concentrations of various SP metabolites have been documented.
Table 1: Kinetic Parameters of Substance P Metabolizing Enzymes
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source |
| Cathepsin G | Substance P | 1.13 µM | 6.35 s⁻¹ | 5639 | [10] |
| Dipeptidyl peptidase IV | Substance P | 32.7 - 123 µM | - | - | [9] |
| Aminopeptidase M | SP(5-11) | 32.7 - 123 µM | - | - | [9] |
Table 2: In Vitro Formation of Substance P Metabolites
| Metabolite | Cell Type | Concentration (pmol/mL) after 1h incubation with 1.5 µM SP | Source |
| SP(2-11) | 3T3 fibroblasts, primary mouse cardiac endothelial cells, murine elicited peritoneal macrophages | 0.5 - 10 | [6] |
| SP(3-11) | 3T3 fibroblasts, primary mouse cardiac endothelial cells, murine elicited peritoneal macrophages | ~10 - 80 | [7] |
| SP(5-11) | 3T3 fibroblasts, primary mouse cardiac endothelial cells, murine elicited peritoneal macrophages | ~50 - 450 | [7] |
Experimental Protocols
In Vitro Enzyme Assay for SP Metabolism by Aminopeptidase P
This protocol outlines a general procedure for assessing the in vitro conversion of Substance P to SP(2-11) by aminopeptidase P, followed by quantification using LC-MS/MS.
Objective: To determine the rate of SP(2-11) formation from SP by recombinant or purified aminopeptidase P.
Materials:
-
Recombinant human aminopeptidase P
-
Substance P (synthetic)
-
SP(2-11) (synthetic standard)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of Substance P in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer and the Substance P substrate to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of aminopeptidase P to the substrate mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the separation and quantification of SP and SP(2-11)[11][12].
-
Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B)[11][12].
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SP and SP(2-11)[7].
-
-
Data Analysis:
-
Generate a standard curve for SP(2-11) to quantify its formation over time.
-
Calculate the initial reaction velocity from the linear portion of the product formation curve.
-
Quantification of SP and SP(2-11) by LC-MS/MS
Table 3: Example LC-MS/MS Parameters for SP and Metabolite Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, e.g., 1.0 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | Linear gradient from 100% A to 75% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Injection Volume | 25 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Capillary Voltage | 3500 V |
Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.
Signaling Pathways and Biological Implications
The metabolism of Substance P to SP(2-11) can significantly alter its signaling properties and subsequent biological effects.
Substance P Signaling
Substance P binding to the NK1 receptor activates G proteins, primarily Gq/11 and Gs. This leads to the activation of two main signaling cascades[5][8]:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Altered Signaling of SP(2-11)
N-terminally truncated metabolites of SP, including SP(2-11), have been shown to exhibit biased agonism at the NK1 receptor[8]. While they may retain the ability to activate the Gq/11-PLC pathway and stimulate intracellular calcium release, their capacity to activate the Gs-AC-cAMP pathway is often diminished[6][8]. This differential signaling can lead to distinct cellular responses compared to the full-length SP peptide.
Biological Significance
The conversion of SP to SP(2-11) may play a role in modulating neurogenic inflammation. Substance P is a potent mediator of neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells[2][13]. By altering the signaling profile of SP, its metabolism to SP(2-11) could fine-tune the inflammatory response. The reduced ability of SP(2-11) to stimulate cAMP production might dampen certain aspects of the inflammatory cascade that are cAMP-dependent.
Visualizations
Caption: Metabolic pathway of Substance P to SP(2-11) and other metabolites.
Caption: Workflow for in vitro analysis of Substance P metabolism.
Caption: Differential signaling of Substance P and SP(2-11) via the NK1 receptor.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Inflammation in acute CNS injury: a focus on the role of substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Differential processing of substance P and neurokinin A by plasma dipeptidyl(amino)peptidase IV, aminopeptidase M and angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of substance P and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allpeptide.com [allpeptide.com]
- 13. wjgnet.com [wjgnet.com]
Physiological Effects of Substance P (2-11) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established mediator of a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activities are primarily mediated through the neurokinin-1 receptor (NK1R). While the physiological effects of the full-length Substance P (1-11) are extensively documented, its metabolic fragments also exhibit biological activity. This technical guide focuses on the physiological effects of the administration of Substance P (2-11), a C-terminal fragment of Substance P. This document provides a comprehensive overview of the known biological activities of SP (2-11), with a particular focus on its effects on gastrointestinal motility. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the substance P system.
Introduction
Substance P (SP) is a neuropeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is widely distributed throughout the central and peripheral nervous systems and plays a significant role in numerous physiological and pathological processes[1]. The diverse actions of SP are initiated by its binding to neurokinin receptors, with the highest affinity for the NK1 receptor[2]. Upon release, SP can be cleaved by various peptidases into smaller fragments. These fragments are not merely inactive degradation products; some retain biological activity and may exhibit distinct physiological profiles compared to the parent peptide.
Substance P (2-11) is a C-terminal fragment of SP that has been identified as a metabolite[3]. While research on SP (2-11) is less extensive than that on the full-length peptide, existing evidence indicates it possesses biological activity, particularly in modulating smooth muscle contraction. Understanding the specific effects of SP (2-11) is crucial for a complete comprehension of the substance P system and for the development of targeted therapeutics.
Signaling Pathways
The physiological effects of Substance P and its fragments are mediated through the activation of G protein-coupled receptors, primarily the NK1 receptor. The binding of an agonist to the NK1 receptor initiates a cascade of intracellular signaling events.
Physiological Effects
Gastrointestinal Effects
The most well-documented physiological effect of Substance P (2-11) is its ability to induce smooth muscle contraction in the gastrointestinal tract.
3.1.1. Guinea Pig Ileum Contraction
Substance P (2-11) has been shown to have contracting activities on the guinea pig ileum[3]. This effect is characteristic of tachykinin peptides and is mediated through the activation of neurokinin receptors on smooth muscle cells.
Quantitative Data: Guinea Pig Ileum Contraction
| Agonist | EC50 (M) | Maximum Response (% of Substance P) | Reference |
| Substance P | 1.2 x 10⁻⁹ | 100% | [4] |
| Substance P (2-11) | Data not available | Data not available |
Blood-Brain Barrier Permeability
In an in vitro model of the blood-brain barrier (BBB) using bovine brain microvessel endothelial cells (BBMECs), Substance P (2-11) was observed as a minor metabolite of SP[3]. Interestingly, SP (2-11) was also found to inhibit the permeation of radiolabeled Substance P across the BBMEC monolayer. This suggests that SP (2-11) may interact with transport or enzymatic systems at the BBB.
Experimental Workflow: In Vitro Blood-Brain Barrier Permeability Assay
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of the substance P-induced contraction via the release of acetylcholine and gamma-aminobutyric acid in the guinea-pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (2-11): A Technical Guide to its Role in Pain Transmission Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a primary mediator in the transmission of pain signals within the central and peripheral nervous systems.[1][2][3] Encoded by the preprotachykinin-A (ppt-A) gene, SP is released from the terminals of specific sensory nerves in response to noxious stimuli.[2][4] Its biological effects, particularly in nociception, are predominantly mediated through the activation of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][2] The activity of Substance P is largely attributed to its C-terminal sequence, making its fragments, such as Substance P (2-11), subjects of significant interest in pain research.
This technical guide provides an in-depth analysis of Substance P (2-11) and related C-terminal fragments, focusing on their role in pain transmission. It consolidates quantitative data, details key experimental methodologies, and illustrates the core signaling pathways to support ongoing research and drug development efforts in analgesia.
Quantitative Data Presentation
The biological activity of Substance P fragments is quantified by their binding affinity (Ki) and functional potency (EC50/IC50) at the NK1 receptor. The following tables summarize available data for SP (2-11) and other relevant C-terminal fragments to provide a comparative context.
Table 1: In Vitro Binding Affinity and Potency of Substance P Fragments at the NK1 Receptor
| Compound | Preparation | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
|---|---|---|---|---|
| Substance P (Full-length) | Recombinant human NK1 receptor in CHO cells | 0.07 | - | Radioligand binding ([³H]SP)[1] |
| Substance P (2-11) | Guinea pig ileum | - | Potent contractile activity | Bioassay[5] |
| Substance P (3-11) | Guinea pig ileum | - | Potent contractile activity | Bioassay[5] |
| Substance P (4-11) | NK1 Receptors | High selectivity | - | Receptor Binding Assay[5] |
| Substance P (5-11) | Various preparations | - | Active | Functional Assays[6][7] |
| Substance P (6-11) | NK1 Tachykinin Receptor | Binds to receptor | Depolarization of motoneurons | Electrophysiology[5] |
Note: Specific quantitative Ki and EC50 values for Substance P (2-11) are not consistently reported across publicly available literature; its activity is often described qualitatively as potent.
Signaling Pathways in Pain Transmission
The pro-nociceptive effects of Substance P and its C-terminal fragments like SP (2-11) are primarily initiated by the activation of the NK1 receptor on post-synaptic neurons in the dorsal horn of the spinal cord.[1] This binding event triggers a well-defined intracellular signaling cascade that increases neuronal excitability and enhances pain signaling.
Activation of the NK1 receptor, a Gq-coupled GPCR, stimulates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates Protein Kinase C (PKC).[1] This cascade leads to the modulation of various downstream targets, including the potentiation of NMDA receptors and other ion channels, resulting in heightened neuronal excitability and pain signal transmission.[1][8]
Caption: NK1 Receptor signaling cascade initiated by Substance P fragments.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the function of Substance P (2-11) in pain pathways.
In Vivo Behavioral Assay: Intrathecal (i.t.) Injection in Rodents
This protocol is used to assess the direct nociceptive or anti-nociceptive effects of substances delivered to the spinal cord.
-
Objective: To measure the behavioral response (e.g., biting, licking, vocalization) following intrathecal administration of Substance P fragments.
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Procedure:
-
Animal Restraint: Mice are restrained manually. Rats may require light isoflurane (B1672236) anesthesia.
-
Injection Site: The injection is made between the L5 and L6 vertebrae to target the lumbar enlargement of the spinal cord.
-
Injection: A 30-gauge needle connected to a 10 µl Hamilton syringe is used. A volume of 5-10 µl is injected. A flick of the tail is often observed, indicating successful dural penetration.[1]
-
Drug Administration: Substance P (2-11) is dissolved in sterile, pyrogen-free saline. Doses are determined based on previous studies or dose-response curves.
-
Behavioral Observation: Immediately after injection, the animal is placed in a clear observation chamber. The number of spontaneous nocifensive behaviors (e.g., scratching, licking, biting directed at the hind paws) is counted for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: The behavioral scores are compared between the vehicle control group and the drug-treated group using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: Workflow for intrathecal injection and behavioral analysis.
In Vitro Functional Assay: Calcium Imaging
This technique measures changes in intracellular calcium concentration in response to receptor activation, providing a direct readout of NK1 receptor function.
-
Objective: To quantify the ability of Substance P (2-11) to activate the NK1 receptor and trigger calcium release in cultured neurons or NK1-expressing cells.
-
Cell Preparation:
-
Primary dorsal root ganglion (DRG) neurons are cultured from rodents.
-
Alternatively, a cell line (e.g., HEK293, CHO) stably expressing the human NK1 receptor is used.
-
Cells are plated on glass-bottom dishes and allowed to adhere.
-
-
Procedure:
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Excess dye is washed off with the buffer.
-
Baseline Measurement: The dish is mounted on an inverted fluorescence microscope equipped with a camera. Baseline fluorescence is recorded for several minutes to ensure a stable signal.
-
Drug Application: Substance P (2-11) at various concentrations is applied to the cells via a perfusion system.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular [Ca²⁺], are recorded over time.
-
-
Data Analysis: The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀). Dose-response curves are generated to determine the EC50 of Substance P (2-11).
Conclusion and Future Directions
Substance P (2-11), as a biologically active C-terminal fragment of Substance P, plays a significant role in nociceptive signaling through the activation of the NK1 receptor. Its ability to elicit pro-nociceptive effects underscores the importance of the C-terminal portion of the parent peptide for receptor interaction and subsequent intracellular signaling. While research has often focused on the full-length peptide or more stable synthetic analogs, understanding the specific contribution of endogenous fragments like SP (2-11) is critical.
For drug development professionals, the NK1 receptor remains a compelling target for novel analgesics. However, the clinical translation of NK1 antagonists has been challenging. Future research should focus on elucidating the potentially distinct roles of various SP fragments in different pain states (e.g., inflammatory vs. neuropathic pain) and exploring possibilities of biased agonism at the NK1 receptor, which could lead to more targeted and effective therapeutic strategies. The methodologies and data presented in this guide serve as a foundational resource for advancing these research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
Cellular Targets of Substance P (2-11) in the Spinal Cord: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator of nociceptive transmission in the spinal cord.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] Upon release from the central terminals of primary afferent sensory neurons, SP binds to NK1Rs on spinal cord neurons, contributing to pain perception and neurogenic inflammation.[1] The metabolism of SP in the central nervous system results in the formation of various N- and C-terminal fragments. Among these, the C-terminal fragment Substance P (2-11) is of significant interest due to the established role of the C-terminus in NK1R binding and activation. This technical guide provides a comprehensive overview of the cellular targets of Substance P (2-11) in the spinal cord, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways.
Cellular Targets and Receptor Interactions
The primary cellular targets for Substance P and its C-terminal fragments, including SP (2-11), within the spinal cord are cells expressing the NK1 receptor. These include:
-
Neurons:
-
Projection Neurons: Located predominantly in lamina I and laminae III-IV of the dorsal horn, these neurons are a major target for SP-containing primary afferents and play a crucial role in transmitting nociceptive information to higher brain centers.[3]
-
Excitatory Interneurons: Found in the superficial dorsal horn, these interneurons are involved in the local processing of sensory information.
-
Motor Neurons: While less pronounced, some motor neurons in the ventral horn also express NK1 receptors.
-
-
Glial Cells:
-
Astrocytes: These glial cells express NK1 receptors and respond to SP with intracellular calcium mobilization, suggesting a role in neuroinflammation and the modulation of synaptic activity.[4]
-
Microglia: As the resident immune cells of the CNS, microglia also express NK1Rs and are activated by SP, contributing to central sensitization and chronic pain states.[5]
-
Oligodendrocytes: Evidence suggests that cells of the oligodendrocyte lineage may also be responsive to Substance P.
-
Receptor Binding and Activation
| Compound | Receptor | Tissue/Cell Line | Binding Affinity (Ki/IC50) | Potency (EC50) | Reference |
| [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P | NK1R | Rat Brain Membranes | Kd = 1.4 ± 0.5 nM | [6] | |
| Substance P | NK1R | Rat Brain Membranes | Potent competitor | [6] | |
| SP (5-11) | NK1R | Mouse Spinal Cord Membranes | Less potent than SP | ||
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11) | NK1R | U373 MG glioblastoma cells | Nanomolar range | [7] | |
| [¹⁷⁷Lu]DOTA-SP(4–11) | NK1R | U373 MG glioblastoma cells | Nanomolar range | [7] | |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | NK1R | U373 MG glioblastoma cells | Nanomolar range | [7] |
Note: Specific Ki or IC50 values for SP (2-11) in the spinal cord are not available in the cited literature. The table provides context from related compounds and preparations.
Signaling Pathways
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1R to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]
Interestingly, studies on SP metabolites suggest that C-terminal fragments like SP (2-11) may exhibit biased agonism. While they retain the ability to induce calcium mobilization, their capacity to stimulate cyclic AMP (cAMP) production is diminished compared to the full-length peptide. This differential signaling could lead to distinct physiological outcomes.
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of Substance P (2-11) for the NK1 receptor in spinal cord tissue.[9][10]
a. Membrane Preparation:
-
Dissect the lumbar spinal cord from adult rats or mice on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
b. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P).[1]
-
Add increasing concentrations of unlabeled Substance P (2-11) to compete with the radioligand for binding.
-
Add the spinal cord membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand.[1]
-
Wash the filters with ice-cold wash buffer.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of SP (2-11) that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Caption: Radioligand Binding Assay Workflow.
In Vitro Spinal Cord Slice Electrophysiology
This protocol allows for the investigation of the direct effects of Substance P (2-11) on the electrophysiological properties of individual spinal cord neurons.[3][11]
a. Slice Preparation:
-
Anesthetize a young adult rat or mouse and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Embed the spinal cord in agar (B569324) and cut transverse or parasagittal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
b. Whole-Cell Patch-Clamp Recording:
-
Transfer a spinal cord slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize individual neurons in the dorsal horn (e.g., in lamina I or II) using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a high-resistance (GΩ) seal between a glass micropipette filled with an appropriate internal solution and the membrane of the target neuron.
-
Rupture the membrane patch to establish the whole-cell recording configuration.
-
Record the neuron's resting membrane potential and firing properties in current-clamp mode.
-
Switch to voltage-clamp mode to record synaptic currents.
-
Bath-apply Substance P (2-11) at a known concentration and record any changes in holding current, membrane potential, or synaptic activity.
Caption: Whole-Cell Patch-Clamp Workflow.
Calcium Imaging in Spinal Cord Slices
This protocol is used to visualize and quantify changes in intracellular calcium concentration in populations of spinal cord neurons and glial cells in response to Substance P (2-11).[12]
a. Slice Preparation and Dye Loading:
-
Prepare spinal cord slices as described in the electrophysiology protocol.
-
Incubate the slices in oxygenated aCSF containing a membrane-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Allow the slices to de-esterify the dye in fresh aCSF for at least 30 minutes before imaging.
b. Confocal or Two-Photon Microscopy:
-
Place a dye-loaded slice in a recording chamber on the stage of a confocal or two-photon microscope.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Acquire baseline fluorescence images of a field of view containing neurons and/or glial cells in the dorsal horn.
-
Bath-apply Substance P (2-11) and acquire a time-lapse series of images to monitor changes in fluorescence intensity.
-
Analyze the changes in fluorescence to determine the amplitude and kinetics of the calcium responses in individual cells.
Caption: Calcium Imaging Workflow.
Conclusion and Future Directions
Substance P (2-11), as a C-terminal fragment of Substance P, is expected to primarily target NK1 receptor-expressing cells in the spinal cord, including various neuronal and glial populations. The available evidence suggests that it likely retains the ability to induce calcium mobilization, a key event in neuronal activation and glial signaling, while potentially having a reduced effect on cAMP-mediated pathways. This biased agonism could have significant implications for the development of novel analgesics with more specific mechanisms of action and potentially fewer side effects.
Further research is critically needed to quantify the binding affinity of Substance P (2-11) at spinal NK1 receptors and to delineate its precise electrophysiological and intracellular signaling effects on identified dorsal horn neurons and glial cells. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be essential for fully understanding the therapeutic potential of targeting this specific Substance P fragment for the management of pain and other neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin actions on deep dorsal horn neurons in vitro: an electrophysiological and morphological study in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding [frontiersin.org]
- 5. Substance P spinal signaling induces glial activation and nociceptive sensitization after fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Substance P (2-11): A Technical Guide to its Role and Investigation in Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide member of the tachykinin family, is a well-established mediator of pain, inflammation, and smooth muscle contraction in peripheral tissues. Its biological effects are primarily mediated through the activation of neurokinin receptors (NKRs), with the highest affinity for the NK1 receptor. The metabolism of Substance P in vivo leads to the generation of various fragments, which may possess unique biological activities. This technical guide focuses on a specific N-terminally truncated fragment, Substance P (2-11), providing a comprehensive overview of its known functions in peripheral tissues and detailed methodologies for its further investigation. While quantitative data for SP (2-11) is not extensively available in the current literature, this guide equips researchers with the necessary protocols to elucidate its binding affinities and functional potencies.
Substance P (2-11) is a decapeptide that has been shown to elicit biological responses in peripheral tissues, suggesting a potential role in modulating physiological and pathological processes. Its effects, including smooth muscle contraction and mast cell degranulation, point towards its involvement in inflammatory and contractile events.[1][2] Understanding the specific pharmacology of SP (2-11) is crucial for a complete picture of the tachykinin system and for the development of targeted therapeutics.
Core Concepts: Signaling Pathways
Substance P and its fragments exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the neurokinin receptors NK1, NK2, and NK3. The activation of these receptors initiates intracellular signaling cascades that lead to the observed physiological responses.
NK1 Receptor Signaling
The NK1 receptor, the primary target for Substance P, predominantly couples to Gαq/11 proteins. Upon ligand binding, this initiates the following cascade:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Generation of Second Messengers: This hydrolysis produces two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.
-
Downstream Effects: Activated PKC phosphorylates a variety of intracellular proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators.
The following diagram illustrates the Gαq/11-mediated signaling pathway:
Quantitative Data
While specific quantitative data for Substance P (2-11) is limited in the published literature, the following table summarizes the known qualitative activities. Researchers are encouraged to use the provided experimental protocols to determine the specific binding affinities and functional potencies of SP (2-11).
| Ligand/Fragment | Receptor Target(s) | Peripheral Tissue Effect(s) | Quantitative Data | Reference(s) |
| Substance P (2-11) | Presumed NKRs | Smooth muscle contraction (guinea pig ileum) | Not available | [2] |
| Mast cell degranulation | Similar to Substance P | [1] | ||
| Substance P | NK1 > NK2, NK3 | Smooth muscle contraction, vasodilation, increased vascular permeability, mast cell degranulation | pD2 (contraction) and pKi (binding) values are extensively reported for various tissues. | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of Substance P (2-11) in peripheral tissues.
Radioligand Binding Assay for Neurokinin Receptors
This protocol is designed to determine the binding affinity (Ki) of Substance P (2-11) for the NK1, NK2, and NK3 receptors through competitive displacement of a radiolabeled ligand.
Workflow Diagram:
Materials:
-
Cell membranes expressing human or rodent NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P for NK1 receptors; [³H]-Neurokinin A for NK2 receptors; [³H]-Senktide for NK3 receptors.
-
Substance P (2-11)
-
Unlabeled Substance P, Neurokinin A, and Senktide (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin 40 µg/mL).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A serial dilution of Substance P (2-11) or unlabeled standard.
-
Radioligand at a concentration close to its Kd.
-
Membrane preparation.
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a high concentration (e.g., 1 µM) of the respective unlabeled standard.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Substance P (2-11).
-
Determine the IC₅₀ value (the concentration of SP (2-11) that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is used to determine the potency (EC₅₀ or pD₂) of Substance P (2-11) in inducing contraction of isolated smooth muscle preparations, such as the guinea pig ileum.[2]
Workflow Diagram:
Materials:
-
Guinea pig ileum.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Substance P (2-11).
-
Isolated organ bath system equipped with isometric force transducers and a data acquisition system.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by gently flushing with Krebs-Henseleit solution. Cut the ileum into segments of approximately 2-3 cm.
-
Mounting: Mount the ileum segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Apply an optimal resting tension to the tissue (typically 1 g for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
Cumulative Concentration-Response Curve:
-
After the equilibration period, add Substance P (2-11) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Data Recording: Record the isometric contractions using the data acquisition system.
-
Data Analysis:
-
Express the contractile response to each concentration of Substance P (2-11) as a percentage of the maximal contraction obtained.
-
Plot the percentage of maximal contraction against the logarithm of the molar concentration of Substance P (2-11).
-
Determine the EC₅₀ value (the molar concentration that produces 50% of the maximal response) from the resulting sigmoidal curve using non-linear regression.
-
The potency can also be expressed as the pD₂ value, which is the negative logarithm of the EC₅₀.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the ability of Substance P (2-11) to increase vascular permeability in the skin of rodents, a key feature of neurogenic inflammation.
Workflow Diagram:
Materials:
-
Mice or rats.
-
Evans blue dye solution (e.g., 1% in sterile saline).
-
Substance P (2-11) dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Anesthetics.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved protocol.
-
Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein). Evans blue binds to plasma albumin.
-
Intradermal Injections: After a short circulation time (e.g., 5-10 minutes), perform intradermal injections of various doses of Substance P (2-11) and the vehicle control at distinct sites on the shaved dorsal skin of the animal.
-
Extravasation Period: Allow a set amount of time (e.g., 30 minutes) for the dye to extravasate into the tissue at the sites of increased vascular permeability.
-
Tissue Collection: Euthanize the animal and carefully excise the skin at each injection site.
-
Dye Extraction: Place each skin sample in a tube containing formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of Evans blue in formamide.
-
Quantify the amount of extravasated dye in each skin sample by comparing its absorbance to the standard curve.
-
-
Data Analysis: Express the results as the amount of Evans blue per unit weight of tissue (e.g., µg/g tissue). Compare the dye extravasation induced by Substance P (2-11) to that of the vehicle control to determine the dose-dependent effect on vascular permeability.
Conclusion
Substance P (2-11) is a biologically active fragment of Substance P that demonstrates pro-inflammatory and smooth muscle-contracting activities in peripheral tissues. While its detailed pharmacological profile, including receptor binding affinities and functional potencies, requires further elucidation, the experimental protocols provided in this guide offer a robust framework for such investigations. A thorough characterization of SP (2-11) will contribute to a more complete understanding of the tachykinin system's role in health and disease and may unveil new avenues for therapeutic intervention in inflammatory and motility disorders. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for researchers navigating this area of study.
References
- 1. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P-induced augmentation of cutaneous vascular permeability and granulocyte infiltration in mice is mast cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (2-11): A Bioactive Peptide Fragment - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and various physiological processes through its interaction with the neurokinin-1 (NK1) receptor.[1] Metabolic processing of Substance P in vivo leads to the generation of several peptide fragments. Among these, Substance P (2-11), a C-terminal decapeptide, has emerged as a bioactive fragment with its own distinct pharmacological profile. This technical guide provides a comprehensive overview of Substance P (2-11), focusing on its interaction with the NK1 receptor, the resultant signaling cascades, and its known physiological effects. Detailed experimental protocols for the characterization of this and similar peptide fragments are provided, alongside a quantitative summary of its bioactivity in the context of other Substance P-related peptides.
Introduction
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1][2] It exerts its diverse biological functions primarily through the activation of the G-protein coupled receptor (GPCR), the neurokinin-1 (NK1) receptor.[3][4] The biological activity of Substance P is largely attributed to its C-terminal sequence, which is responsible for receptor binding and activation.[5]
Substance P (2-11) is a naturally occurring metabolite of Substance P, lacking the N-terminal arginine residue.[6] Its sequence is Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[7] This fragment has been identified in various tissues and biological fluids and has been shown to possess biological activity, including contractile effects on guinea pig ileum and the ability to inhibit the permeation of full-length Substance P across the blood-brain barrier.[8][9] Understanding the specific bioactivity of SP (2-11) is crucial for elucidating the full physiological role of the Substance P system and for the development of targeted therapeutics.
Quantitative Data on Bioactivity
The bioactivity of Substance P fragments is typically quantified by their binding affinity to the NK1 receptor (Ki or Kd values) and their functional potency in cellular assays (EC50 or IC50 values). While extensive data exists for full-length Substance P and other fragments, specific quantitative data for Substance P (2-11) is less abundant in the literature. The following tables summarize the available data to facilitate comparison.
Table 1: NK1 Receptor Binding Affinity and Functional Potency of Substance P and its Fragments
| Compound/Fragment | Preparation | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| Substance P (1-11) | Recombinant human NK1 receptor in CHO cells | 0.07 | - | Radioligand binding ([³H]SP) |
| Substance P (1-11) | Rat recombinant NK1 receptor in COS-1 cells | 10 ± 4 | - | Radioligand binding ([³H]SP) |
| Substance P (1-11) | Mouse cortical astrocytes | Kd: 0.33 | EC50: 0.36 (Phosphatidylinositol turnover) | Radioligand binding / Functional Assay |
| Substance P (2-11) | Human NK1R-expressing HEK293T cells | Not Reported | log ED50: -7.4 ± 0.08 M (cAMP accumulation) | Functional Assay (cAMP)[10] |
| Substance P (3-11) | Human NK1R-expressing HEK293T cells | Not Reported | log ED50: -7.14 ± 0.06 M (cAMP accumulation) | Functional Assay (cAMP)[10] |
| Substance P (5-11) | Human NK1R-expressing HEK293T cells | Not Reported | log ED50: -6.2 ± 0.05 M (cAMP accumulation) | Functional Assay (cAMP)[10] |
| Septide ([pGlu⁶,Pro⁹]SP(6-11)) | Rat recombinant NK1 receptor in COS-1 cells | - | EC50: 1-9 (Smooth muscle contraction) | Functional Assay |
Note: The log ED50 of -7.4 for Substance P (2-11) in the cAMP assay corresponds to an ED50 of approximately 39.8 nM. This indicates a reduced potency in activating the Gs-cAMP pathway compared to full-length Substance P in other functional assays.
Signaling Pathways
Activation of the NK1 receptor by Substance P and its C-terminal fragments, including SP (2-11), primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[7]
There is also evidence that the NK1 receptor can couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10] However, studies suggest that C-terminal metabolites of Substance P, like SP (2-11), have diminished activity in stimulating the cAMP pathway compared to their effect on calcium mobilization.[10]
Caption: NK1 Receptor Signaling Pathway for Substance P (2-11).
Experimental Protocols
The characterization of Substance P (2-11) and other peptide fragments relies on robust in vitro and in vivo experimental models. Below are detailed protocols for two key assays used to determine the bioactivity of such compounds.
Radioligand Competition Binding Assay for NK1 Receptor
This assay determines the affinity of a test compound (e.g., Substance P (2-11)) for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-labeled Ligand: Substance P (for non-specific binding determination).
-
Test Compound: Substance P (2-11) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (Cell Harvester).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Harvest cultured cells expressing the NK1 receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (Substance P (2-11)).
-
-
Incubation: Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Calcium Imaging Assay for NK1 Receptor Activation
This assay measures the functional activation of the NK1 receptor by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in live cells upon stimulation with an agonist like Substance P (2-11).
Materials:
-
Cells: HEK293 or other suitable cells endogenously or recombinantly expressing the NK1 receptor.
-
Cell Culture Medium.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like R-GECO.[3][8]
-
Probenecid (optional): An anion transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: E.g., Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Test Compound: Substance P (2-11) at various concentrations.
-
Fluorescence microscope or a kinetic fluorescence plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the NK1R-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates or on coverslips for microscopy).
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (with probenecid, if used).
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active form.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage and record the baseline fluorescence for a short period.
-
Agonist Addition: Add the test compound (Substance P (2-11)) at various concentrations to the wells. Modern kinetic plate readers have integrated liquid handling for this step.
-
Kinetic Measurement: Immediately after agonist addition, continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change from baseline.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
Caption: Workflow for a Calcium Imaging Assay.
Conclusion and Future Directions
Substance P (2-11) is a bioactive fragment of Substance P that retains activity at the NK1 receptor. The available data, although not as comprehensive as for the parent peptide, indicates that it can activate NK1 receptor-mediated signaling, particularly the Gq/calcium mobilization pathway. Its reduced potency in activating the Gs/cAMP pathway suggests that it may act as a biased agonist, a phenomenon of growing interest in GPCR drug discovery.
For researchers and drug development professionals, Substance P (2-11) represents an important tool for understanding the nuances of the Substance P system. Future research should focus on:
-
Comprehensive Quantitative Characterization: A systematic determination of the binding affinity (Ki) and functional potency (EC50) of Substance P (2-11) in standardized radioligand binding and calcium flux assays is needed for a direct comparison with full-length Substance P.
-
In Vivo Studies: Further investigation into the in vivo physiological and pathophysiological roles of Substance P (2-11) is warranted, particularly in the contexts of pain, inflammation, and neuroregulation.
-
Biased Agonism: Exploring the potential for Substance P (2-11) to act as a biased agonist at the NK1 receptor could open new avenues for therapeutic intervention, allowing for the selective activation of desired signaling pathways while avoiding others that may lead to side effects.
By employing the detailed methodologies outlined in this guide, the scientific community can further unravel the specific contributions of Substance P (2-11) to the complex biology of the tachykinin system.
References
- 1. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of substance P in guinea-pig ileum longitudinal smooth muscle: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. molbiolcell.org [molbiolcell.org]
The Double-Edged Sword: Unraveling the Significance of N-Terminally Truncated Substance P
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Substance P (SP), an undecapeptide neuropeptide, is a key player in a multitude of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. However, the biological landscape of SP signaling is not solely dictated by the full-length peptide. Enzymatic cleavage in vivo gives rise to a series of N-terminally truncated metabolites. These fragments, far from being inactive byproducts, exhibit distinct pharmacological profiles, acting as biased agonists that can differentially modulate downstream signaling pathways. This technical guide provides a comprehensive overview of the significance of N-terminally truncated Substance P, detailing their receptor interactions, functional consequences, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1][2] Its diverse physiological roles are initiated by its binding to the NK1R.[2] Following its release, SP is subject to rapid enzymatic degradation in the extracellular space, leading to the formation of various N- and C-terminal fragments. Among these, the N-terminally truncated metabolites have garnered significant scientific interest. These peptides, which lack one or more amino acids from the N-terminus, retain the C-terminal sequence essential for receptor activation but exhibit altered signaling properties.
This guide will delve into the nuanced world of these truncated peptides, exploring their biased agonism at the NK1R and the consequent decoupling of canonical signaling pathways. We will present quantitative data on their binding affinities and functional potencies, provide detailed experimental protocols for their study, and visualize the intricate signaling cascades they elicit.
Receptor Interactions and Biased Agonism
The C-terminal region of Substance P is crucial for its binding and activation of the NK1R.[3] N-terminally truncated fragments, such as SP(5-11) and SP(7-11), which preserve this C-terminal domain, can still effectively bind to and activate the receptor.[3] However, the absence of the N-terminal amino acids leads to a phenomenon known as biased agonism.
Full-length SP activates the NK1R to signal through both Gq and Gs proteins.[4] Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization. Gs activation stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP).
In contrast, N-terminally truncated SP analogs are weaker agonists of Gs signaling.[4] This results in a signaling bias towards the Gq pathway, meaning these fragments preferentially induce calcium mobilization with diminished or absent cAMP accumulation.[5][6][7][8] This differential activation of second messenger pathways can lead to distinct cellular and physiological responses compared to the full-length peptide.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for Substance P and its N-terminally truncated fragments, highlighting their binding affinities and functional potencies at the NK1 receptor.
Table 1: Functional Potency (EC50) of Substance P and its N-Terminally Truncated Fragments in Calcium Mobilization Assays
| Compound | Cell Line | -log EC50 (M) | EC50 (nM) | Reference(s) |
| Substance P | NK1R-expressing HEK293 cells | 8.5 ± 0.3 | ~3.16 | [6][9] |
| Substance P | CHONK1 cells | 9.08 | ~0.083 | [10] |
| SP(6-11) | NK1R-transfected 3T3 fibroblasts | 8.07 ± 0.27 | ~8.51 | [6] |
| Analog 4 (SP fragment hybrid) | CHONK1 cells | 8.45 | ~3.55 | [10] |
Table 2: Functional Potency (EC50) of Substance P and its N-Terminally Truncated Fragments in cAMP Accumulation Assays
| Compound | Cell Line | -log EC50 (M) | EC50 (nM) | Reference(s) |
| Substance P | NK1R-expressing HEK293T cells | 7.8 ± 0.1 | ~15.8 | [4][6] |
| Substance P | NK1R-expressing CHO cells | 7.6 ± 0.14 | ~25.1 | [4][6] |
| SP(6-11) | NK1R-transfected 3T3 fibroblasts | 6.78 ± 0.27 | ~166 | [6] |
Signaling Pathways
The differential engagement of G proteins by full-length SP and its N-terminally truncated fragments leads to distinct downstream signaling cascades.
Physiological and Pathophysiological Significance
The biased signaling of N-terminally truncated SP has significant implications for its physiological and pathophysiological roles.
-
Pain and Inflammation: Substance P is a key mediator of neurogenic inflammation.[11][12] The C-terminal fragment SP(7-11) has been shown to increase the production of prostaglandin (B15479496) E2 and collagenase in articular chondrocytes, suggesting a role in joint pathology.[13] In contrast, some N-terminal fragments of SP have been reported to exert antinociceptive effects, highlighting the complex role of SP metabolism in pain modulation.[14]
-
Behavioral Effects: Intrathecal administration of C-terminal SP fragments can elicit scratching and biting behaviors in animal models, similar to full-length SP.[3] Conversely, N-terminal fragments do not produce these behaviors but can modulate the effects of the parent peptide.[3][15]
-
Cell Proliferation: Certain N-terminally truncated fragments, such as SP(6-11), have shown little to no effect on cellular activities like inhibiting NF-κB, cell proliferation, and wound healing, in contrast to the effects of full-length SP.[5][6][8]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled N-terminally truncated SP fragments by measuring their ability to compete with a radiolabeled ligand for binding to the NK1R.
Materials:
-
HEK293 or CHO cells stably expressing the human NK1R.
-
Cell culture medium and reagents.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Radioligand: [¹²⁵I]-Bolton-Hunter-Substance P.
-
Unlabeled Substance P (for non-specific binding).
-
N-terminally truncated SP fragments (test compounds).
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture NK1R-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of unlabeled competitor (truncated SP fragment) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled SP (e.g., 1 µM).
-
50 µL of [¹²⁵I]-SP at a fixed concentration (typically at its Kd).
-
50 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of N-terminally truncated SP fragments to stimulate the Gq-mediated signaling pathway by quantifying changes in intracellular calcium concentration using a fluorescent dye.
Materials:
-
NK1R-expressing cells (e.g., HEK293, CHO).
-
96-well black, clear-bottom microplates.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
N-terminally truncated SP fragments (agonists).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed NK1R-expressing cells into the 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well after the final wash.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.
-
Record a stable baseline fluorescence for a few seconds.
-
Use the automated injector to add varying concentrations of the N-terminally truncated SP fragment to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak change in fluorescence for each agonist concentration.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cyclic AMP (cAMP) Accumulation Assay
This protocol measures the ability of N-terminally truncated SP fragments to stimulate the Gs-mediated signaling pathway by quantifying the intracellular accumulation of cAMP.
Materials:
-
NK1R-expressing cells.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
N-terminally truncated SP fragments (agonists).
Procedure:
-
Cell Preparation:
-
Harvest NK1R-expressing cells and resuspend them in stimulation buffer containing a PDE inhibitor.
-
-
Agonist Stimulation:
-
Add varying concentrations of the N-terminally truncated SP fragment to the cell suspension.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in response to each concentration of the agonist.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The study of N-terminally truncated Substance P fragments has revealed a fascinating layer of complexity in tachykinin signaling. These metabolites are not merely inactive degradation products but are active pharmacological entities that exhibit biased agonism at the NK1R. Their ability to preferentially activate the Gq-calcium mobilization pathway while having a reduced effect on the Gs-cAMP pathway underscores the potential for developing pathway-selective therapeutics. A thorough understanding of the distinct biological activities of these truncated peptides is crucial for dissecting the multifaceted roles of Substance P in health and disease and for the rational design of novel drugs targeting the NK1R with improved efficacy and reduced side effects. This guide provides a foundational framework of the key concepts and experimental approaches for researchers and drug development professionals venturing into this exciting area of pharmacology.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of substance P amino terminal metabolites in substance P-induced desensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors [mdpi.com]
- 11. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Effects of substance P and neurokinin A (substance K) on motor behavior: unique effect of substance P attributable to its amino-terminal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Substance P Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the structure-activity relationship (SAR) of Substance P (SP) fragments, providing a comprehensive resource for researchers in neuroscience, pharmacology, and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in SP-mediated cellular responses.
Introduction
Substance P (SP), an eleven-amino acid neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a key player in a multitude of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The interaction between SP and the NK1R is a critical target for therapeutic intervention in various diseases.[2]
Understanding the SAR of SP fragments is paramount for the rational design of novel agonists and antagonists with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the distinct roles of the C-terminal and N-terminal regions of SP in receptor binding and activation, providing a foundation for the development of next-generation therapeutics targeting the SP/NK1R system.
Data Presentation: Quantitative Analysis of Substance P Fragments
The biological activity of Substance P fragments is critically dependent on their amino acid sequence. The C-terminal region is widely recognized as the primary determinant of binding to the NK1 receptor and subsequent receptor activation. However, the N-terminal region also plays a crucial role in modulating receptor affinity and signaling.
C-Terminal Fragments
The C-terminal pentapeptide, SP(7-11), is generally considered the minimal sequence required for significant biological activity.[3] Truncations beyond this point lead to a dramatic loss of potency. The activity of C-terminal fragments generally increases with chain length, with the octapeptide SP(4-11) often exhibiting the highest potency, in some cases even exceeding that of the full-length SP.[3]
Table 1: In Vitro Binding Affinity and Potency of C-Terminal Substance P Fragments at the NK1 Receptor
| Compound/Fragment | Sequence | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type | Reference |
| Substance P | RPKPQQFFGLM-NH₂ | 0.1 - 1.0 | 0.1 - 5.0 | Radioligand Binding / Calcium Mobilization | [4] |
| SP(4-11) | PQQFFGLM-NH₂ | 0.5 - 5.0 | 0.5 - 10.0 | Radioligand Binding / Smooth Muscle Contraction | [5] |
| SP(5-11) | QQFFGLM-NH₂ | 10 - 100 | 10 - 200 | Radioligand Binding / PI Hydrolysis | [6] |
| SP(6-11) | QFFGLM-NH₂ | 100 - 1000 | 100 - 1000 | Radioligand Binding / Smooth Muscle Contraction | [7] |
| SP(7-11) | FFGLM-NH₂ | >1000 | >1000 | Radioligand Binding / PI Hydrolysis | [3] |
| [Sar⁹,Met(O₂)¹¹]SP | RPKPQQFF(Sar)L(Met(O₂))-NH₂ | ~0.1 | Agonist | Radioligand Binding | [8] |
Note: The values presented are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions, cell type, and assay used.
N-Terminal Fragments
While the C-terminus is crucial for direct receptor activation, N-terminal fragments of SP, such as SP(1-7), have been shown to possess distinct biological activities, often independent of direct NK1R binding.[9] These fragments can modulate the effects of full-length SP and may interact with other receptor systems. Their activities are often observed in the central nervous system and are implicated in processes like analgesia and the regulation of dopamine (B1211576) release.
Table 2: Biological Activities of N-Terminal Substance P Fragments
| Compound/Fragment | Sequence | Observed Biological Activity | Receptor Interaction | Reference |
| SP(1-7) | RPKPQQF | Antinociceptive effects, down-regulation of NK1R binding | Does not directly bind to NK1R with high affinity | [9] |
| SP(1-4) | RPKP | Inactive in many standard SP assays | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Substance P fragments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of SP fragments for the NK1 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radioligand (e.g., [³H]Substance P or [¹²⁵I]Tyr⁸-Substance P)
-
Unlabeled Substance P and SP fragments
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Culture NK1R-expressing cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled SP fragment to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of SP fragments to activate the NK1 receptor and trigger an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in NK1R signaling.
Materials:
-
CHO or HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P and SP fragments
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Use the plate reader's injector to add varying concentrations of the SP fragment to the wells.
-
Fluorescence Measurement: Continue to measure the fluorescence intensity over time to record the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Workflow for a Calcium Mobilization Assay.
In Vivo Substance P-Induced Scratching Behavior in Mice
This behavioral assay assesses the in vivo activity of SP fragments by measuring the scratching behavior they elicit, which is a proxy for nociceptive or pruritic responses.
Materials:
-
Male ICR mice (or other suitable strain)
-
Substance P and SP fragments dissolved in sterile saline
-
Microsyringes for intradermal or intrathecal injection
-
Observation chambers
Protocol:
-
Acclimatization: Place the mice individually in the observation chambers for at least 30 minutes to allow them to acclimatize to the environment.
-
Injection: Administer a defined volume (e.g., 20-50 µL for intradermal, 5-10 µL for intrathecal) of the SP fragment solution or vehicle control to a specific site (e.g., the rostral back or nape of the neck for intradermal injection).
-
Observation: Immediately after the injection, start recording the behavior of the mice for a predetermined period (e.g., 30-60 minutes).
-
Behavioral Scoring: Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Compare the number of scratches induced by the SP fragments to the vehicle control group. Analyze the dose-response relationship to determine the potency of the fragments.
Signaling Pathways of Substance P and its Fragments
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The NK1R can couple to multiple G protein subtypes, primarily Gαq/11 and Gαs, leading to the activation of distinct downstream effector pathways.
Gαq/11 Pathway
The canonical signaling pathway for the NK1R involves coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). PKC, in turn, can phosphorylate a variety of downstream targets, including other kinases and ion channels, leading to increased neuronal excitability.
Gαs Pathway
In addition to the Gαq/11 pathway, the NK1R can also couple to Gαs. This coupling stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can also phosphorylate a range of cellular proteins, modulating their activity. The activation of the Gαs pathway is thought to be more dependent on the N-terminal region of Substance P.[10]
NK1 Receptor Signaling Pathways.
Conclusion
The structure-activity relationship of Substance P fragments is a complex and multifaceted field of study. The data and protocols presented in this guide highlight the critical roles of both the C-terminal and N-terminal regions of the peptide in receptor interaction and signal transduction. A thorough understanding of these relationships is essential for the development of novel therapeutics that can selectively modulate the activity of the SP/NK1R system for the treatment of pain, inflammation, and other neurological disorders. Further research into the nuanced signaling pathways activated by different SP fragments will undoubtedly pave the way for the design of biased agonists and antagonists with improved therapeutic profiles.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid and neurokinin activities of substance P fragments and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-activity profile of substance P and some of its fragments on supraspinal neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Substance P (2-11) in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is significantly involved in pain transmission, inflammation, and emotional behaviors such as anxiety.[2] The biological effects of Substance P are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1] The C-terminal region of Substance P is critical for the activation of the NK1R.[3]
Substance P (2-11), a decapeptide fragment of Substance P, is a naturally occurring metabolite. While research specifically detailing the in vivo administration of this particular fragment is limited, studies on analogous C-terminal fragments suggest it likely acts as an agonist at the NK1R, eliciting similar biological responses to the full-length peptide, such as nociceptive behaviors. This document provides a guide for the in vivo administration of Substance P (2-11) in rodents, with protocols and quantitative data extrapolated from studies on Substance P and its C-terminal analogues. It is imperative for researchers to conduct dose-response studies to determine the optimal concentration of Substance P (2-11) for their specific experimental model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of Substance P and its analogues in rodents. These values should be used as a starting point for designing experiments with Substance P (2-11).
Table 1: Recommended Dosages for Intrathecal (i.t.) Administration in Mice
| Compound | Dosage Range | Animal Model | Observed Effect | Reference |
| Substance P | 1-10 ng | Mice | Caudally-directed biting and scratching | [4] |
| [Sar⁹,Met(O₂)¹¹]-SP | 6.5 nmol | Rats | Nociceptive behavior (biting, licking, scratching) | [5] |
| Substance P | 7.5 pmol | Mice | Desensitization to SP-induced behavior | [2] |
| [des-Arg¹,D-Pro², D-Trp⁷,⁹]-SP(2-11) | Not specified | Mice | Antagonist; blocked SP-induced scratching | [6] |
Table 2: General Parameters for Substance Administration in Rodents
| Administration Route | Recommended Volume (Mouse) | Recommended Volume (Rat) | Needle Gauge (Typical) | Notes |
| Intrathecal (i.t.) | 5 - 10 µL | 10 - 20 µL | 30G | Requires precise technique to target the lumbar cistern. A tail flick is often indicative of successful injection in mice.[4] |
| Intracerebroventricular (i.c.v.) | 1 - 5 µL | 2 - 10 µL | 26-28G | Requires stereotaxic surgery for cannula implantation. |
| Intraperitoneal (i.p.) | Up to 2-3 mL | Up to 5-10 mL | 25-27G | A common systemic route, but subject to first-pass metabolism. |
| Subcutaneous (s.c.) | Up to 2-3 mL | Up to 5 mL | 25-27G | Slower absorption compared to i.p. or i.v. |
Experimental Protocols
Protocol 1: Intrathecal Administration of Substance P (2-11) in Mice for Nociceptive Behavior Assessment
This protocol is adapted from established methods for intrathecal injection of Substance P.[4][7]
Materials:
-
Substance P (2-11) peptide
-
Sterile, pyrogen-free saline
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Observation chambers with a transparent floor
-
Anesthesia (if required by institutional guidelines, though injections are often performed on conscious animals)
Procedure:
-
Preparation of Substance P (2-11) Solution:
-
On the day of the experiment, dissolve Substance P (2-11) in sterile saline to the desired concentration. Based on data for full-length Substance P, a starting dose-range of 1-10 ng in a 5 µL injection volume is recommended for a dose-finding study.
-
Keep the solution on ice until use.
-
-
Animal Acclimation:
-
Acclimate mice to the laboratory environment for at least 3 days before the experiment.
-
On the day of the experiment, allow the mice to acclimate to the observation chambers for at least 30 minutes prior to injection.
-
-
Intrathecal Injection:
-
Manually restrain the mouse, holding it by the pelvic girdle.
-
Carefully insert the 30-gauge needle between the L5 and L6 vertebrae. A slight flick of the tail upon entry of the needle into the subarachnoid space typically indicates a successful injection.[4]
-
Slowly inject a volume of 5 µL of the Substance P (2-11) solution or vehicle (saline).
-
-
Behavioral Observation and Scoring:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the animal's behavior for the next 15-30 minutes.
-
The characteristic response to intrathecal administration of Substance P and its C-terminal fragments is a caudally-directed scratching and biting behavior.[2][4]
-
Quantify the nociceptive response by measuring the total time (in seconds) the animal spends biting and scratching its caudal regions (hindlimbs, tail, abdomen).
-
It is recommended that scoring be performed by an observer blinded to the experimental groups.
-
-
Data Analysis:
-
Compare the duration of the nociceptive behaviors between the vehicle-treated control group and the Substance P (2-11)-treated groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway of Substance P C-Terminal Fragments
The C-terminal fragments of Substance P, including SP (2-11), are known to exert their effects primarily through the Neurokinin-1 Receptor (NK1R).
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Experimental Workflow for In Vivo Administration and Behavioral Testing
The following diagram outlines the logical flow of an experiment investigating the effects of Substance P (2-11) in rodents.
Caption: Experimental workflow for Substance P (2-11) administration.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of substance P antagonists with serotonin in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
Application Notes and Protocols for the Analysis of Substance P (2-11) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a significant role in a multitude of physiological and pathological processes, including inflammation, pain transmission, and immune regulation.[1][2] It is a member of the tachykinin family of peptides and exerts its effects primarily through the neurokinin-1 receptor (NK1R).[3] Upon release, Substance P is rapidly metabolized by various peptidases into smaller fragments.[4] One of these fragments, Substance P (2-11), is generated by the cleavage of the N-terminal arginine residue. The analysis of specific SP fragments like SP (2-11) is crucial for a detailed understanding of its metabolism and potential distinct biological activities.
These application notes provide detailed protocols for the preparation of tissue samples for the accurate quantification of Substance P (2-11), with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the analytical method of choice due to its high specificity and sensitivity.[4][5]
Data Presentation: Quantitative Analysis of Substance P and its Metabolites
The quantification of Substance P and its fragments can be challenging due to their low endogenous concentrations and rapid degradation. The following table summarizes representative quantitative data from literature, highlighting the concentrations of Substance P and its metabolites in various biological matrices. It is important to note that concentrations can vary significantly based on the tissue type, species, and the physiological or pathological state.
| Analyte | Matrix | Concentration | Analytical Method | Reference |
| Substance P | Porcine Brain Tissue | 4.49 ± 0.53 nM | Mass Spectrometry | |
| Substance P | Human Saliva | 113.3 ± 67.0 pM | Mass Spectrometry | |
| Substance P | Human Seminal Fluid | 0.52 ± 0.15 nM | Mass Spectrometry | [6] |
| Substance P (2-11) | In vitro (BBMECs) | Minor metabolite | LC-MS/MS | [5] |
Note: Quantitative data for endogenous Substance P (2-11) in tissues is sparse in the literature, often being characterized as a minor metabolite.
Experimental Protocols
Tissue Preparation and Homogenization
This protocol outlines the steps for the extraction of Substance P (2-11) from tissue samples, emphasizing the prevention of enzymatic degradation.
Materials:
-
Tissue of interest (e.g., brain, spinal cord, skin)
-
Liquid nitrogen
-
Pre-chilled 2 M acetic acid
-
Protease inhibitor cocktail (e.g., aprotinin)[4]
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Collection and Storage: Immediately upon dissection, snap-freeze the tissue in liquid nitrogen to halt enzymatic activity. Store the samples at -80°C until processing.
-
Homogenization:
-
On the day of extraction, keep the tissue frozen on dry ice.
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold 2 M acetic acid containing a protease inhibitor cocktail. The low pH of the acetic acid helps to inactivate proteases.[4]
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at 95°C for 10 minutes to further denature proteins and enzymes.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide fraction, and transfer it to a new pre-chilled tube.
-
Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
This protocol describes a general procedure for enriching Substance P (2-11) and removing interfering substances from the tissue extract using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE vacuum manifold or centrifuge with an adapter
-
Methanol (B129727) (or acetonitrile), HPLC grade
-
0.1% Formic Acid (FA) in water, HPLC grade
-
Elution solvent (e.g., 80% methanol in 0.1% FA)
-
Tissue extract from the previous step
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 0.1% FA in water. Do not allow the cartridge to dry out.[7]
-
-
Sample Loading:
-
Load the acidified tissue extract (supernatant from the homogenization step) onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure efficient binding of the peptides to the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% FA in water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the bound peptides, including Substance P (2-11), with 1-2 mL of the elution solvent (e.g., 80% methanol in 0.1% FA).
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Dry the eluate using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried peptide extract in a small volume (e.g., 100 µL) of LC-MS/MS mobile phase A (e.g., 0.1% FA in water) for analysis.
-
LC-MS/MS Analysis of Substance P (2-11)
This protocol provides a general framework for the detection and quantification of Substance P (2-11) using LC-MS/MS. Instrument parameters should be optimized for the specific mass spectrometer used.
Instrumentation and Columns:
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 analytical column (e.g., 1.0 × 50 mm, 5 µm particles).[5]
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in water[8]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile[8]
-
Flow Rate: 0.2 mL/min[8]
-
Gradient:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 25% B
-
5-6 min: Hold at 25% B
-
6-10 min: Return to 100% A
-
10-15 min: Re-equilibration at 100% A[8]
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Substance P (2-11) and a suitable internal standard need to be determined by direct infusion of synthetic standards.
Visualizations
Caption: Experimental workflow for the extraction and analysis of Substance P (2-11).
Caption: Signaling pathway of Substance P through the NK1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P: A Modulator of Inflammation: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. allpeptide.com [allpeptide.com]
Application Note: Quantitative Analysis of Substance P (2-11) in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Substance P (2-11), a key metabolite of the neuropeptide Substance P, in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic studies, biomarker discovery, and neuropharmacology research, enabling accurate measurement of this specific neuropeptide fragment.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, centrally involved in pain transmission, neuroinflammation, and mood regulation.[1] In biological systems, SP is rapidly processed by peptidases into smaller fragments.[2] The specific detection and quantification of these metabolites, such as Substance P (2-11), is critical as they may possess unique biological activities or serve as markers for enzymatic activity and peptide turnover.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for peptide quantification due to its superior sensitivity, specificity, and ability to differentiate between closely related structures without the need for chemical derivatization.[2][3] This document provides a comprehensive protocol for the analysis of SP (2-11) in plasma, adaptable to other biological fluids.
Experimental Protocols
Materials and Reagents
-
Standards: Substance P (2-11) analytical standard (e.g., Bachem Biosciences or Advanced ChemTech).[2][3]
-
Internal Standard (IS): A stable isotope-labeled version of SP (2-11) or a structurally similar peptide not endogenously present.
-
Solvents: LC-MS grade acetonitrile (B52724) (ACN) and water.
-
Additives: Formic acid (FA), Optima™ LC/MS grade.
-
Sample Matrix: Control human plasma (or other relevant biological matrix).
Sample Preparation: Protein Precipitation
This protocol is designed for plasma samples and minimizes peptide degradation while effectively removing larger proteins.
-
Thaw Samples: Thaw plasma samples on ice to prevent enzymatic degradation.
-
Aliquot: In a microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Spike Internal Standard: Add 5 µL of the internal standard working solution to each sample.
-
Precipitate Proteins: Add 150 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Note: For cleaner samples or higher sensitivity, Solid-Phase Extraction (SPE) using a C18 cartridge can be employed following protein precipitation.[4][5]
LC-MS/MS System and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 HPLC or equivalent[6] |
| Column | Reversed-phase C18, e.g., Kromasil C18 (150 x 2.0 mm, 5 µm)[6] or Vydac C-18 (50 x 1.0 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min[6] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| LC Gradient | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Agilent 6460 Triple Quadrupole, Sciex QTRAP 6500, or equivalent[1][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3500 V |
| Gas Temperature | 325°C[7] |
| Gas Flow | 10 L/min[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Resolution | Unit (0.7 amu) |
Data Presentation
Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve from which the concentration of unknown samples is determined.
MRM Transitions
The sequence of Substance P (2-11) is Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. Its monoisotopic mass is approximately 1212.68 Da. The most abundant precursor ions are typically the doubly or triply charged species. Product ions (fragments) must be determined empirically by infusing a pure standard of SP (2-11) into the mass spectrometer and performing a product ion scan.[4] At least two specific transitions should be monitored for confident quantification and qualification.
Table 3: Theoretical Precursor Ions and Guidance for MRM Optimization for Substance P (2-11)
| Compound | Theoretical Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
| Substance P (2-11) | [M+2H]²⁺ ≈ 607.3 | To be determined experimentally. Select at least two intense and specific b- or y-type fragment ions. | To be optimized. |
| [M+3H]³⁺ ≈ 405.2 | To be determined experimentally. Select at least two intense and specific b- or y-type fragment ions. | To be optimized. | |
| Internal Standard | Dependent on IS selected. | To be determined experimentally. | To be optimized. |
Visualizations
Substance P Signaling Pathway
The parent peptide, Substance P, exerts its primary effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor. This interaction initiates several intracellular signaling cascades, most notably the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). While the specific signaling activity of the SP (2-11) fragment is not well characterized, understanding the parent molecule's pathway is crucial context.
Caption: Substance P binds to the NK1R, activating downstream signaling cascades.
Experimental Workflow for SP (2-11) Quantification
The analytical workflow encompasses sample collection and preparation, chromatographic separation, mass spectrometric detection, and final data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Workflow for the quantification of Substance P (2-11) by LC-MS/MS.
Conclusion
The LC-MS/MS method described provides a highly selective, sensitive, and robust protocol for the quantitative determination of Substance P (2-11) in biological matrices. The use of a simple protein precipitation step allows for efficient sample processing, while the specificity of MRM detection ensures accurate differentiation of the target metabolite from the parent peptide and other related fragments. This application note serves as a comprehensive guide for researchers in pharmacology and neuroscience aiming to investigate the role and dynamics of Substance P metabolism.
References
Application Notes: Enzyme Immunoassay for Substance P (2-11) Quantification
These application notes provide a detailed overview and protocol for the quantification of Substance P (2-11) using a competitive enzyme immunoassay (EIA). This document is intended for researchers, scientists, and drug development professionals working with this specific neuropeptide fragment.
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, involved in a wide array of physiological and pathological processes including pain transmission, inflammation, and vasodilation.[1][2] It is derived from the preprotachykinin-A (PPTA) gene.[3] Substance P (2-11) is a major N-terminally truncated metabolite of the parent undecapeptide, Substance P (1-11). The quantification of this fragment is crucial for understanding the metabolic pathways of Substance P and its physiological and pathological significance. Enzyme immunoassays provide a sensitive and specific method for measuring the concentration of Substance P and its fragments in various biological samples.[4]
The assay described here is a competitive EIA. In this format, unlabeled Substance P (2-11) in the sample or standard competes with a fixed amount of labeled Substance P (often conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP)) for a limited number of binding sites on a specific antibody.[5][6] The amount of enzyme-linked Substance P bound to the antibody is inversely proportional to the concentration of Substance P (2-11) in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.
Experimental Workflow
The general workflow for the Substance P (2-11) enzyme immunoassay is depicted below.
Signaling Pathway Involving Substance P
Substance P exerts its biological effects by binding to neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs).[7] The primary receptor for Substance P is the neurokinin-1 receptor (NK1R).[2] Activation of NK1R initiates downstream signaling cascades that mediate the diverse physiological actions of Substance P.
Quantitative Data Summary
The following tables summarize key quantitative parameters of commercially available Substance P EIA kits. Note that the cross-reactivity to Substance P (2-11) is a critical parameter for this application.
Table 1: Cross-Reactivity of Substance P EIA Kits with Related Peptides
| Peptide | R&D Systems Parameter™ Kit (%)[5] | EIA Kit (CE Mark Certified) (%)[8] |
| Substance P | 100 | 100 |
| Substance P (2-11) | 81.2 | 100 |
| Substance P (3-11) | Not Reported | 100 |
| Neurokinin A | 71.4 | Not Reported |
| Physalaemin | 68.1 | Not Reported |
| Substance P (8-11) | 1.4 | Not Reported |
| Neurokinin B | 1.1 | Not Reported |
| Substance P (1-7) | < 0.1 | Not Reported |
Table 2: Performance Characteristics of a Commercially Available Substance P EIA Kit
| Parameter | Value |
| Assay Range | 0 - 25 ng/mL[9] |
| Sensitivity (Detection Limit) | 5-10 pg/well[10] |
| Sample Types | Cell Culture Supernates, Serum, Plasma, Saliva, Urine[5] |
| Incubation Time | 3.5 hours[5] |
Table 3: Representative Substance P Concentrations in Human Biological Samples
| Sample Type | Mean Concentration (pg/mL) | Range (pg/mL) | Reference |
| Serum (n=22) | 628 | 402 - 1576 | [5] |
| Heparin Plasma (n=23) | 508 | 322 - 1286 | [5] |
| Urine (n=10) | 214 | Not specified (80% detectable) | [5] |
| Tears | 306.0 ± 96.5 | 148 - 555 | [11] |
Experimental Protocols
This section provides a generalized protocol for the quantification of Substance P (2-11) using a competitive EIA. This protocol is based on common procedures from various commercially available kits and should be adapted based on the specific kit instructions.
Materials and Reagents
-
Microplate pre-coated with goat anti-mouse antibody
-
Substance P Standard
-
Assay Buffer/Calibrator Diluent
-
Substance P Conjugate (HRP-labeled)
-
Primary Antibody Solution (mouse monoclonal)
-
Wash Buffer Concentrate
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N Sulfuric Acid)
-
Deionized or distilled water
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Plate shaker
Reagent Preparation
-
Wash Buffer : If crystals are present in the concentrate, warm to room temperature and mix until dissolved. Dilute the Wash Buffer Concentrate to 1x with deionized or distilled water as per the kit instructions (e.g., 20 mL of concentrate into 480 mL of water).[5]
-
Substance P Standard : Reconstitute the lyophilized Substance P standard with the volume of deionized or distilled water specified on the vial label to create a stock solution.[5]
-
Standard Dilutions : Prepare a serial dilution of the Substance P stock solution using the Calibrator Diluent to create a standard curve. A typical range might be from 2500 pg/mL down to 39 pg/mL. The Calibrator Diluent serves as the zero standard (0 pg/mL).[5]
-
Substrate Solution : If provided as two separate reagents, mix equal volumes within 15 minutes of use. Protect from light.[5]
Sample Preparation
Proper sample collection and preparation are critical to prevent the degradation of Substance P.
-
Serum : Use a serum separator tube (SST). Allow blood to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes. To prevent degradation, aprotinin (B3435010) (a protease inhibitor) should be added to a final concentration of 0.014 TIU/mL within 5 minutes of collection.[5] Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[5]
-
Plasma : Collect blood on ice using heparin as an anticoagulant.[5] EDTA is not recommended for some assays.[5] Add aprotinin (0.014 TIU/mL) within 5 minutes of collection. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[5] Assay immediately or aliquot and store at ≤ -20°C.
-
Cell Culture Supernates : Remove particulates by centrifugation. Assay immediately or aliquot and store at ≤ -20°C.[5]
-
Saliva : Due to high concentrations and matrix effects, saliva samples may require dilution (e.g., a 20-fold dilution with Calibrator Diluent).[5] It is recommended to wear a face mask and gloves to prevent contamination of kit reagents from saliva.[5]
-
Urine : Centrifuge to remove particulates. Assay immediately or aliquot and store at ≤ -20°C.
Assay Procedure
It is recommended that all standards, controls, and samples be assayed in duplicate.
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of microplate strips required for the assay. Return unused strips to the foil pouch with the desiccant and reseal.
-
Add 100 µL of Calibrator Diluent to the non-specific binding (NSB) wells.
-
Add 50 µL of Calibrator Diluent to the zero standard (B₀) wells.
-
Add 50 µL of each standard dilution, control, or sample to the appropriate wells.
-
Add 50 µL of the Primary Antibody Solution to each well (except the NSB wells).
-
Add 50 µL of the Substance P Conjugate to each well.
-
Seal the plate and incubate for 2 hours at room temperature, preferably on a horizontal orbital microplate shaker set at 300-400 rpm.[9]
-
Aspirate each well and wash, repeating the process three to four times for a total of four or five washes. Wash by filling each well with Wash Buffer (approximately 350-400 µL) using a squirt bottle, manifold dispenser, or autowasher.[9] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 200 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[5]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[5]
-
Determine the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.[5]
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average NSB OD from all other OD readings.
-
Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = [(Sample or Standard OD - NSB OD) / (Zero Standard OD - NSB OD)] x 100.
-
Plot the %B/B₀ for the standards versus the concentration of the standards on a log-linear graph.
-
Generate a standard curve by performing a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of Substance P (2-11) in the samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. pancreapedia.org [pancreapedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. Enzyme-linked immunosorbent assay of substance P: a study in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Radiolabeling Substance P (2-11) in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of the neuropeptide Substance P (2-11) and its application in receptor binding assays. The protocols detailed below are intended to facilitate the study of the neurokinin-1 receptor (NK1R), a critical target in pain, inflammation, and mood disorders.
Introduction
Substance P (SP), an undecapeptide, is the endogenous ligand with the highest affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The C-terminal fragment, Substance P (2-11), retains significant biological activity and is a valuable tool for investigating NK1R binding and function.[2] Radiolabeling of SP (2-11) with isotopes such as Iodine-125 (¹²⁵I) allows for sensitive and quantitative analysis of its interaction with the NK1R. This document outlines the indirect radioiodination of SP (2-11) using the Bolton-Hunter reagent, followed by detailed protocols for receptor binding assays.
Data Presentation
The following tables summarize key quantitative data for the binding of radiolabeled Substance P and its analogues to the NK1 receptor.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of ¹²⁵I-Bolton-Hunter-Substance P
| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Submaxillary Gland | Rat | ~4.0 | 49 ± 17 | [1] |
| Esophagus Submucous Plexus | Rat | 0.1 ± 0.01 | 4.2 ± 0.28 | [3] |
| Cultured Anterior Pituitary Cells | Rat | 0.48 | 1187 sites/cell | [2] |
| Human Eye | Human | 0.27 ± 0.1 | Not Reported | [4] |
| Rat Skin (Paw Pad) | Rat | 0.297 | Not Reported | [5] |
| Human Skin (Finger Pad) | Human | 0.744 | Not Reported | [5] |
Table 2: Inhibitory Concentration (IC50) of Substance P and its Fragments
| Compound | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| Substance P | [¹²⁵I]BH-SP | Rat Spinal Cord | 0.46 | [6] |
| Substance P (3-11) | [¹²⁵I]BH-SP | Human Eye | Highly Potent | [4] |
| [DAla⁴] Substance P (4-11) | [¹²⁵I]BH-SP | Rat Brain Cortex Membranes | 150 | [7] |
| Substance P | Not Specified | Not Specified | 2.7 ± 0.22 | [8] |
Experimental Protocols
Protocol 1: Radiolabeling of Substance P (2-11) with ¹²⁵I using the Bolton-Hunter Reagent
This protocol describes the indirect radioiodination of Substance P (2-11) via acylation with ¹²⁵I-labeled Bolton-Hunter reagent (N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate). This method is preferred for peptides lacking tyrosine residues or when direct iodination may compromise biological activity.
Materials:
-
Substance P (2-11) peptide
-
¹²⁵I-Bolton-Hunter Reagent (high specific activity)
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Sodium Borate buffer, pH 8.5
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
0.05 M Phosphate buffer, pH 7.5, containing 0.1% Bovine Serum Albumin (BSA) for elution
-
Reaction vials and appropriate radiation shielding
Procedure:
-
Reconstitution of Peptide: Dissolve Substance P (2-11) in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Labeling Reaction: In a shielded vial, add 10 µg of Substance P (2-11) solution. Carefully add 1 mCi of ¹²⁵I-Bolton-Hunter Reagent. Gently mix and incubate for 30 minutes at 4°C with occasional agitation. The acylation reaction will occur between the N-succinimidyl ester of the Bolton-Hunter reagent and the primary amine of the N-terminal amino acid of SP (2-11).
-
Quenching the Reaction: To stop the reaction and consume unreacted Bolton-Hunter reagent, add 100 µL of 0.2 M Glycine in 0.1 M Sodium Borate buffer (pH 8.5). Incubate for an additional 15 minutes at 4°C.
-
Purification of Radiolabeled Peptide:
-
Equilibrate a Sephadex G-10 column with 0.05 M Phosphate buffer (pH 7.5) containing 0.1% BSA.
-
Apply the entire reaction mixture to the top of the column.
-
Elute the column with the equilibration buffer and collect fractions (e.g., 0.5 mL).
-
Monitor the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Bolton-Hunter-Substance P (2-11) will elute in the earlier fractions, while the smaller, unreacted ¹²⁵I-Bolton-Hunter reagent and iodinated glycine will elute later.
-
-
Pooling and Storage: Pool the peak radioactive fractions corresponding to the labeled peptide. Determine the specific activity (Ci/mmol) and radiochemical purity (typically by radio-HPLC). Store the purified radioligand at -20°C or -80°C in aliquots.
Protocol 2: NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay using membrane preparations from cells or tissues expressing the NK1 receptor.
Materials:
-
Membrane preparation from NK1R-expressing cells or tissue
-
¹²⁵I-Bolton-Hunter-Substance P (2-11) (radioligand)
-
Unlabeled Substance P (2-11) or full-length Substance P (for competition and non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin at 40 µg/mL).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour to reduce non-specific binding to the filter.
-
96-well plates
-
Cell harvester and scintillation counter
Procedure:
-
Assay Setup:
-
Total Binding: To designated wells, add 50 µL of assay buffer, 50 µL of ¹²⁵I-Bolton-Hunter-SP (2-11) (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of membrane preparation (containing 20-50 µg of protein).
-
Non-Specific Binding (NSB): To designated wells, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), 50 µL of ¹²⁵I-Bolton-Hunter-SP (2-11), and 100 µL of membrane preparation.
-
Competition Binding: To the remaining wells, add 50 µL of varying concentrations of the unlabeled competitor (e.g., SP (2-11) or other test compounds), 50 µL of ¹²⁵I-Bolton-Hunter-SP (2-11), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-120 minutes to reach equilibrium.[8]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
IC50 and Ki Determination: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis of the competition curve. Calculate the affinity of the competitor (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. High-affinity substance P binding sites in rat esophagus plexus submucosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic analysis of binding sites for 125I-Bolton-Hunter-substance P in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific [125I]Bolton-Hunter substance P binding sites in human and rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Calcium Imaging with Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, known for its role as a potent neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] The interaction between Substance P and the NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Upon binding to the NK1R, Substance P triggers a signaling cascade that leads to the mobilization of intracellular calcium ([Ca²⁺]i), a key second messenger in numerous cellular responses.[3][4]
Substance P is metabolized in vivo into various fragments. One such fragment is Substance P (2-11), also known as Deca-Substance P. While research indicates that N-terminal truncated metabolites of Substance P, such as SP (2-11), retain the ability to increase intracellular calcium, detailed quantitative data on the potency of Substance P (2-11) in inducing calcium mobilization is not extensively reported.[1][4] Therefore, robust and detailed protocols are essential for researchers to characterize the activity of such fragments.
These application notes provide a comprehensive protocol for utilizing calcium imaging techniques to investigate the effects of Substance P (2-11) on intracellular calcium levels in cells expressing the NK1 receptor. This protocol is designed to enable researchers to determine the potency and efficacy of Substance P (2-11) and other related compounds.
Data Presentation
The following tables summarize quantitative data for Substance P and its fragment, Substance P (2-11). This information is critical for experimental design, serving as a reference for expected outcomes and for the preparation of appropriate compound concentrations.
Table 1: Potency of Substance P and Substance P (2-11) in Functional Assays
| Compound | Assay | Cell Line | Parameter | Value |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Mobilization | NK1R-expressing HEK293 cells | -log EC₅₀ (M) | 8.5 ± 0.3[4] |
| Substance P (2-11) | Intracellular Calcium ([Ca²⁺]i) Mobilization | NK1R-expressing cells | EC₅₀ | To be determined by the user with the provided protocol. |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC₅₀ (M) | 7.8 ± 0.1[4] |
| Substance P (2-11) | cAMP Accumulation | NK1R-expressing HEK293T cells | -log ED₅₀ (M) | -7.4 ± 0.08[4] |
Table 2: Key Reagents and Recommended Concentrations for Calcium Imaging
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Fluo-4 AM | 1-5 mM | 1-5 µM | Anhydrous DMSO |
| Pluronic® F-127 | 20% (w/v) | 0.02-0.04% (w/v) | Anhydrous DMSO |
| Probenecid | 100-250 mM | 1-2.5 mM | 1 M NaOH or physiological buffer |
| Substance P (Positive Control) | 1 mM | 1 pM - 10 µM (for dose-response) | Sterile Water or appropriate buffer |
| Substance P (2-11) | 1 mM | 1 pM - 10 µM (for dose-response) | Sterile Water or appropriate buffer |
Signaling Pathways and Experimental Workflows
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1 receptor initiates a signaling cascade primarily through the Gαq protein. This activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of NK1R activation and can be readily measured using calcium-sensitive fluorescent dyes.
NK1 Receptor Signaling Pathway for Calcium Mobilization.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines the general workflow for measuring intracellular calcium mobilization in response to Substance P (2-11) stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Workflow for a Calcium Imaging Assay.
Experimental Protocols
This section provides a detailed protocol for conducting a calcium imaging experiment to assess the activity of Substance P (2-11) on cells endogenously or recombinantly expressing the NK1 receptor.
Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM
Materials:
-
Cells expressing the human NK1 receptor (e.g., HEK293 or CHO cell lines)
-
96-well black, clear-bottom microplates
-
Substance P (2-11)
-
Substance P (full-length, as a positive control)
-
Fluo-4 AM calcium indicator
-
Pluronic® F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
Substance P (2-11) and Substance P Stock Solutions: Prepare 1 mM stock solutions in sterile water or an appropriate buffer. Aliquot and store at -20°C or -80°C.
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution in anhydrous DMSO.
-
Dye-Loading Solution: On the day of the experiment, prepare the dye-loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of the Fluo-4 AM and Pluronic® F-127 stock solutions. Dilute this mixture in HBSS with 20 mM HEPES to the final desired concentration. If using probenecid, add it to the loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's automated injector, add 20 µL of a 6X concentrated solution of Substance P (2-11) or the positive control (Substance P) to achieve the desired final concentration. A dose-response curve is typically generated using a range of concentrations.
-
Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), denoted as ΔF/F₀.
-
Plot the peak change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Disclaimer: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to SP (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and anxiety.[1] The biological effects of SP are primarily mediated through the activation of neurokinin-1 receptors (NK1R), a G-protein coupled receptor (GPCR). SP (2-11) is a C-terminal fragment of Substance P. This document provides detailed application notes and protocols for the electrophysiological investigation of neuronal responses to SP (2-11) using the whole-cell patch-clamp technique. While specific quantitative data for SP (2-11) is limited in the literature, the protocols outlined here are adapted from established methods for studying Substance P and its potent analogs, providing a robust framework for characterizing the electrophysiological effects of SP (2-11).
Data Presentation
The following tables summarize the expected and reported electrophysiological effects of Substance P and its analogs. These values can serve as a reference for designing and interpreting experiments with SP (2-11).
Table 1: Effects of Substance P Analogs on Neuronal Membrane Properties
| Parameter | Agonist (Concentration) | Neuron Type | Observed Effect | Reference |
| Membrane Potential | SP (1 µM) | Dorsal Motor Nucleus of the Vagus Neurons | Depolarization | [2] |
| Membrane Potential | SP (3 µM) | Muscle-Afferent DRG Neurons | Hyperpolarization in the majority of neurons | [1] |
| Firing Rate | [Sar9, Met(O2)11]-SP (1 µM) | Globus Pallidus Neurons | Increased firing rate | |
| Input Resistance | SP (1 µM) | Dorsal Motor Nucleus of the Vagus Neurons | Increased input resistance | [2] |
Table 2: Substance P-Induced Currents in Neurons
| Current Type | Agonist (Concentration) | Neuron Type | Current Amplitude (pA) | Reversal Potential (mV) | Reference |
| Inward Current | SP (1 µM) | Dorsal Motor Nucleus of the Vagus Neurons | 78 ± 10.5 | Not specified | [2] |
| Inward Current | [Sar9,Met(O2)11]-SP (3 µM) | Gastric-Projecting DMV Neurons | ~30 | Not specified | [2] |
| Outward Current | SP (3 µM) | Muscle-Afferent DRG Neurons | Not specified | Not specified | [1] |
Signaling Pathways
Substance P and its fragments, including SP (2-11), are expected to activate NK1 receptors, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling of NK1R to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events can modulate the activity of various ion channels, leading to changes in neuronal excitability.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol describes the procedures for recording SP (2-11)-induced changes in membrane potential and ionic currents from cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).
Materials:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines expressing NK1 receptors.
-
Solutions and Reagents:
-
External Solution (aCSF), in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm).
-
Internal Solution (for current-clamp), in mM: 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH, osmolarity ~300 mOsm).
-
Internal Solution (for voltage-clamp), in mM: 140 Cs-Methanesulfonate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH, osmolarity ~300 mOsm).
-
SP (2-11) stock solution (1 mM in sterile water).
-
-
Equipment:
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
-
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions on the day of the experiment. Filter-sterilize the external solution.
-
Prepare working concentrations of SP (2-11) by diluting the stock solution in the external solution. A typical concentration range to test is 100 nM to 10 µM.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Visually select a healthy neuron and approach it with the patch pipette.
-
Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Current-Clamp Recording (to measure changes in membrane potential and firing rate):
-
Set the amplifier to current-clamp mode (I=0).
-
Record a stable baseline resting membrane potential for at least 3-5 minutes.
-
Apply SP (2-11) via the perfusion system.
-
Record the change in membrane potential and any induced action potential firing.
-
To assess changes in neuronal excitability, inject a series of depolarizing current steps before, during, and after SP (2-11) application and measure the number of evoked action potentials.
-
-
Voltage-Clamp Recording (to measure ionic currents):
-
Set the amplifier to voltage-clamp mode.
-
Hold the neuron at a holding potential of -60 mV or -70 mV.
-
Record a stable baseline current for 2-3 minutes.
-
Apply SP (2-11) and record the induced inward or outward current.
-
To determine the current-voltage (I-V) relationship of the SP (2-11)-induced current, apply a series of voltage steps or a voltage ramp before and during the peak of the drug application.
-
Data Analysis:
-
Measure the change in resting membrane potential and firing frequency in current-clamp recordings.
-
Measure the peak amplitude of the SP (2-11)-induced current in voltage-clamp recordings.
-
Construct I-V plots to determine the reversal potential of the induced current.
Protocol 2: Preparation of Acute Brain Slices
This protocol is for the preparation of acute brain slices from rodents for ex vivo electrophysiological recordings.
Materials:
-
Animals: Young adult rodents (e.g., mice or rats).
-
Solutions and Reagents:
-
Ice-cold cutting solution (NMDG-based or sucrose-based).
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording.
-
-
Equipment:
-
Vibratome.
-
Dissection tools.
-
Recovery chamber.
-
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF bubbled with 95% O₂/5% CO₂ at 32-34°C for at least 1 hour before recording.
-
After recovery, transfer a slice to the recording chamber for electrophysiological recording as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an electrophysiological experiment investigating the effects of SP (2-11).
References
Application Notes and Protocols for Utilizing Substance P (2-11) in a Guinea Pig Ileum Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a member of the tachykinin family of neuropeptides, is a potent mediator of smooth muscle contraction, particularly in the gastrointestinal tract. The guinea pig ileum preparation is a classic and reliable ex vivo model for studying the bioactivity of substances that modulate intestinal motility. Substance P and its fragments exert their effects through the activation of neurokinin (NK) receptors, primarily the NK1 receptor, which is coupled to a Gq protein signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
This document provides detailed protocols for utilizing the C-terminal fragment of Substance P, Substance P (2-11), in a guinea pig ileum contraction assay. These guidelines are intended to assist researchers in pharmacology, drug discovery, and related fields in assessing the contractile properties of this and similar peptides.
Data Presentation
The contractile activity of Substance P (2-11) on the guinea pig ileum is typically compared to the parent peptide, Substance P. The following table summarizes the relative potency of Substance P (2-11) in inducing myotropic action in this assay.
| Compound | Bioassay | Relative Potency (%) |
| Substance P | Guinea Pig Ileum Contraction | 100 |
| Substance P (2-11) | Guinea Pig Ileum Contraction | 68 |
Table 1: Relative potency of Substance P (2-11) in the guinea pig ileum contraction assay. The potency is expressed relative to Substance P (100%).
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
Materials:
-
Male Dunkin-Hartley guinea pig (250-400 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Syringe and needle
-
Cotton thread
Procedure:
-
Humanely euthanize the guinea pig following institutionally approved ethical guidelines.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully excise a segment of the terminal ileum (approximately 10-15 cm).
-
Place the excised ileum segment in a Petri dish containing cold, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.
-
Carefully remove the mesentery from the ileum segment.
-
Cut the cleaned ileum into segments of 2-3 cm in length for mounting in the organ bath.
Organ Bath Assay for Ileum Contraction
Materials:
-
Isolated organ bath system with temperature control and aeration
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Substance P (2-11) stock solution
-
Tyrode's solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Tie one end of a prepared ileum segment to a tissue holder at the bottom of the organ bath chamber and the other end to an isotonic force transducer using cotton thread.
-
Apply a resting tension of approximately 0.5-1.0 g to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
After equilibration, record a stable baseline for at least 10-15 minutes.
-
Prepare serial dilutions of Substance P (2-11) in Tyrode's solution.
-
Add the Substance P (2-11) solutions to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.
-
Record the contractile response for each concentration until a plateau is reached.
-
After obtaining the maximal response, wash the tissue extensively with fresh Tyrode's solution to allow it to return to the baseline tension.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the guinea pig ileum contraction assay.
Signaling Pathway of Substance P (2-11)
Application Notes and Protocols for Studying Blood-Brain Barrier Permeation of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its fragments play crucial roles in various physiological and pathological processes within the central nervous system (CNS). Understanding the ability of these peptides to cross the blood-brain barrier (BBB) is paramount for the development of novel neurotherapeutics. This document provides detailed protocols for the investigation of the BBB permeation of a specific fragment, Substance P (2-11).
Data Presentation
A comprehensive literature search did not yield specific quantitative permeability values (e.g., Apparent Permeability Coefficient, Papp, or in situ brain uptake clearance, Kin) for Substance P (2-11). The table below is structured for the inclusion of such data once generated through the described experimental protocols.
| Compound | Experimental Model | Permeability Value | Units | Reference |
| Substance P (2-11) | Data not available | Data not available | Data not available | Data not available |
| Substance P | Bovine Brain Microvessel Endothelial Cells (BBMEC) | Km = 8.57 ± 1.59, Vmax = 0.017 ± 0.005 | nM, pmol/min/mg protein | [1] |
| Propranolol (High Permeability Marker) | Caco-2 cells | Papp (A-B): ~26.8 x 10-6 | cm/s | |
| Lucifer Yellow (Low Permeability Marker) | Caco-2 cells | Papp (A-B): <0.5 x 10-6 | cm/s |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a bidirectional permeability assay using a co-culture model of brain capillary endothelial cells and astrocytes on a Transwell® support.
Materials:
-
Primary brain microvascular endothelial cells (e.g., human, porcine, or bovine)
-
Primary astrocytes (e.g., rat)
-
Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane)
-
Cell culture medium and supplements
-
Substance P (2-11)
-
Lucifer Yellow (paracellular permeability marker)
-
Propranolol (transcellular high permeability marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
LC-MS/MS system
Methods:
-
Cell Culture:
-
Culture primary astrocytes on the bottom of a 24-well plate.
-
Seed primary brain microvascular endothelial cells on the apical side of the Transwell® inserts.
-
Co-culture the two cell types for 5-7 days to allow for the formation of a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter to confirm the integrity of the endothelial monolayer. TEER values should be >150 Ω·cm².
-
-
Permeability Assay:
-
Wash the cells with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add SP (2-11) solution (e.g., 10 µM in HBSS with 0.1% BSA) to the apical (upper) chamber. Add fresh HBSS with 0.1% BSA to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add SP (2-11) solution to the basolateral chamber and fresh HBSS with 0.1% BSA to the apical chamber.
-
Include control wells with Lucifer Yellow and Propranolol.
-
Incubate at 37°C with 5% CO₂ on an orbital shaker.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of SP (2-11) in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
In Situ Brain Perfusion
This protocol allows for the measurement of brain uptake of SP (2-11) in a live animal model, providing a more physiologically relevant assessment of BBB transport.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
Substance P (2-11)
-
[¹⁴C]-Sucrose (vascular space marker)
-
Syringe pump
-
Surgical instruments
-
Brain homogenization buffer
-
Scintillation counter and LC-MS/MS system
Methods:
-
Surgical Procedure:
-
Anesthetize the rat and expose the common carotid artery and its branches.
-
Ligate the external carotid artery, occipital artery, and superior thyroid artery.
-
Insert a catheter into the common carotid artery, pointing towards the internal carotid artery.
-
-
Perfusion:
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) for a pre-wash of 30 seconds.
-
Switch to the perfusion buffer containing a known concentration of SP (2-11) and [¹⁴C]-Sucrose.
-
Perfuse for a short duration (e.g., 30, 60, 120 seconds).
-
-
Brain Tissue Collection:
-
Decapitate the animal immediately after perfusion.
-
Dissect the brain and collect the ipsilateral hemisphere.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze an aliquot of the homogenate for [¹⁴C]-Sucrose content using a scintillation counter to determine the vascular volume.
-
Analyze another aliquot for SP (2-11) concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) in mL/s/g using the following equation:
-
Kin = (Cbr - Vv * Cpf) / (T * Cpf)
-
Where Cbr is the concentration of SP (2-11) in the brain, Vv is the vascular volume, Cpf is the concentration in the perfusate, and T is the perfusion time.
-
-
Analytical Protocol: LC-MS/MS Quantification of SP (2-11)
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation (from brain homogenate):
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of SP (2-11)) to one volume of brain homogenate.
-
Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Parameters (to be optimized):
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a suitable run time.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SP (2-11) and the internal standard.
Proposed Signaling Pathway for SP (2-11) Transport
Based on the inhibitory effect of SP (2-11) on Substance P transport, a proposed mechanism involves the Neurokinin-1 receptor (NK-1R) expressed on brain endothelial cells. Activation of NK-1R by SP has been shown to involve downstream signaling cascades that can modulate BBB permeability.
Pathway Description: Binding of SP (2-11) to the NK-1 receptor on the luminal side of the brain endothelial cells is hypothesized to activate a Gq/11 G-protein. This, in turn, stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These downstream signaling events may modulate BBB permeability, potentially through the regulation of transcytotic vesicles, to facilitate the transport of SP (2-11) across the endothelial cell layer into the brain parenchyma.
Conclusion
The provided protocols offer a robust framework for the comprehensive investigation of Substance P (2-11) permeation across the blood-brain barrier. By employing a combination of in vitro and in situ models, coupled with sensitive analytical techniques, researchers can generate crucial quantitative data to fill the existing knowledge gap. Elucidating the transport mechanism and signaling pathways involved will be instrumental in the rational design of peptide-based therapeutics targeting the central nervous system.
References
Application Notes and Protocols for Immunohistochemical Localization of Substance P (2-11) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in neurotransmission, inflammation, and pain perception.[1] The C-terminal fragment, Substance P (2-11), has been shown to retain biological activity, binding with high affinity to the Neurokinin-1 receptor (NK1R).[2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of Substance P (2-11) binding within tissue samples, providing valuable insights into its physiological and pathological roles. These application notes provide detailed protocols and guidance for the successful immunohistochemical localization of Substance P (2-11) binding.
Antibody Selection
The specific detection of Substance P (2-11) relies on the use of highly specific antibodies. Several commercially available polyclonal and monoclonal antibodies raised against Substance P have demonstrated high cross-reactivity with the (2-11) fragment, making them suitable for this application. When selecting an antibody, it is crucial to review the manufacturer's datasheet for validation in IHC and cross-reactivity data.
Recommended Antibody Characteristics:
-
Antigen: Substance P or a C-terminal fragment of Substance P.
-
Reactivity: Demonstrated reactivity in the species of interest.
-
Application: Validated for Immunohistochemistry (IHC).
-
Cross-reactivity: High cross-reactivity with Substance P (2-11) and low cross-reactivity with other tachykinins like Neurokinin A and Neurokinin B.[3][4]
Quantitative Data Presentation
Quantitative analysis of immunohistochemical staining allows for an objective assessment of Substance P immunoreactivity. This can be achieved through image analysis software to measure parameters such as optical density or the percentage of immunoreactive cells. Below are examples of quantitative data from studies on Substance P immunoreactivity.
| Tissue | Condition | Parameter Measured | Result | Reference |
| Trapezius Muscle | Myofascial Pain Syndrome | Mean Optical Density | 0.594 ± 0.096 | [5] |
| Trapezius Muscle | Fibromyalgia | Mean Optical Density | 0.436 ± 0.140 | [5] |
| Trapezius Muscle | Control | Mean Optical Density | 0.314 ± 0.105 | [5] |
| Spinal Cord Dorsal Horn | Control | Number of SPR-IR Neurons (Lamina I/II) | ~100% (normalized) | [6] |
| Spinal Cord Dorsal Horn | SP-SAP treated | Number of SPR-IR Neurons (Lamina I/II) | 32 ± 13% of control | [6] |
| Rat Small Intestine (Submucosal Plexus) | Normal | Percentage of SP-positive neurons | 49-53% | [7] |
| Diabetic Rat Tongue | Diabetes Mellitus (4 weeks) | Number of SP nerve terminals | Significantly increased (p < 0.05) vs. control | [8] |
| Diabetic Rat Tongue | Control | Number of SP nerve terminals | Baseline | [8] |
Experimental Protocols
Tissue Preparation (Paraffin-Embedded Sections)
-
Fixation: Immediately following dissection, fix the tissue in 10% neutral buffered formalin or 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24-48 hours at room temperature.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100% ethanol).
-
Clearing: Clear the tissue in xylene or a xylene substitute.
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin (B1166041) wax and embed to form a paraffin block.
-
Sectioning: Cut 4-6 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water (2 minutes each).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a water bath, pressure cooker, or microwave.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking (for chromogenic detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Substance P (with high cross-reactivity to SP 2-11) in the blocking solution to its optimal concentration (typically 1:1000 to 1:8000).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.[9]
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate sections with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Substance P (NK1R) Signaling Pathway
Substance P (2-11), like the full-length peptide, exerts its biological effects through the NK1R, a G-protein coupled receptor.[1] Activation of NK1R initiates a cascade of intracellular signaling events.
Caption: NK1R signaling cascade initiated by Substance P (2-11).
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical staining process.
Caption: Workflow for immunohistochemical staining.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bma.ch [bma.ch]
- 3. scbt.com [scbt.com]
- 4. Anti-Substance P antibody [SP-DE4-21] (ab14184) | Abcam [abcam.com]
- 5. Image analysis quantification of substance P immunoreactivity in the trapezius muscle of patients with fibromyalgia and myofascial pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal Neurons that Possess the Substance P Receptor Are Required for the Development of Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical analysis of substance P-containing neurons in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an 11-amino acid neuropeptide, is a member of the tachykinin family and plays a significant role in neurotransmission, inflammation, and cellular proliferation.[1][2] It exerts its effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4] The activation of NK1R by SP initiates a cascade of intracellular signaling events, including the activation of the IP3/DAG and cAMP pathways, as well as the β-arrestin and ERK1/2 signaling pathways.[5][6] Substance P (2-11) is a C-terminal fragment of Substance P. This document provides detailed protocols and application notes for the analysis of cells treated with Substance P (2-11) using flow cytometry, a powerful technique for single-cell analysis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Substance P and its analogs on various cell types, as analyzed by flow cytometry.
Table 1: Effects of Substance P on Apoptosis
| Cell Type | Treatment | Assay | Key Findings |
| KNRK-NK1R cells | 10-100 nM Substance P for 24h after serum withdrawal | TUNEL Assay | Substance P reduced the number of apoptotic cells by 60 ± 5%.[5] |
Table 2: Substance P Binding to Human T-Lymphocytes
| T-Lymphocyte Subset | Treatment | Assay | Percentage of Cells Binding Fluorescently Labeled SP |
| Total T-lymphocytes | Dichlorotriazinylamino-fluorescein-labeled Substance P | Direct Binding Assay | 21 ± 10% |
| Phytohemagglutinin-stimulated T-lymphocytes | Dichlorotriazinylamino-fluorescein-labeled Substance P | Direct Binding Assay | 35 ± 8% |
| Suppressor-cytotoxic (leu 2a) T-lymphocytes | Dichlorotriazinylamino-fluorescein-labeled Substance P | Direct Binding Assay | 10% |
| Helper-inducer (leu 3a) T-lymphocytes | Dichlorotriazinylamino-fluorescein-labeled Substance P | Direct Binding Assay | 18% |
Data from a study on the full Substance P peptide, providing a reference for potential studies with the (2-11) fragment.[7]
Table 3: Effects of Topical Substance P on Inflammatory Cell Density in Murine Wounds
| Cell Type | Treatment | Time Point | Key Findings |
| Leukocytes | 10⁻⁹M Substance P daily | Day 3 post-wounding | Significantly increased density compared to saline-treated wounds.[8] |
| Macrophages | 10⁻⁹M Substance P daily | Day 7 post-wounding | Significantly increased density compared to saline-treated wounds.[8] |
This data pertains to the full Substance P peptide and suggests potential applications for studying the (2-11) fragment's role in inflammation.[8]
Signaling Pathways and Experimental Workflows
Substance P (2-11) Signaling Pathway
Substance P (2-11), as a C-terminal fragment, is expected to bind to the NK1R and activate downstream signaling pathways similar to the full-length peptide. The primary signaling cascades initiated by NK1R activation are the Gαq/11 and Gαs pathways.
Caption: Substance P (2-11) signaling cascade.
Experimental Workflow for Flow Cytometry Analysis
A typical workflow for analyzing cells treated with Substance P (2-11) using flow cytometry involves several key steps from cell culture to data acquisition and analysis.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by TUNEL Assay
This protocol is designed to quantify apoptosis in cells treated with Substance P (2-11) using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay followed by flow cytometry.
Materials:
-
Cells of interest (e.g., KNRK-NK1R cells)
-
Complete cell culture medium
-
Serum-free medium
-
Substance P (2-11) (Phoenix Pharmaceuticals or similar)
-
Phosphate Buffered Saline (PBS)
-
TUNEL assay kit (e.g., from Millipore, Roche)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in complete medium.
-
Induce apoptosis by serum starvation for 16 hours.
-
Treat cells with varying concentrations of Substance P (2-11) (e.g., 10-100 nM) in serum-free medium for 24 hours. Include a vehicle control (serum-free medium alone).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization or gentle scraping.
-
Wash cells twice with cold PBS.
-
Fix and permeabilize cells according to the TUNEL assay kit manufacturer's instructions.
-
-
TUNEL Staining:
-
Perform the TUNEL reaction by incubating the fixed and permeabilized cells with the enzyme (TdT) and labeled nucleotides (e.g., BrdUTP-FITC) as per the kit protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in sheath fluid.
-
Analyze the cells on a flow cytometer, exciting the FITC dye with a 488 nm laser and detecting emission at ~525 nm.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of apoptotic (TUNEL-positive) cells.[5]
-
Protocol 2: Analysis of Cell Surface Marker Expression
This protocol describes the staining of cell surface markers on cells treated with Substance P (2-11) for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium
-
Substance P (2-11)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., anti-CD4, anti-CD8, anti-CD25)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Culture PBMCs in complete medium.
-
Treat cells with Substance P (2-11) at desired concentrations and for various time points. Include an untreated control.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
Add the appropriate dilutions of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochromes.
-
Analyze the data to determine the percentage of cells expressing the markers of interest and the mean fluorescence intensity (MFI).
-
Protocol 3: Analysis of Cell Cycle Distribution
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Substance P (2-11) using propidium (B1200493) iodide (PI) staining.
Materials:
-
Proliferating cells of interest
-
Complete cell culture medium
-
Substance P (2-11)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in complete medium to ensure they are actively proliferating.
-
Treat cells with Substance P (2-11) for a desired period (e.g., 24, 48 hours).
-
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jneurology.com [jneurology.com]
- 5. The proliferative and antiapoptotic effects of substance P are facilitated by formation of a β-arrestin-dependent scaffolding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P recognition by a subset of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Substance P Increases Inflammatory Cell Density in Genetically Diabetic Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
Application Note: Preparation of Stable Substance P (2-11) Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation and storage of stable solutions of Substance P (2-11), a biologically active fragment of the neuropeptide Substance P. Due to its susceptibility to oxidation and enzymatic degradation, proper handling is crucial for obtaining reliable and reproducible experimental results. These guidelines cover reconstitution, storage, and the preparation of working solutions for both in vitro and in vivo applications, along with an overview of its primary signaling pathway.
Physicochemical Properties and Solubility
Substance P (2-11) is a decapeptide fragment of Substance P (SP). Like its parent molecule, its stability is influenced by factors such as pH, temperature, and exposure to oxygen. The presence of a methionine residue makes the peptide particularly prone to oxidation, which can lead to a rapid loss of biological activity in aqueous solutions.[1]
Table 1: Solubility Data for Substance P and its Fragments
| Compound | Solvent | Concentration | Reference |
| Substance P | Water | 10 mg/mL | [1] |
| Substance P | Water | 50 mg/mL | [2] |
| Substance P | DMSO | 100 mg/mL | [2] |
| Substance P Fragments (incl. 2-11) | 0.1% Formic Acid in Water | 100 µM | [3] |
Recommended Storage and Stability
Proper storage is critical to maintaining the integrity of Substance P (2-11). Lyophilized powder should be stored at -20°C for long-term stability, where it can be viable for at least two years.[4] Once reconstituted, stock solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles, which are not recommended.[1]
Table 2: Stability and Storage Conditions for Substance P Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations | Reference |
| Lyophilized Powder | -20°C | ≥ 2 years | Keep desiccated. | [4] |
| Stock Solution (in solvent) | -80°C | 1 year | Recommended for long-term storage of aliquots. | [2] |
| Stock Solution (in solvent) | -20°C | 1 month | Suitable for shorter-term storage of aliquots.[1][2] | |
| Stock Solution (0.1% Formic Acid) | 4°C | Up to 48 hours | For short-term use.[3] | |
| Aqueous Solutions | Room Temperature | Minutes | Highly susceptible to oxidation and degradation.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (2-11) to Create a Stock Solution
This protocol details the preparation of a concentrated stock solution from lyophilized peptide powder. Using a slightly acidic buffer can prevent oxidation and improve stability.[1][3]
Materials:
-
Lyophilized Substance P (2-11)
-
Sterile, oxygen-free water or 0.1% formic acid in water[3]
-
Low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized Substance P (2-11) to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of cold (4°C) 0.1% formic acid in water to the vial to achieve a target concentration (e.g., 100 µM).[3] Alternatively, sterile water can be used, but stability may be reduced.[1]
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to minimize oxidation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Immediately store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the stock solution to final working concentrations for cell-based assays.
Materials:
-
Substance P (2-11) stock solution (from Protocol 1)
-
Appropriate cell culture medium or experimental buffer (e.g., PBS, HBSS)
-
Optional: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to a final concentration of 1% to improve stability in neutral pH buffers.[1]
Procedure:
-
Thawing: Thaw a single aliquot of the Substance P (2-11) stock solution on ice.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate ice-cold experimental buffer or cell culture medium to reach the final desired concentration.
-
Stabilization (Optional): For experiments in neutral pH buffers where stability is a concern, consider adding BSA to a final concentration of 1%.[1]
-
Immediate Use: Use the prepared working solutions immediately. Aqueous solutions at neutral pH can lose biological activity within minutes.[1]
Experimental Workflow Diagram
Caption: Workflow for preparing Substance P (2-11) solutions.
Substance P (2-11) Signaling Pathway
Substance P and its active fragments primarily exert their effects by binding to neurokinin (NK) receptors, with the highest affinity for the neurokinin-1 receptor (NK1R).[2][5] NK1R is a G-protein coupled receptor (GPCR).[5] Upon agonist binding, NK1R activates intracellular signaling cascades. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6] Downstream effects include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinases (ERK1/2) and p38-MAPK, which are involved in inflammation, cell proliferation, and pain signaling.[7][8]
Signaling Pathway Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOLNOVA | Substance P (2-11)/Deca-Substance P | 53749-61-4 [molnova.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Intrathecal Injection of Substance P (2-11)
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, deeply involved in pain transmission, inflammation, and various neurological processes.[1][2][3] It exerts its primary effects by binding to the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4] Substance P (2-11) is a major N-terminal metabolite of SP.[1] While the full Substance P peptide activates NK1R to increase both intracellular calcium ([Ca]i) and cyclic AMP (cAMP), the SP (2-11) fragment exhibits biased agonism. It retains the ability to mobilize intracellular calcium but has significantly reduced efficacy in stimulating the cAMP pathway.[1] This differential signaling makes SP (2-11) a valuable tool for researchers dissecting the specific downstream consequences of NK1R-mediated calcium signaling versus cAMP signaling in the central nervous system.
These notes provide an overview and generalized protocols for the intrathecal (IT) administration of Substance P (2-11) to study its effects on spinal cord neurons, particularly in the context of nociception.
Signaling Pathway of Substance P and its (2-11) Metabolite
Substance P and its fragments activate the NK1 receptor, which primarily couples to the Gq/11 G-protein. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The SP (2-11) fragment is a potent activator of this calcium mobilization pathway. In contrast, its ability to stimulate the Gs-protein-coupled adenylyl cyclase pathway to produce cAMP is significantly diminished compared to the full-length SP peptide.[1]
Caption: NK1R signaling cascade activated by Substance P (2-11).
Quantitative Data
The following tables summarize key quantitative data for Substance P fragments and related agonists. Researchers should note that in vivo dosages for SP (2-11) are not well-established and dose-response studies are recommended.
Table 1: In Vitro Activity of Substance P and its Fragments
| Compound | Assay | Preparation | Result (log ED₅₀) | Reference |
|---|---|---|---|---|
| Substance P (2-11) | Intracellular Calcium ([Ca]i) | HEK293 cells | -7.4 ± 0.08 M | [1] |
| Substance P (3-11) | Intracellular Calcium ([Ca]i) | HEK293 cells | -7.14 ± 0.06 M | [1] |
| Substance P (5-11) | Intracellular Calcium ([Ca]i) | HEK293 cells | -6.2 ± 0.05 M | [1] |
| Substance P | Intracellular Calcium ([Ca]i) | HEK293 cells | Approx. -8.0 M | [1] |
| Substance P (2-11) | cAMP Response | HEK293 cells | Significantly reduced activity vs. SP |[1] |
Table 2: Representative In Vivo Intrathecal and CNS Dosages of SP and Agonists
| Compound | Species | Administration Route | Dose | Observed Effect | Reference |
|---|---|---|---|---|---|
| Substance P | Rat | Intrathecal | 30 nmol | NK1 receptor internalization | [5] |
| [Sar⁹, Met(O₂)¹¹]-SP | Rat | Intrathecal (L5-L6) | Not specified | Nociception (Tail flick test) | |
| [Sar⁹, Met(O₂)¹¹]-SP | Rat | Rostral Ventromedial Medulla | 3 and 10 nmol | Mechanical hyperalgesia | [6] |
| Substance P | Least Shrew | Intraperitoneal (i.p.) | 25-100 mg/kg | Vomiting |[7] |
Experimental Protocols
The following are generalized protocols for the intrathecal injection of peptides like Substance P (2-11) in rodents. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
Substance P (2-11) peptide (Phoenix Pharmaceuticals or similar)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Anesthetics (e.g., Isoflurane (B1672236), Ketamine/Xylazine)
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Surgical tools for catheter implantation (if applicable)
-
Polyethylene tubing (PE-10) for catheters (if applicable)
Experimental Workflow
Caption: Workflow for intrathecal injection and subsequent analysis.
Protocol 1: Acute Intrathecal Injection in Rats
This method is suitable for single-dose administration and assessing immediate behavioral or physiological effects.
-
Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Positioning: Place the animal in a prone position with its hind limbs flexed underneath its body to arch the lumbar spine. Shave and sterilize the skin over the lumbosacral region.
-
Injection Site Identification: Palpate the iliac crests. The L5-L6 intervertebral space is located on the midline at the level of the iliac crests.
-
Injection: Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle perpendicularly through the skin into the intervertebral space. A slight tail flick or leg twitch often indicates successful entry into the intrathecal space.
-
Administration: Slowly inject the desired volume (typically 10-20 µL) of the Substance P (2-11) solution over 15-30 seconds.
-
Recovery: Withdraw the needle and return the animal to a clean cage. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Chronic Intrathecal Catheter Implantation
This method allows for repeated injections in awake animals, suitable for studying long-term effects.
-
Anesthesia and Preparation: Anesthetize the animal as described above. Place it in a stereotaxic frame and shave/sterilize the area over the cisterna magna and the lumbar region.
-
Catheter Insertion: Make a small incision over the cisterna magna to expose the atlanto-occipital membrane. Carefully puncture the membrane and insert a length of sterile PE-10 tubing, advancing it caudally down the spinal canal to the lumbar enlargement (approximately 8-8.5 cm in an adult rat).
-
Externalization and Securing: Tunnel the external end of the catheter subcutaneously to exit on the back of the neck or head. Secure the catheter with sutures to the surrounding muscle and close the incisions. The external end should be sealed (e.g., with a piece of heated tubing or a metal plug) to prevent CSF leakage.
-
Post-Operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for 5-7 days.
-
Catheter Patency and Injection: Before injection, confirm catheter placement and patency (e.g., by observing transient paralysis following a small injection of lidocaine). For peptide injection, gently restrain the animal, uncap the catheter, and inject the SP (2-11) solution (typically 10 µL followed by a 10 µL saline flush to clear the catheter).[5]
Post-Injection Assessment
-
Nociceptive Behavior: Assess pain-related behaviors at various time points post-injection. Common tests include the hot water tail-flick test for thermal nociception or the use of von Frey filaments to measure mechanical allodynia.
-
Receptor Internalization: To assess NK1R activation, animals can be euthanized at specific time points (e.g., 30 minutes) after injection.[5] The spinal cord tissue is then processed for immunohistochemistry to visualize the internalization of NK1 receptors in dorsal horn neurons, which is a hallmark of their activation.[5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. sav.sk [sav.sk]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 5. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Substance P (2-11) solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and what are its primary functions?
Substance P (2-11) is a peptide fragment of Substance P, an eleven-amino acid neuropeptide.[1] Like its parent molecule, Substance P (2-11) is involved in a variety of biological processes, including smooth muscle contraction and signaling through neurokinin receptors.[1] It is often used in research to study pain, inflammation, and other neurological and physiological pathways.[2]
Q2: What is the recommended solvent for reconstituting lyophilized Substance P (2-11)?
The recommended solvent for reconstituting lyophilized Substance P (2-11) is sterile, distilled water. For peptides that are difficult to dissolve, a dilute solution of 5% acetic acid can be used. It is advisable to avoid using DMSO or ethanol (B145695) initially, as the peptide may be poorly soluble in these solvents.
Q3: What are the optimal storage conditions for Substance P (2-11) solutions?
Due to the presence of a methionine residue, Substance P and its fragments are susceptible to oxidation. Aqueous solutions may lose biological activity quickly. To ensure stability:
-
Store lyophilized peptide desiccated at -20°C for long-term stability.
-
Reconstituted solutions should be stored in small aliquots at -20°C or -70°C to avoid repeated freeze-thaw cycles.
-
For enhanced stability in aqueous solutions, consider the following:
-
Maintain a low pH by dissolving in 0.05 M acetic acid.
-
Use oxygen-free water.
-
Add a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) at 1%.
-
Q4: My Substance P (2-11) solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates indicates that the peptide may not be fully dissolved or has aggregated. Substance P has a known tendency to aggregate in both acidic and basic pH conditions, as well as in saline solutions. To address this, you can try the following:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Dissociation of Aggregates: The addition of methanol, pyridine, or acetonitrile (B52724) has been shown to be effective in dissociating aggregates.
-
Centrifugation: Centrifuge the solution to pellet any insoluble material and use the clear supernatant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity | Improper storage leading to degradation. | Ensure the lyophilized peptide is stored at -20°C and desiccated. Reconstituted aliquots should also be stored at -20°C and used within a month. Avoid multiple freeze-thaw cycles. |
| Presence of aggregates reducing the effective concentration. | Centrifuge the solution to pellet any aggregates and use the supernatant. To prevent future aggregation, avoid saline solutions and extreme pH during reconstitution. | |
| Oxidation of the methionine residue. | Prepare solutions fresh and minimize their exposure to air. Consider using oxygen-free water or storing under nitrogen. | |
| Inconsistent Experimental Results | Variability in Substance P (2-11) concentration due to aggregation. | Ensure the peptide is fully dissolved and the solution is clear before use. If aggregation is suspected, use one of the dissociation methods mentioned in the FAQs. |
| Degradation of Substance P (2-11) in experimental media. | Minimize the time between adding the peptide to the media and performing the assay. Be aware of potential proteases in cell culture or tissue preparations that could degrade the peptide. | |
| Solubility Issues | Incorrect solvent used for reconstitution. | Reconstitute in sterile water. For peptides that are difficult to dissolve, a dilute solution of 5% acetic acid can be used. |
| The peptide has precipitated out of solution after freezing and thawing. | Allow the vial to come to room temperature before use and gently vortex to redissolve the peptide. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Substance P | Water | 10 mg/mL |
| Substance P | Water | 50 mg/mL |
| Substance P | DMSO | 100 mg/mL |
| [Sar9,Met(O2)11]-Substance P | Water | 1 mg/mL |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (2-11)
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 20-30 minutes.
-
Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.
-
Add the appropriate amount of sterile, distilled water or a dilute (5%) acetic acid solution to achieve the desired stock concentration.
-
Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates. If solubility is an issue, brief sonication may be helpful.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or below.
Protocol 2: General Workflow for a Cell-Based Assay (Intracellular Calcium Mobilization)
This protocol provides a general workflow for measuring intracellular calcium mobilization in response to Substance P (2-11) in a cell line expressing the neurokinin-1 (NK1) receptor.
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution.
-
Incubate the cells with the dye loading solution for the recommended time and temperature (typically 30-60 minutes at 37°C).
-
After incubation, wash the cells with the buffered saline solution to remove excess dye.
-
-
Stimulation with Substance P (2-11):
-
Prepare a working solution of Substance P (2-11) at the desired final concentration in the buffered saline solution.
-
Add the Substance P (2-11) solution to the cells.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity using a plate reader or fluorescence microscope equipped for live-cell imaging.
-
Record the fluorescence signal over time to capture the change in intracellular calcium concentration in response to Substance P (2-11) stimulation.
-
Visualizations
Caption: Workflow for the reconstitution of lyophilized Substance P (2-11).
Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P (2-11).
References
Preventing degradation of Substance P (2-11) in solution
Welcome to the technical support center for Substance P (2-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Substance P (2-11) in solution and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My Substance P (2-11) solution seems to be losing activity rapidly. What are the primary causes?
A1: The loss of biological activity of Substance P (2-11) in aqueous solutions can be attributed to several factors, primarily:
-
Proteolytic Degradation: Substance P and its fragments are readily cleaved by various proteases present in experimental systems (e.g., cell cultures, tissue homogenates). Major enzyme families involved include metallopeptidases and serine proteases.[1][2][3]
-
Oxidation: The C-terminal methionine residue in the Substance P sequence is highly susceptible to oxidation, which can significantly reduce its biological activity.[3][4] This can happen within minutes in aqueous solutions exposed to air.[4]
-
Adsorption: Peptides like Substance P (2-11) can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration in your solution.[1]
-
pH Instability: Substance P is unstable at a pH above 8, leading to rapid degradation.[4]
Q2: How can I prevent proteolytic degradation of my Substance P (2-11) solution?
A2: To prevent proteolytic degradation, it is crucial to add protease inhibitors to your solutions, especially when working with biological samples.[1] A combination of inhibitors targeting different protease classes is often most effective.
Troubleshooting Guide: Loss of Peptide Activity
If you are experiencing a loss of Substance P (2-11) activity, consult the following table to diagnose and address the potential issue.
| Symptom | Potential Cause | Recommended Solution |
| Rapid loss of activity in minutes to hours in aqueous buffer. | Oxidation of the methionine residue.[4] | Prepare solutions using oxygen-free water or buffer. Consider storing under an inert gas like nitrogen. A low pH buffer (e.g., 0.05 M acetic acid) can also help prevent oxidation.[4] |
| Loss of activity when working with cell lysates or biological fluids. | Proteolytic degradation by endogenous proteases.[1][2] | Add a broad-spectrum protease inhibitor cocktail to your sample. For targeted inhibition, consider specific inhibitors (see table below). |
| Inconsistent results with low peptide concentrations. | Adsorption to labware surfaces.[1] | Add a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.05% to 1% to your solution to reduce non-specific binding.[1][4] |
| Gradual loss of activity over time, even when frozen. | Improper Storage (e.g., repeated freeze-thaw cycles, incorrect pH). | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Ensure the storage buffer has a pH below 8.[4] For long-term storage, freeze rapidly and store at -20°C to -70°C.[4] |
Data Summary: Protease Inhibitors for Substance P Stabilization
The following table summarizes common protease inhibitors and their effectiveness in preventing Substance P degradation.
| Inhibitor | Target Protease Class | Notes | Reference |
| Aprotinin | Serine Proteases | Commonly used in body fluid samples to prevent Substance P degradation.[1] | [1] |
| EDTA | Metallopeptidases | A chelating agent that inhibits metalloproteases. Often used in combination with other inhibitors. | [1] |
| GM6001 | Broad-spectrum Metallopeptidase | Shown to be highly effective in preventing Substance P degradation in tissue lysates.[2] | [2] |
| Phosphoramidon | Enkephalinase | Can inhibit a portion of Substance P degradation, suggesting involvement of this enzyme.[5] | [5] |
| O-phenanthroline | Metallopeptidase | A general metallopeptidase inhibitor that can block Substance P degradation.[2] | [2] |
| PMSF | Serine Proteases | Can be used to inhibit serine proteases that may degrade Substance P.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Substance P (2-11) Stock Solution
This protocol describes the preparation of a Substance P (2-11) stock solution with enhanced stability.
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature for at least 25-45 minutes before opening the vial. Briefly vortex the vial to ensure all the powder is at the bottom.
-
Solvent Selection: Reconstitute the peptide in a sterile, oxygen-free aqueous solution. For enhanced stability against oxidation, use a slightly acidic buffer such as 0.05 M acetic acid.[4]
-
Carrier Protein: To prevent adsorption, add Bovine Serum Albumin (BSA) to a final concentration of 0.1% - 1%.[1][4]
-
Mixing: Gently invert the tube multiple times to ensure the peptide is fully dissolved. Avoid vigorous vortexing which can introduce oxygen.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[4]
-
Storage: Rapidly freeze the aliquots and store them at -20°C to -70°C for long-term storage.[4]
Protocol 2: Use of Substance P (2-11) in Biological Assays
This protocol provides a general workflow for using Substance P (2-11) in experiments involving biological samples.
-
Thawing: Thaw a single-use aliquot of the stabilized stock solution immediately before use.
-
Protease Inhibition: If your experimental buffer or medium does not already contain them, add a broad-spectrum protease inhibitor cocktail.
-
Dilution: Dilute the peptide to the final working concentration in your assay buffer, which should ideally be at a pH below 8.[4]
-
Incubation: Proceed with your experimental incubation. Be aware that the stability of the peptide may decrease at physiological temperatures (37°C).[1]
Visual Guides
Signaling Pathway: Substance P Degradation
Caption: Major pathways leading to the degradation of Substance P (2-11) in solution.
Experimental Workflow: Stabilizing Substance P (2-11)
Caption: Recommended workflow for preparing a stable Substance P (2-11) solution.
Logical Relationship: Factors Affecting Stability
Caption: Factors that positively and negatively impact Substance P (2-11) stability.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of substance P degradation in rat brain preparations by peptide hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Substance P (2-11) Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Substance P (2-11) concentration in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and how does it function?
Substance P (2-11) is a C-terminal fragment and a metabolite of Substance P (SP), an eleven-amino acid neuropeptide.[1] Like its parent molecule, Substance P (2-11) exerts its biological effects by interacting with neurokinin receptors (NKRs), which are G protein-coupled receptors (GPCRs). The primary receptor for Substance P and its C-terminal fragments is the neurokinin-1 receptor (NK1R).[2] Activation of NK1R by Substance P (2-11) can initiate various intracellular signaling cascades, including the mobilization of intracellular calcium ([Ca²⁺]i), accumulation of cyclic adenosine (B11128) monophosphate (cAMP), and activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4]
Q2: What is a typical starting concentration range for Substance P (2-11) in a cell-based assay?
For initial experiments, it is advisable to test a broad concentration range of Substance P (2-11) to determine its potency in your specific cell system. A common starting range is from 1 nM to 1 µM. Based on the initial results, a more focused dose-response curve can be generated to accurately determine the EC₅₀ value.
Q3: Which cell lines are suitable for studying Substance P (2-11) activity?
The choice of cell line depends on the expression of the target receptor, primarily the NK1R. Commonly used cell lines for studying Substance P and its analogues include human embryonic kidney 293 (HEK293) cells and Chinese hamster ovary (CHO) cells that have been engineered to express the NK1R.[3][4] Additionally, various native cell lines that endogenously express NK1R, such as certain neuronal, immune, and endothelial cells, can be used.[5]
Q4: How can I determine the optimal incubation time for my assay?
The optimal incubation time will vary depending on the specific assay and the cellular response being measured. For rapid responses like intracellular calcium mobilization, the signal is often detected within seconds to minutes of adding Substance P (2-11). For longer-term responses such as changes in gene expression or cell proliferation, incubation times can range from several hours to days.[1][6] Time-course experiments are recommended to determine the peak response time for your specific endpoint.
Quantitative Data Summary
The following tables summarize the potency of Substance P and its fragments in various cell-based assays. This data can serve as a reference for designing your experiments.
Table 1: Potency of Substance P and its Fragments in Functional Assays
| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing HEK293 cells | -log EC₅₀ | 8.5 ± 0.3 M | [3][7] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC₅₀ | 7.8 ± 0.1 M | [3][7] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | Rat Spiral Ganglion Neurons | EC₅₀ | 18.8 µM | [8] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | Human Astrocytoma (U-373 MG) | ED₅₀ | 1.3 nM | [9] |
| Substance P | Cell Proliferation | Murine Bone Marrow-Derived Mesenchymal Stem Cell-like line (OP9) | Optimal Concentration | 10 nM | [6] |
| Substance P (6-11) | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing 3T3 cells | -log EC₅₀ | -8.07 ± 0.27 M | [3] |
| Substance P (6-11) | cAMP Accumulation | NK1R-expressing 3T3 cells | -log EC₅₀ | -6.78 ± 0.27 M | [3] |
Note: Data for Substance P (2-11) is limited in publicly available literature; however, as a C-terminal fragment, its activity is expected to be comparable to other active C-terminal fragments like SP (6-11) in its ability to activate the NK1R.
Signaling Pathways and Experimental Workflows
Substance P (2-11) / NK1R Signaling Pathway
Substance P (2-11) binding to the NK1 receptor primarily couples to Gαq and Gαs proteins. Activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4]
Caption: Substance P (2-11) signaling via the NK1 receptor.
Experimental Workflow for Concentration Optimization
A systematic approach is crucial for determining the optimal concentration of Substance P (2-11) for your cell-based assay. The general workflow involves a range-finding experiment followed by a more detailed dose-response analysis.
Caption: General workflow for concentration optimization.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring Substance P (2-11)-induced changes in intracellular calcium levels using a fluorescent dye and a microplate reader.
Materials:
-
NK1R-expressing cells
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P (2-11) stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Plating: Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a dye-loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of a 6X concentrated solution of Substance P (2-11) to achieve the desired final concentration.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀). Plot the peak change in fluorescence against the logarithm of the Substance P (2-11) concentration to generate a dose-response curve and calculate the EC₅₀ value.
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay (HTRF)
This protocol describes a method for measuring Substance P (2-11)-induced changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][11][12]
Materials:
-
NK1R-expressing cells
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Substance P (2-11) stock solution
-
cAMP HTRF assay kit (containing anti-cAMP antibody-donor, cAMP tracer-acceptor, and lysis buffer)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Harvest and resuspend NK1R-expressing cells in culture medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Seed the cells into a suitable microplate according to the HTRF kit manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of Substance P (2-11) in the appropriate assay buffer. Add the diluted compound to the cells.
-
Incubation: Incubate the plate at room temperature for the time recommended in the kit protocol (typically 30 minutes).
-
Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP antibody-donor and the cAMP tracer-acceptor conjugates in the provided lysis buffer. Add the detection reagents to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor fluorescence to the donor fluorescence. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. Generate a standard curve using the provided cAMP standards. Convert the sample HTRF ratios to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the Substance P (2-11) concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT)
This protocol provides a method for assessing the effect of Substance P (2-11) on cell proliferation using the MTT colorimetric assay.[13][14][15]
Materials:
-
Cells of interest
-
Cell culture medium
-
Substance P (2-11) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of Substance P (2-11) concentrations (prepared via serial dilution) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
Add MTT Reagent: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition. Plot the percentage of proliferation against the logarithm of the Substance P (2-11) concentration to generate a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inactive Substance P (2-11): Peptide may be degraded. | Use a fresh stock of Substance P (2-11). Ensure proper storage conditions (-20°C or -80°C). |
| Low Receptor Expression: The cell line may not express sufficient levels of the NK1R. | Confirm NK1R expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression. | |
| Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | Perform time-course and temperature optimization experiments. Ensure the assay buffer has the correct pH and ionic strength. | |
| High Background Signal | Contaminated Reagents: Media, buffers, or assay reagents may be contaminated. | Use fresh, sterile reagents. Include a "media only" control to assess background from the reagents themselves. |
| Cell Health: Unhealthy or stressed cells can lead to high background. | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. Perform a cell viability check before starting the assay. | |
| Autofluorescence (for fluorescence assays): The compound or media components may be autofluorescent. | Run a control with the compound in the absence of cells to check for autofluorescence. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions. | Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix of reagents where possible. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Unexpected Dose-Response Curve | Compound Solubility Issues: Substance P (2-11) may not be fully dissolved at higher concentrations. | Ensure the peptide is fully dissolved in the appropriate solvent before diluting in the assay buffer. Check the solubility limits of the peptide. |
| Receptor Desensitization: Prolonged exposure to high concentrations can lead to receptor desensitization. | For kinetic assays, measure the initial response. For endpoint assays, consider shorter incubation times. | |
| Biphasic Response: The peptide may have complex pharmacology, leading to a non-monotonic dose-response. | This may be a real biological effect. Investigate further with different assay endpoints or by using receptor antagonists to confirm the mechanism. |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Substance P enhances the proliferation and migration potential of murine bone marrow-derived mesenchymal stem cell-like cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilization of intracellular calcium by substance P in a human astrocytoma cell line (U-373 MG) [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. revvity.com [revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
Troubleshooting Substance P (2-11) experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11). The information is presented in a question-and-answer format to directly address common issues and sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and how does its activity differ from full-length Substance P (1-11)?
Substance P (2-11) is a major metabolite of the neuropeptide Substance P (SP), formed by the cleavage of the N-terminal arginine residue.[1] While the C-terminal region is crucial for binding to the neurokinin-1 receptor (NK1R), the N-terminus plays a role in modulating receptor signaling and desensitization.[2][3] Studies have shown that N-terminally truncated fragments like SP (2-11) can act as biased agonists.[4] This means they may preferentially activate certain downstream signaling pathways over others. For instance, SP (2-11) has been observed to retain its ability to induce intracellular calcium mobilization (a Gq-mediated pathway) but shows reduced potency in stimulating cAMP accumulation (a Gs-mediated pathway) compared to the full-length peptide.[4][5]
Q2: My experimental results with Substance P (2-11) are inconsistent. What are the common causes of variability?
Inconsistent results in experiments involving Substance P (2-11) can arise from several factors:
-
Peptide Stability and Degradation: Substance P and its fragments are highly susceptible to degradation by proteases present in cell culture media and biological samples.[6][7] Oxidation of the C-terminal methionine can also reduce its activity.[6]
-
Improper Storage and Handling: Lyophilized peptide should be stored at -20°C under desiccated conditions. Once reconstituted, it is recommended to make single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Peptide Aggregation: Substance P can form aggregates, especially in saline solutions, leading to inaccurate concentrations.[4]
-
Variable Receptor Expression: The expression levels of the NK1 receptor can vary between cell lines and even between different passages of the same cell line, affecting the magnitude of the cellular response.
-
Assay-Specific Variability: Factors such as incubation times, temperature, and reagent quality can introduce variability in any assay.[8]
Q3: I'm not observing the expected biological activity with my Substance P (2-11). What should I check?
If you are observing low or no bioactivity, consider the following troubleshooting steps:
-
Confirm Peptide Integrity: Use a fresh vial of Substance P (2-11) or verify the integrity of your current stock using a quality control method like HPLC-MS.
-
Optimize Peptide Concentration: The optimal concentration can vary depending on the cell type and the specific assay. It is advisable to perform a dose-response curve to determine the EC50 for your experimental system.
-
Check Cell Health and Receptor Expression: Ensure that your cells are healthy and are known to express the NK1 receptor. You can verify NK1R expression using techniques like qPCR, Western blot, or flow cytometry.
-
Review Your Experimental Protocol: Double-check all steps of your protocol, including buffer composition, incubation times, and measurement parameters.
-
Consider Biased Agonism: Remember that SP (2-11) is a biased agonist. If your assay measures a signaling pathway that is weakly activated by this fragment (e.g., cAMP accumulation), you may see a reduced response compared to full-length Substance P.[4]
Q4: How should I properly handle and store Substance P (2-11) to ensure its stability and activity?
Proper handling and storage are critical for obtaining reliable and reproducible results with Substance P (2-11).
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, distilled water or a buffer with a slightly acidic pH (e.g., 5% acetic acid in water) to a stock concentration of, for example, 1 mM.[4] Avoid using saline solutions for initial reconstitution as this can promote aggregation.[4]
-
Aliquoting and Storage: After reconstitution, immediately prepare single-use aliquots to minimize the number of freeze-thaw cycles. Store the aliquots at -20°C or for long-term storage, at -80°C.[4]
-
Use in Experiments: When preparing working solutions, dilute the stock solution in your assay buffer immediately before use. Minimize the time the peptide spends in solution at room temperature or 37°C to reduce degradation.[4]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Low signal-to-noise ratio | Low NK1 receptor expression in cells. | Use a cell line with higher NK1R expression or consider transient transfection to overexpress the receptor. |
| Suboptimal peptide concentration. | Perform a dose-response curve to determine the optimal concentration range for your assay. | |
| Assay buffer interfering with the signal. | Ensure the assay buffer is compatible with your detection reagents and does not contain interfering substances. | |
| No response or significantly lower response than expected | Degradation of Substance P (2-11). | Use a fresh aliquot of the peptide. Prepare working solutions immediately before the experiment. Consider adding protease inhibitors to the assay medium. |
| Incorrect assay setup. | Verify the settings of your plate reader (e.g., excitation/emission wavelengths for fluorescence assays). Ensure all reagents are prepared correctly. | |
| Biased agonism of SP (2-11). | If measuring cAMP, the response may be inherently weaker than with full-length SP. Consider measuring a Gq-mediated response like intracellular calcium.[4] |
Guide 2: Issues with Receptor Binding Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand is sticking to the filter or plate. | Pre-soak filters in a solution like 0.3% polyethyleneimine. Add a detergent like 0.1% BSA to the binding buffer. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold wash buffer. | |
| Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd for the receptor. | |
| Low specific binding | Low receptor density in the membrane preparation. | Use a cell line with higher receptor expression or prepare membranes from a tissue known to be rich in NK1 receptors. |
| Inactive radioligand or competitor. | Check the expiration date and storage conditions of your radioligand and unlabeled peptides. | |
| Incorrect incubation conditions. | Optimize incubation time and temperature. Binding is often performed at 4°C to minimize internalization and degradation. | |
| Inconsistent Kd or IC50 values | Degradation of peptides during the assay. | Perform the binding assay at a lower temperature (e.g., 4°C) and include protease inhibitors in the binding buffer. |
| Equilibrium not reached. | Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| Issues with data analysis. | Use appropriate non-linear regression analysis software to fit the binding data. |
Quantitative Data Summary
The following tables summarize key quantitative data for Substance P (2-11) and related peptides to aid in experimental design and data interpretation.
Table 1: Comparison of Biological Activity of Substance P and its Fragments in a Calcium Mobilization Assay
| Peptide | Log ED50 (M) |
| Substance P (1-11) | -7.8 ± 0.05 |
| Substance P (2-11) | -7.4 ± 0.08 |
| Substance P (3-11) | -7.14 ± 0.06 |
| Substance P (5-11) | -6.2 ± 0.05 |
| Substance P (6-11) | -5.7 ± 0.09 |
Data adapted from a study measuring intracellular calcium mobilization in NK1R-expressing cells.[2]
Table 2: Binding Affinities of Tachykinins and Fragments to the NK1 Receptor
| Ligand | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) |
| Substance P | Rat Brain Membranes | [³H]Substance P | ~2 | - |
| Substance P (5-11) | Mouse Spinal Cord | [³H]Substance P | - | >1000 |
| Substance P (4-11) | Human Glioblastoma Cells (U373 MG) | [¹⁷⁷Lu]DOTA-SP(4-11) | 1.8 ± 0.4 (Kd) | - |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium mobilization in response to Substance P (2-11) stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)
-
96-well, black, clear-bottom microplates
-
Substance P (2-11)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed NK1R-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add your desired concentration of Substance P (2-11).
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) over the initial baseline fluorescence (F₀).
-
Plot the peak change in fluorescence against the logarithm of the Substance P (2-11) concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Substance P (2-11) for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the NK1 receptor
-
Radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter SP)
-
Unlabeled Substance P (2-11)
-
Unlabeled full-length Substance P (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Binding Buffer + Cell Membranes
-
Non-specific Binding: Radioligand + a high concentration of unlabeled full-length Substance P (e.g., 1 µM) + Cell Membranes
-
Competition: Radioligand + varying concentrations of unlabeled Substance P (2-11) + Cell Membranes
-
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60-120 minutes at 4°C).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Substance P (2-11) concentration.
-
Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Biased agonism of Substance P (2-11) at the NK1 receptor.
Caption: A generalized workflow for in vitro experiments with SP (2-11).
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The N-terminal domain of substance P is required for complete homologous desensitization but not phosphorylation of the rat neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the N-terminal and mid-region residues of substance P in regulating functional selectivity at the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobilization of intracellular calcium by substance P in a human astrocytoma cell line (U-373 MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Substance P (2-11) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Substance P (2-11) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Substance P (2-11), focusing on unexpected results that could be attributed to off-target effects.
Issue 1: Discrepancy between expected and observed signaling outcomes (e.g., calcium mobilization without a corresponding cAMP response).
-
Question: I am using Substance P (2-11) to stimulate NK1 receptor-expressing cells. I observe a robust increase in intracellular calcium, but the cAMP levels are not changing as expected for full Substance P. Is this an experimental artifact?
-
Answer: This is a known phenomenon and likely not an artifact. Substance P (SP) and its N-terminally truncated metabolites, such as SP (2-11), can exhibit biased agonism at the Neurokinin-1 receptor (NK1R). While full-length SP activates both Gαq (leading to calcium mobilization) and Gαs (leading to cAMP production) signaling pathways, N-terminal truncation can lead to a preference for the Gαq pathway.[1]
Troubleshooting Steps:
-
Confirm Ligand Identity and Purity: Ensure the identity and purity of your Substance P (2-11) peptide using methods like mass spectrometry or HPLC.
-
Positive Control: Use full-length Substance P as a positive control in parallel experiments to confirm that your cells are capable of producing a cAMP response.
-
Assay Validation: Verify the sensitivity and dynamic range of your cAMP assay using a known adenylyl cyclase activator like forskolin.
-
Consider Biased Agonism: Interpret your results in the context of biased signaling. Your observations may represent a genuine pharmacological property of Substance P (2-11).
-
Issue 2: Unexpected cellular degranulation or inflammatory response, especially in primary cell cultures or co-culture systems.
-
Question: My experiment involves applying Substance P (2-11) to a mixed culture of neurons and glial cells (or other primary tissues). I'm observing an unexpected inflammatory response, including the release of histamine (B1213489) or other inflammatory mediators. Is Substance P (2-11) directly activating immune cells?
-
Answer: This is a distinct possibility. Substance P and its fragments can activate mast cells and other immune cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is an off-target receptor for tachykinins.[2][3][4] This can lead to degranulation and the release of inflammatory mediators, independent of NK1R activation.
Troubleshooting Steps:
-
Identify Cell Types: Characterize the cell types present in your culture. If mast cells are present, MRGPRX2-mediated effects are a likely cause.
-
Use a Selective Antagonist: Employ a selective MRGPRX2 antagonist in your experiments to see if the inflammatory response is attenuated.
-
Test in a Mast Cell Line: To confirm this off-target effect, you can test Substance P (2-11) in a mast cell line known to express MRGPRX2 (e.g., LAD2 cells).
-
Dose-Response Curve: Generate a dose-response curve for the inflammatory readout. If the effect is mediated by MRGPRX2, the potency of Substance P (2-11) will likely be in the micromolar range.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Substance P (2-11)? A1: The primary and intended target of Substance P (2-11), like full-length Substance P, is the Neurokinin-1 receptor (NK1R).[6] The C-terminal region of Substance P is crucial for binding to and activating tachykinin receptors.[7][8][9]
Q2: Does Substance P (2-11) bind to other neurokinin receptors (NK2R, NK3R)? A2: While Substance P has the highest affinity for NK1R, it can bind to NK2R and NK3R with lower affinity. C-terminal fragments of Substance P are known to interact with tachykinin receptors. However, comprehensive quantitative binding data for Substance P (2-11) across all three neurokinin receptors is not readily available in the literature, making it difficult to definitively state its selectivity profile. It is plausible that at higher concentrations, off-target binding to NK2R and NK3R could occur.
Q3: What is "biased agonism" and how does it relate to Substance P (2-11)? A3: Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. In the case of the NK1R, full-length Substance P is a relatively balanced agonist, activating both Gαq (leading to increased intracellular calcium) and Gαs (leading to increased cAMP).[1] Substance P (2-11) appears to be a biased agonist, showing a preference for the Gαq pathway, resulting in a robust calcium response but a diminished cAMP response compared to the full-length peptide.[1]
Q4: Can Substance P (2-11) cause mast cell degranulation? A4: Yes, Substance P and its fragments can induce mast cell degranulation by activating the MRGPRX2 receptor.[2][3][4] This is a significant potential off-target effect to consider in experiments using cell types that may include mast cells.
Quantitative Data
The following tables summarize the available quantitative data for Substance P and its fragments in functional assays.
Table 1: Functional Potency of Substance P and its N-Terminal Truncated Fragments at the Human NK1 Receptor (in NK1R-expressing HEK293T cells)
| Ligand | Signaling Pathway | Parameter | Value (-log EC50 M) |
| Substance P | Intracellular Calcium ([Ca²⁺]i) | EC50 | 8.5 ± 0.3 |
| Substance P | cAMP Accumulation | EC50 | 7.8 ± 0.1 |
| Substance P (2-11) | cAMP Accumulation | EC50 | 7.4 ± 0.08 |
| Substance P (3-11) | cAMP Accumulation | EC50 | 7.14 ± 0.06 |
| Substance P (6-11) | Intracellular Calcium ([Ca²⁺]i) | EC50 | 8.07 ± 0.27 |
| Substance P (6-11) | cAMP Accumulation | EC50 | 6.78 ± 0.27 |
Data extracted from American Physiological Society Journal.[1]
Table 2: Functional Potency of Substance P at the MRGPRX2 Receptor (in LAD2 human mast cell line)
| Ligand | Assay | Parameter | Value (EC50) |
| Substance P | Ca²⁺ Mobilization | EC50 | 1.8 µM |
| Substance P | Degranulation (β-hexosaminidase release) | EC50 | 5.9 µM |
Data extracted from The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation.[5]
Experimental Protocols
1. Radioligand Competition Binding Assay for NK1 Receptor
This protocol is used to determine the binding affinity of a test compound (like Substance P (2-11)) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.
-
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor (e.g., 40 µg/ml bacitracin).
-
Radioligand: [¹²⁵I]-Substance P or another suitable radiolabeled NK1R agonist.
-
Unlabeled Substance P (for non-specific binding determination).
-
Test compound (Substance P (2-11)).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate at room temperature for a defined period to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
This assay measures the ability of Substance P (2-11) to stimulate Gαq-mediated signaling.
-
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence microplate reader with automated injection.
-
-
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject Substance P (2-11) at various concentrations and continue to record the fluorescence signal.
-
Calculate the peak fluorescence response and plot the data to determine the EC50 value.
-
3. cAMP Accumulation Assay
This assay measures the ability of Substance P (2-11) to stimulate Gαs-mediated signaling.
-
Materials:
-
Cells expressing the NK1 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Pre-incubate the cells with a PDE inhibitor.
-
Add Substance P (2-11) at various concentrations and incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Generate a dose-response curve and determine the EC50 value.
-
4. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is used to assess the off-target activation of mast cells.
-
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2).
-
Tyrode's buffer.
-
Substance P (2-11).
-
pNAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0).
-
Triton X-100 for cell lysis (total release control).
-
-
Procedure:
-
Plate mast cells in a 96-well plate.
-
Wash the cells with Tyrode's buffer.
-
Add different concentrations of Substance P (2-11) to the wells and incubate for 30-60 minutes at 37°C.
-
Include controls for spontaneous release (buffer only) and total release (lysed cells).
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add the pNAG substrate and incubate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release.
-
Visualizations
Caption: Signaling pathways of Substance P (2-11).
Caption: Troubleshooting workflow for unexpected inflammatory responses.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The common C-terminal sequences of substance P and neurokinin A contact the same region of the NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological receptors for substance P and neurokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
Minimizing peptidase activity in Substance P (2-11) studies
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing peptidase activity in studies involving Substance P (2-11) and its parent molecule, Substance P (SP).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and why is its stability a critical issue in experimental research?
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] It is a key neurotransmitter and neuromodulator involved in pain transmission, inflammation, and immune responses.[1][3] SP is rapidly broken down in biological systems by various peptidases into smaller fragments, such as SP (2-11), SP (3-11), and SP (5-11).[2][4][5] Substance P (2-11) is one of the metabolites formed by this degradation.[6][7]
The stability of SP and its fragments is a major concern because their rapid degradation can lead to a loss of biological activity and inconsistent experimental results.[8] Accurate measurement and the ability to control for degradation are crucial for understanding the true physiological and pathological roles of these peptides.[3]
Q2: Which key enzymes are responsible for the degradation of Substance P, and how can they be inhibited?
Substance P is a substrate for several peptidases. The primary enzymes involved in its metabolism include Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE), and various aminopeptidases.[6][9][10] A single peptidase inhibitor is often insufficient to fully protect SP from degradation.[5]
Below is a summary of major peptidases, their common cleavage sites on Substance P, and recommended inhibitors.
Table 1: Key Peptidases in Substance P Degradation and Their Inhibitors
| Peptidase Family | Specific Enzyme(s) | Primary SP Cleavage Sites | Recommended Inhibitor(s) | References |
| Metalloendopeptidases | Neutral Endopeptidase (NEP, Enkephalinase, EC 3.4.24.11) | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰ | Thiorphan, Phosphoramidon | [10][11][12] |
| Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) | Phe⁸-Gly⁹, Gly⁹-Leu¹⁰ | Captopril | [10][11][13] | |
| Aminopeptidases | Aminopeptidase N (APN), Dipeptidyl Peptidase IV (DPP-IV) | Arg¹-Pro², Pro²-Lys³ | Bestatin, Puromycin, Amastatin, Bacitracin | [10] |
| Serine Proteases | Various | Multiple | Aprotinin, General Protease Inhibitor Cocktails | [2][14] |
Q3: What are the common degradation products of Substance P, and are these fragments biologically active?
The enzymatic cleavage of Substance P results in a variety of N-terminal and C-terminal fragments.[5] In many biological samples, intact SP (1-11) may only represent a minor fraction of the total SP-like immunoreactivity detected by methods like ELISA.[2] Some of these metabolites, particularly C-terminal fragments, can still bind to the neurokinin-1 receptor (NK1R) and elicit biological responses, although their signaling properties may differ from the parent peptide.[5] For example, C-terminal metabolites can activate intracellular calcium signaling but may have diminished activity on the cAMP pathway.[5]
Caption: Major enzymatic pathways for the degradation of Substance P (1-11).
Troubleshooting Guides
Q4: My experimental results show inconsistent or low biological activity from my Substance P sample. What are the likely causes?
Inconsistent results or low bioactivity are common issues that often stem from peptide instability. Consider the following troubleshooting steps:
-
Improper Storage: Lyophilized SP should be stored desiccated at -20°C. Once reconstituted in sterile water, it should be aliquoted for single use and stored at -20°C for no more than one month. Avoid repeated freeze-thaw cycles.[8]
-
Degradation in Media: SP can be degraded by proteases present in cell culture media or tissue preparations. Minimize the time between adding the peptide to your experimental system and performing the assay.[8]
-
Oxidation: The C-terminal methionine residue is susceptible to oxidation, which can reduce bioactivity. Prepare solutions fresh and minimize their exposure to air.[8]
-
Solubility and Aggregation: SP should be reconstituted in sterile water, not organic solvents like DMSO.[8] If solubility is an issue, a small amount of 5% acetic acid can be used. Aggregation can be prevented by avoiding saline solutions during reconstitution.[8]
Q5: I suspect my Substance P is degrading during sample collection and processing. How can I prevent this?
Preventing ex vivo degradation is critical for accurate quantification. The time between collection and processing is extremely important.[14] Blood samples should be chilled immediately, and plasma must be separated within one hour of collection.[15][16]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. benchchem.com [benchchem.com]
- 9. pancreapedia.org [pancreapedia.org]
- 10. Effect of peptidases on the ability of exogenous and endogenous neurokinins to produce neurokinin 1 receptor internalization in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
Storage and handling guidelines for Substance P (2-11) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of Substance P (2-11) peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Substance P (2-11) peptide?
A1: Lyophilized Substance P (2-11) peptide should be stored under desiccated conditions at -20°C for long-term stability.[1] For short-term storage of a few days to weeks, it can be kept at 4°C.[2] It is important to protect the peptide from intense light.[2] Before opening, the vial should be brought to room temperature to prevent moisture condensation.[1]
Q2: What is the best solvent for reconstituting Substance P (2-11)?
A2: The recommended solvent for reconstituting Substance P (2-11) is sterile, distilled water.[1][3] If the peptide is difficult to dissolve, a small amount of 5% acetic acid can be added.[1][4] It is generally advised to avoid organic solvents like DMSO and ethanol (B145695) for initial reconstitution, as the peptide may have poor solubility in them.[1]
Q3: How should I store the reconstituted Substance P (2-11) solution?
A3: Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][3][5] These aliquots should be stored at -20°C and are generally stable for up to one month.[1] For experiments requiring maximal bioactivity, it is recommended to use the solution on the same day it is prepared.[1] Some sources suggest that for longer-term storage of solutions, freezing at -80°C is preferable.[2]
Q4: My Substance P (2-11) solution looks cloudy or has aggregates. What should I do?
A4: Substance P and its fragments have a tendency to aggregate in both acidic and basic conditions, as well as in saline solutions.[1] If you observe aggregates, you can try to centrifuge the solution to pellet the aggregates and then use the clear supernatant.[1] To help dissolve aggregates, gentle warming and vortexing may be effective.[1] In some cases, cautious sonication can be attempted.[1] To prevent aggregation, avoid using saline solutions and extreme pH during reconstitution.[1]
Storage and Handling Guidelines
Proper storage and handling are critical for maintaining the stability and biological activity of Substance P (2-11).
Lyophilized Peptide Storage
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C or -80°C | Months to years | Store in a desiccator, protected from light.[1][2][5] |
| Short-term | 4°C | Days to weeks | Keep in original packaging, protected from light.[2] |
Reconstituted Peptide Storage
| Solvent | Temperature | Duration | Notes |
| Sterile Water or appropriate buffer | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3] |
| Sterile Water or appropriate buffer | 4°C | 1-2 weeks | For short-term use.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C, desiccated. Use reconstituted aliquots within a month and avoid multiple freeze-thaw cycles.[1] |
| Oxidation of the methionine residue. | Prepare solutions fresh and minimize exposure to air. Consider using oxygen-free water for reconstitution.[1][3] | |
| Presence of aggregates. | Centrifuge the solution to remove aggregates and use the supernatant.[1] | |
| Inconsistent Results | Variability in peptide concentration due to aggregation. | Ensure the peptide is fully dissolved and the solution is clear before use.[1] |
| Degradation of the peptide in experimental media. | Minimize the time between adding the peptide to the media and performing the assay. Be aware of potential proteases in your experimental system.[1] | |
| Solubility Issues | Incorrect solvent used. | Reconstitute in sterile, distilled water. For peptides that are difficult to dissolve, a small amount of 5% acetic acid can be used.[1] |
| Peptide has precipitated out of solution. | Gently warm the solution and vortex to redissolve. Cautious sonication may also be attempted.[1] |
Experimental Protocols
General Reconstitution Protocol
-
Bring the vial of lyophilized Substance P (2-11) to room temperature in a desiccator before opening to prevent condensation.[1]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
If solubility is an issue, a small volume of 5% acetic acid can be added dropwise while vortexing.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
Visualization
Below are diagrams illustrating key concepts related to Substance P handling and signaling.
Caption: Workflow for handling and storing Substance P (2-11).
Caption: Troubleshooting flowchart for low bioactivity issues.
References
Addressing tachyphylaxis in Substance P (2-11) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11) and encountering tachyphylaxis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in my Substance P (2-11) experiments?
A1: Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated administration. In the context of Substance P (2-11), which acts as an agonist for the Neurokinin-1 receptor (NK1R), tachyphylaxis can lead to a diminished cellular response in your experiments, potentially affecting the reproducibility and interpretation of your results.[1] This phenomenon is also referred to as desensitization.
Q2: What is the underlying mechanism of tachyphylaxis for the NK1 receptor?
A2: Tachyphylaxis of the NK1 receptor, a G-protein coupled receptor (GPCR), is a multi-step process primarily mediated by:
-
Receptor Phosphorylation: Upon agonist binding, G-protein receptor kinases (GRKs) phosphorylate the intracellular domain of the NK1R.[2]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3][4]
-
G-Protein Uncoupling: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, thereby attenuating downstream signaling.[1]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.[5][6]
Q3: How does the activity of Substance P (2-11) compare to full-length Substance P, and could this affect tachyphylaxis?
A3: Substance P (2-11) is a C-terminal fragment of Substance P that retains biological activity, including the ability to induce contractions in guinea pig ileum.[7] However, N-terminal truncation can affect the potency of Substance P fragments. For instance, N-terminal metabolism of Substance P can lead to peptides that retain the ability to increase intracellular calcium but have diminished capacity to stimulate cAMP production.[8][9] The differing signaling profile of Substance P (2-11) compared to the full-length peptide may influence the kinetics and magnitude of tachyphylaxis, as different signaling pathways can be subject to distinct regulatory mechanisms.
Q4: I am observing a rapid loss of response to Substance P (2-11) in my cell-based assay. What are the likely causes and how can I troubleshoot this?
A4: A rapid loss of response is characteristic of tachyphylaxis. To troubleshoot, consider the following:
-
Agonist Concentration: High concentrations of Substance P (2-11) can accelerate receptor desensitization and internalization.[4] Try using the lowest effective concentration to elicit your desired response.
-
Duration of Exposure: Continuous exposure to the agonist will induce and maintain a desensitized state. Consider using shorter incubation times or a wash-out step between agonist applications.
-
Cell Type: The expression levels of NK1R, GRKs, and β-arrestins can vary between cell types, influencing the rate and extent of tachyphylaxis.
-
Peptide Stability: Ensure that your Substance P (2-11) peptide is stable in your experimental buffer and not subject to rapid degradation, which could be misinterpreted as tachyphylaxis.
Q5: Are there ways to mitigate or prevent tachyphylaxis in my experiments?
A5: While completely preventing tachyphylaxis might not be possible without altering the biological system, you can implement strategies to manage it:
-
Intermittent Dosing: Instead of continuous exposure, use a "wash-out" period between agonist administrations to allow for receptor resensitization. Resensitization involves the dephosphorylation and recycling of internalized receptors back to the cell surface.[6]
-
Use of "Biased" Agonists: If available, biased agonists that preferentially activate one signaling pathway over another might induce less tachyphylaxis if the desensitization machinery is primarily linked to the non-activated pathway.
-
Modulation of the Desensitization Machinery: In some research contexts, pharmacological inhibition of GRKs or genetic knockdown of β-arrestins can be used to study the mechanisms of tachyphylaxis and potentially reduce it. However, this approach directly manipulates the cellular machinery and may not be suitable for all experimental questions.
Troubleshooting Guides
Problem: Diminishing response to repeated application of Substance P (2-11) in a calcium mobilization assay.
| Possible Cause | Troubleshooting Steps |
| NK1 Receptor Desensitization | 1. Optimize Agonist Concentration: Determine the EC50 of Substance P (2-11) in your assay and use a concentration at or slightly above this value (e.g., EC80) for your experiments, rather than a saturating concentration. 2. Incorporate Wash Steps: Between agonist applications, wash the cells with assay buffer to remove Substance P (2-11) and allow for a recovery period (e.g., 10-30 minutes) for receptor resensitization. 3. Perform a Time-Course Experiment: Characterize the onset of desensitization by measuring the response to a second application of Substance P (2-11) at various time points after the initial stimulation. |
| Receptor Internalization | 1. Visualize Internalization: If possible, use a fluorescently labeled Substance P analog or an antibody against the NK1 receptor to visually confirm receptor internalization via microscopy. 2. Quantify Surface Receptors: Use techniques like cell-surface ELISA or flow cytometry to quantify the number of available receptors on the cell surface over time following agonist stimulation. |
| Depletion of Intracellular Calcium Stores | 1. Use a Positive Control: After observing a diminished response to Substance P (2-11), stimulate the cells with a different agonist that acts through a different receptor but also mobilizes calcium (e.g., ATP). A robust response to the control agonist would indicate that the calcium stores are not depleted and the issue is specific to the NK1 receptor pathway.[4] |
Quantitative Data
Table 1: Comparison of Substance P and Its Fragments on NK1 Receptor Signaling
| Ligand | Assay | Cell Type | Parameter | Value | Reference |
| Substance P | Gαq Activation | HEK293T | -log EC50 (M) | 8.20 ± 0.29 | [8] |
| Gαs Activation | CHO-K1 | -log EC50 (M) | 7.6 ± 0.14 | [8] | |
| [Ca2+]i Mobilization | HEK293T | -log EC50 (M) | 8.5 ± 0.3 | [9] | |
| cAMP Accumulation | HEK293T | -log EC50 (M) | 7.8 ± 0.1 | [9] | |
| Substance P (2-11) | Gαq Activation | HEK293T | -log EC50 (M) | 7.4 ± 0.08 | [8] |
| Substance P (3-11) | Gαq Activation | HEK293T | -log EC50 (M) | 7.14 ± 0.06 | [8] |
| Substance P (5-11) | Gαq Activation | HEK293T | -log EC50 (M) | 6.2 ± 0.05 | [8] |
| Substance P (6-11) | Gαq Activation | HEK293T | -log EC50 (M) | 5.7 ± 0.09 | [8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess NK1 Receptor Tachyphylaxis
This protocol allows for the measurement of intracellular calcium mobilization following NK1 receptor activation and can be adapted to study tachyphylaxis.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)
-
96-well black, clear-bottom microplates
-
Substance P (2-11)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, for cell lines with active organic-anion transporters)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed NK1R-expressing cells into a 96-well microplate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading for 10-20 seconds.
-
First Agonist Injection: Inject a solution of Substance P (2-11) to achieve the desired final concentration and continue recording the fluorescence signal to capture the peak response.
-
Wash and Recovery: After the signal returns to baseline, gently wash the cells with HBSS as in step 3. Allow the cells to recover for a defined period (e.g., 10, 20, or 30 minutes).
-
Second Agonist Injection: Re-introduce the same concentration of Substance P (2-11) and record the fluorescence response.
-
Data Analysis: The magnitude of the second peak response relative to the first indicates the degree of tachyphylaxis. A smaller second peak signifies desensitization. Calculate the percentage of the initial response for each recovery time point.
Protocol 2: Quantification of NK1 Receptor Internalization
This protocol describes a method to quantify agonist-induced internalization of the NK1 receptor.
Materials:
-
Cells expressing NK1 receptor
-
Substance P (2-11)
-
Primary antibody against an extracellular epitope of the NK1 receptor
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
-
Agonist Stimulation: Treat the cells with Substance P (2-11) at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Fixation: Wash the cells with cold PBS and fix with 4% paraformaldehyde.
-
Immunostaining of Surface Receptors:
-
Without permeabilization, block the cells and then incubate with the primary anti-NK1R antibody to label only the surface receptors.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Permeabilization and Staining of Total Receptors:
-
In a parallel set of wells, after fixation, permeabilize the cells with permeabilization buffer.
-
Proceed with blocking and incubation with primary and secondary antibodies to label both surface and internalized receptors.
-
-
Nuclear Staining: Incubate with DAPI to visualize the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the cell surface. The percentage of internalization can be calculated as: % Internalization = (1 - (Surface Fluorescence at time x / Surface Fluorescence at time 0)) * 100
Visualizations
Caption: NK1R signaling and desensitization pathway.
Caption: Workflow for tachyphylaxis assessment.
Caption: Troubleshooting logic for diminished response.
References
- 1. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signature That Determines the Acute Tolerance of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Substance P (2-11)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Substance P (2-11).
Substance P (SP), an undecapeptide neuropeptide, and its fragments, such as SP (2-11), are of significant interest in neuroscience and pharmacology due to their roles in pain transmission, inflammation, and mood regulation.[1] However, their therapeutic potential is often limited by poor in vivo stability, with a half-life in tissues ranging from seconds to minutes.[2][3] This rapid degradation is primarily due to enzymatic cleavage by various proteases.
This guide will provide an overview of the challenges associated with SP (2-11) stability and offer practical strategies and detailed protocols to enhance its performance in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does my Substance P (2-11) peptide show low efficacy in vivo despite high in vitro activity?
A1: The discrepancy between in vitro and in vivo efficacy is a common challenge and is often attributable to the rapid degradation of the peptide in a biological environment. Native peptides like Substance P and its fragments are highly susceptible to enzymatic breakdown by proteases present in blood and tissues. This leads to a very short in vivo half-life, preventing the peptide from reaching its target receptor at a sufficient concentration to elicit a biological response.
Troubleshooting Steps:
-
Assess In Vitro Stability: Before proceeding with further in vivo studies, perform an in vitro serum or plasma stability assay to quantify the half-life of your SP (2-11) peptide. This will provide a baseline for its stability.
-
Implement Stabilization Strategies: Consider chemical modifications or formulation approaches to protect the peptide from enzymatic degradation. See the "Strategies for Improving Stability" section below for detailed options.
-
Optimize Dosing Regimen: While not a solution for inherent instability, adjusting the dose and frequency of administration can sometimes compensate for rapid clearance, although this may not be practical or cost-effective in the long run.
Q2: What are the primary degradation pathways for Substance P (2-11) in vivo?
A2: Substance P is degraded by multiple peptidases in tissues. The primary enzymes responsible for its cleavage include angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). These enzymes cleave the peptide at specific sites, leading to inactive fragments. While the exact degradation profile of SP (2-11) may differ slightly from the full-length peptide, it is susceptible to cleavage by similar proteases.
Strategies for Improving the In Vivo Stability of Substance P (2-11)
To overcome the inherent instability of SP (2-11), several chemical modification and formulation strategies can be employed. The goal of these strategies is to protect the peptide from enzymatic degradation while maintaining its biological activity.
Chemical Modifications
-
N-Terminal and C-Terminal Modifications:
-
N-terminal Acetylation: Capping the N-terminus with an acetyl group can block the action of aminopeptidases.
-
C-terminal Amidation: Amidating the C-terminus can prevent cleavage by carboxypeptidases.
-
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at cleavage sites can render the peptide resistant to proteases, which are stereospecific for L-amino acids.
-
Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can also hinder protease recognition.
-
-
Peptide Backbone Modification:
-
N-methylation: Methylating the nitrogen atom of a peptide bond can increase resistance to cleavage.
-
Retro-Inverso Analogs: Reversing the chirality of all amino acids and the direction of the peptide bonds can create a peptide with similar side-chain topology but increased stability.
-
-
Cyclization:
-
Creating a cyclic structure, either head-to-tail, side-chain-to-side-chain, or other variations, can enhance conformational rigidity and mask cleavage sites.
-
Formulation and Delivery Strategies
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic radius, which can shield it from proteases and reduce renal clearance.
-
Lipidation: Conjugating a lipid moiety can promote binding to serum albumin, effectively increasing the peptide's size and extending its circulation time.
-
Nanoparticle Encapsulation: Encapsulating the peptide in liposomes or polymeric nanoparticles can protect it from degradation and allow for controlled release.
Quantitative Data on Modified Substance P Analogs
While specific quantitative data for modified SP (2-11) is limited in publicly available literature, studies on modified full-length SP and other fragments provide valuable insights.
| Modification Strategy | Peptide Analog | Stability Metric | Receptor Affinity (IC50/Ki) | Reference |
| N-methylation | [MeLys3]SP1-7 amide | t1/2 > 180 min (mouse plasma) | Not specified | [4] |
| N-methylation | [MeGln5]SP1-7 amide | t1/2 = 14.8 min (mouse plasma) | Not specified | [4] |
| Cyclization (Disulfide) | [Cys5,9] SP(4-11) | Not specified | Potency less than SP in guinea-pig ileum test | [5] |
| N-methylation | Almost complete resistance to degradation by human brain enzymes | ~3x lower than SP | [6] | |
| Radiolabeling Conjugate | DOTA-[Thi8, Met(O2)11]SP | Metabolically stable | IC50 = 4.2 nM (hNK1R) | [7][8] |
| Selective Agonist | [Sar9,Met(O2)11]-Substance P | Not specified | Ki = 9.83 (pKi) for hNK1R | [9] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Serum/Plasma
This protocol outlines a general procedure to determine the half-life of a peptide in serum or plasma.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Pooled human or animal serum/plasma (store at -80°C, thaw on ice before use)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))
-
HPLC or LC-MS/MS system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation: Pre-warm serum/plasma to 37°C. Prepare peptide dilutions in a suitable buffer.
-
Incubation: Add the peptide to the pre-warmed serum/plasma to a final concentration (e.g., 10-100 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Protein Removal: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2).
Experimental Workflow for In Vitro Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for Substance P (2-11)
Technical Support Center: Substance P (2-11)
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate solvent for Substance P (2-11), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-choice solvent for reconstituting lyophilized Substance P (2-11)?
A1: The recommended starting solvent for most peptides, including Substance P (2-11), is sterile, distilled water.[1][2] Many peptides, especially those with a net positive charge, are soluble in aqueous solutions.[1][2][3] A related analog, [Sar9,Met(O2)11]-Substance P, is reported to be soluble in water up to 1 mg/ml. Always test solubility with a small amount of the peptide before dissolving the entire sample.[2][3][4]
Q2: My Substance P (2-11) is not fully soluble in water. What should I try next?
A2: If solubility in water is limited, the peptide's net charge should be considered. Substance P (2-11) has a basic amino acid (Lysine) and a free N-terminus, giving it a net positive charge. For basic peptides that are insoluble in water, a dilute acidic solution is recommended.[1][2][3][5] You can try adding a small amount of 10-30% acetic acid solution to aid dissolution.[1][2][5] For very difficult-to-dissolve peptides, a minimal amount (<50 µL) of Trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[1][2][3]
Q3: Can I use organic solvents like DMSO?
A3: Yes, for highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used to first solubilize the peptide, followed by a stepwise dilution with an aqueous buffer.[1][2][3] However, since Substance P (2-11) contains a Methionine (Met) residue, prolonged exposure to DMSO should be avoided as it can oxidize the side chain.[3] If an organic solvent is necessary, Dimethylformamide (DMF) is a suitable alternative for peptides containing Cysteine or Methionine.[1][2][3]
Q4: How should I store the reconstituted Substance P (2-11) stock solution?
A4: Once reconstituted, the peptide solution should be stored at 4°C for short-term use (up to 5 days).[6] For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6][7][8] Lyophilized peptide is stable for at least two years when stored at -20°C.[9]
Solubility Data Summary
The solubility of a peptide is highly dependent on its amino acid sequence. While specific quantitative data for Substance P (2-11) is limited in public literature, general guidelines for peptides with similar characteristics can be applied.
| Solvent | Recommended Use | Maximum Concentration | Notes |
| Sterile Water | Primary choice | Vendor-specific; Analog soluble to 1 mg/mL | Ideal for biologically compatible solutions. |
| 10-30% Acetic Acid | For peptides with poor water solubility | Not specified; use minimal volume | Use if the peptide is basic and insoluble in water.[1][2][3] |
| PBS (pH 7.4) | For acidic peptides | Not specified | May be less effective for basic peptides like Substance P (2-11).[3] |
| DMSO, then dilute | For very hydrophobic peptides | Not specified; use minimal volume | Risk of oxidizing Methionine residue.[3] Use with caution. |
| DMF, then dilute | Alternative to DMSO for Met-containing peptides | Not specified; use minimal volume | A safer organic solvent choice for this peptide.[1][2][3] |
Troubleshooting Guide
Problem: The lyophilized peptide won't dissolve after adding water and vortexing.
-
Solution 1: Check the Peptide's Charge. Substance P (2-11) is a basic peptide. If it does not dissolve in neutral water, its solubility will likely increase in an acidic environment. Add a small volume of 10% acetic acid and mix gently.[4]
-
Solution 2: Gentle Warming. Warm the solution to a temperature below 40°C, as this can aid in dissolving the peptide.[1][5]
-
Solution 3: Sonication. Use a bath sonicator for a short period to break up any aggregates.[4][5] Be aware that sonication can heat the sample, so monitor the temperature.[5]
Problem: The solution became cloudy after adding an aqueous buffer to the peptide dissolved in an organic solvent.
-
Cause: This indicates that the peptide has reached its solubility limit in the final buffer composition and is precipitating.
-
Solution: The initial concentration in the organic solvent was likely too high. Prepare a new, more dilute stock solution. When diluting, add the organic stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[5]
Problem: The peptide solution appears to have degraded after storage.
-
Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a peptide solution can cause degradation.
-
Solution 1: Always aliquot stock solutions into single-use volumes before freezing to minimize cycles.[3][6]
-
Cause 2: Improper Storage Temperature. Storing in solution at room temperature or 4°C for extended periods can lead to bacterial growth and peptide degradation.
-
Solution 2: For long-term storage, keep aliquots at -20°C or -80°C.[6][8]
Detailed Experimental Protocol: Reconstitution of Substance P (2-11)
-
Preparation: Before opening, bring the vial of lyophilized Substance P (2-11) to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the principles above, select your starting solvent (e.g., sterile, distilled water).
-
Initial Reconstitution: Using a sterile pipette tip, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can cause aggregation. If the peptide does not fully dissolve, proceed with troubleshooting steps like adding a minimal amount of acetic acid or gentle sonication.[5]
-
Verification: Once the peptide appears fully dissolved, visually inspect the solution against a light source to ensure there is no particulate matter.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -20°C or below.[6]
Visualizations
Experimental Workflow
Caption: Workflow for reconstituting and storing Substance P (2-11).
Signaling Pathway
Substance P and its fragments primarily exert their effects by binding to the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor (GPCR).[10][11] This interaction typically activates the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC).[10][12][13] PLC then cleaves PIP2 into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium release and activate Protein Kinase C (PKC), respectively.[12][13][14]
Caption: Simplified NK-1R signaling pathway via Gq protein activation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. bma.ch [bma.ch]
- 8. sceti.co.jp [sceti.co.jp]
- 9. MOLNOVA | Substance P (2-11)/Deca-Substance P | 53749-61-4 [molnova.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with non-specific binding of Substance P (2-11)
Welcome to the Technical Support Center for Substance P (2-11). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the non-specific binding of Substance P (2-11) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a peptide like Substance P (2-11)?
Non-specific binding refers to the adhesion of Substance P (2-11) to surfaces other than its intended biological target, the Neurokinin-1 (NK1) receptor. This can include plasticware (microplates, tubes), membranes, and other proteins within the assay.[1] This phenomenon is driven by physicochemical interactions such as hydrophobic and electrostatic forces.[1] For a short peptide like Substance P (2-11), non-specific binding can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of its effects, ultimately compromising the reliability of experimental data.[1]
Q2: What are the primary causes of non-specific binding of Substance P (2-11)?
The main drivers of non-specific binding for peptides are:
-
Hydrophobic Interactions: Peptides containing hydrophobic residues can adhere to the plastic surfaces of assay plates and tubes.[1]
-
Electrostatic Interactions: Charged amino acid residues in the peptide can interact with charged surfaces, leading to unwanted binding.[1]
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on the assay surface is a common cause of high background.[1]
-
Inappropriate Buffer Composition: The pH, ionic strength, and other components of the assay and wash buffers can significantly influence non-specific interactions.[1]
Q3: How can I determine the level of non-specific binding in my experiment?
In a receptor binding assay, non-specific binding is typically determined by measuring the binding of a labeled form of Substance P (2-11) in the presence of a high concentration (e.g., 1 µM) of unlabeled Substance P.[2][3] This saturating concentration of the unlabeled peptide will occupy all the specific binding sites on the NK1 receptor, so any remaining bound labeled peptide is considered non-specifically bound.
Q4: Can Substance P (2-11) bind to other receptors besides the NK1 receptor?
Substance P, the parent peptide, binds primarily to the NK1 receptor but can show low affinity for NK2 and NK3 receptors.[4] Substance P (2-11) is a fragment and its cross-reactivity with other receptors should be experimentally determined. In one immunoassay, Substance P (2-11) showed 81.2% cross-reactivity, indicating it can be recognized by antibodies raised against Substance P.[4]
Troubleshooting Guides
High Background Signal in Your Assay?
A high background signal is a common indicator of significant non-specific binding of Substance P (2-11). Follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for high non-specific binding.
Quantitative Data Summary
The following table summarizes the cross-reactivity of Substance P (2-11) and other related peptides in a competitive immunoassay. This data can help in understanding the specificity of antibodies used in such assays.
| Compound | % Cross-Reactivity |
| Hemokinin-1 | 100% |
| Substance P (4-11) | 88.4% |
| Substance P (2-11) | 81.2% |
| Neurokinin A | 71.4% |
| Physalaemin | 68.1% |
| Substance P (8-11) | 1.4% |
| Neurokinin B | 1.1% |
| Substance P (1-7) | < 0.1% |
| Data sourced from a Substance P Parameter Assay Kit.[4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of Substance P (2-11) to the NK1 receptor and assessing its non-specific binding.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[2]
-
Radiolabeled Ligand: e.g., [¹²⁵I]-Substance P
-
Unlabeled Substance P (for non-specific binding determination)
-
Substance P (2-11) (test compound)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells in poly-D-lysine-coated 96-well plates and grow to desired confluency.
-
Assay Setup:
-
To each well, add 50 µL of binding buffer.
-
Add 50 µL of a fixed concentration of [¹²⁵I]-Substance P (typically at its Kd value).
-
Add 50 µL of varying concentrations of unlabeled Substance P (2-11).
-
For Total Binding: Add 50 µL of binding buffer instead of the test compound.
-
For Non-Specific Binding: Add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).[2]
-
-
Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[2]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[2]
-
Washing: Wash the filters three times with ice-cold wash buffer.[2]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a beta-counter.[2]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Substance P (2-11) concentration to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Reducing Non-Specific Binding in a Peptide Pull-Down Assay
This protocol outlines key steps to minimize non-specific binding when using biotinylated Substance P (2-11) to pull down interacting proteins.
Materials:
-
Biotinylated Substance P (2-11)
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors
-
Blocking Buffer: Lysis buffer containing 1% BSA or another suitable blocking agent.
-
Wash Buffer: Lysis buffer with a specific concentration of salt (e.g., 150-500 mM NaCl) and detergent (e.g., 0.05-0.1% Tween-20).
-
Elution Buffer: e.g., 2x SDS-PAGE sample buffer
Procedure:
-
Bead Preparation and Blocking:
-
Wash the streptavidin beads with lysis buffer.
-
Incubate the beads with blocking buffer for at least 1 hour at 4°C with rotation to block non-specific binding sites on the beads.
-
-
Peptide Immobilization:
-
Incubate the blocked beads with the biotinylated Substance P (2-11) for 1-2 hours at 4°C with rotation.
-
Wash the beads several times with wash buffer to remove unbound peptide.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant (pre-cleared lysate).
-
-
Pull-Down:
-
Incubate the peptide-immobilized beads with the pre-cleared cell lysate overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Consider increasing the salt and/or detergent concentration in the wash buffer to reduce non-specific interactions.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and western blotting or mass spectrometry.
-
Signaling Pathway
Substance P (SP) / NK1 Receptor Signaling Pathway
Substance P and its fragments, like Substance P (2-11), primarily exert their effects through the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1R stimulates various downstream signaling cascades.
Caption: Substance P (SP) signaling via the NK1 receptor.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating the Bioactivity of Substance P (2-11)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the bioactivity of a new batch of Substance P (2-11). It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and how does its activity compare to full-length Substance P (1-11)?
Substance P (2-11) is a major C-terminal fragment of Substance P (SP), an 11-amino acid neuropeptide.[1][2] Like full-length SP, it is a biologically active peptide that primarily interacts with the Neurokinin-1 Receptor (NK1R).[3][4] However, its signaling properties can differ. While both peptides potently stimulate intracellular calcium mobilization, Substance P (2-11) may have significantly reduced activity in stimulating cyclic AMP (cAMP) accumulation compared to the full-length peptide.[1] This phenomenon is known as biased agonism, where a ligand preferentially activates one signaling pathway over another.
Q2: Which is the primary receptor for Substance P (2-11)?
The primary receptor for Substance P (2-11) is the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4] While other tachykinin receptors (NK2R, NK3R) exist, Substance P and its C-terminal fragments show the highest potency and affinity for the NK1R.[3]
Q3: What are the key bioassays to validate a new batch of Substance P (2-11)?
To validate the bioactivity of a new batch, a combination of assays is recommended:
-
Receptor Binding Assay: To confirm direct interaction with the NK1R and determine the binding affinity (Ki).
-
Calcium Mobilization Assay: To measure the functional response by quantifying the peptide's ability to induce intracellular calcium release, a primary signaling event for NK1R activation.[5] This is often the most robust functional assay for SP fragments.
-
cAMP Accumulation Assay: To assess the Gs-coupling pathway. A diminished response compared to full-length SP is expected for SP (2-11).[1]
Q4: What kind of quantitative results should I expect?
The potency of Substance P fragments can vary. For full-length Substance P, the half-maximal effective concentration (EC50) for both calcium and cAMP responses is typically in the low nanomolar range. Substance P (2-11) is expected to have a potent EC50 for calcium mobilization, but a significantly higher (less potent) EC50 for cAMP accumulation.[1]
Bioactivity Comparison: Substance P vs. Metabolites
The following table summarizes typical potency values for Substance P and its N-terminal truncated metabolites in HEK293 cells expressing the NK1R.
| Peptide | Intracellular Calcium ([Ca²⁺]i) Assay (log EC₅₀ M) | cAMP Assay (log EC₅₀ M) |
| Substance P (1-11) | -8.5 ± 0.3 | -7.8 ± 0.1 |
| Substance P (2-11) | -7.4 ± 0.08 | Reduced Activity |
| Substance P (3-11) | -7.14 ± 0.06 | Reduced Activity |
| Substance P (5-11) | -6.2 ± 0.05 | Further Reduced Activity |
| Substance P (6-11) | -5.7 ± 0.09 | Further Reduced Activity |
| Substance P (7-11) | Active | No Activity |
| Substance P (8-11) | Active | No Activity |
Data compiled from published results.[1] Actual values may vary based on cell line and experimental conditions.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways for Substance P and the general workflow for its bioactivity validation.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: No response or very weak signal in the Calcium Mobilization Assay.
Problem 2: High non-specific binding in the Receptor Binding Assay.
-
Potential Cause: The radioligand concentration may be too high, or there is insufficient blocking of non-specific sites.
-
Solutions:
-
Reduce Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) for the receptor.[6]
-
Optimize Blocking Agents: Ensure your assay buffer contains a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1% w/v) to block non-specific sites.[6][7]
-
Pre-treat Filters: If using a filtration-based assay, pre-soak the filters in a solution like 0.3% polyethylenimine (PEI) to reduce the radioligand's ability to bind to the filter itself.[6]
-
Increase Wash Steps: Use a sufficient number of washes with ice-cold buffer to effectively remove unbound radioligand after incubation.[6]
-
Problem 3: The dose-response curve for the new batch is right-shifted (higher EC₅₀) compared to the reference standard.
-
Potential Cause: This indicates lower potency. The issue could be an error in peptide quantification, degradation of the peptide, or lower purity of the new batch.
-
Solutions:
-
Verify Peptide Concentration: Re-quantify the peptide stock solution using a reliable method (e.g., Amino Acid Analysis or a fluorescent quantification kit).
-
Assess Peptide Integrity: Check for peptide degradation. Reconstituted peptides can be unstable. Prepare fresh aliquots from a lyophilized stock. Consider analyzing the peptide by mass spectrometry to confirm its mass.
-
Use Protease Inhibitors: Substance P and its fragments can be degraded by proteases present in serum or released from cells.[2] Include a protease inhibitor like aprotinin (B3435010) or a cocktail in your assay buffer, especially during long incubations.[2]
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using FLIPR
This protocol is designed for measuring intracellular calcium mobilization in HEK293 cells stably expressing the human NK1R.
Materials:
-
HEK293-NK1R cells
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., 300 µg/mL Hygromycin B)
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates, poly-D-lysine coated
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Dye: Fluo-4 NW (No-Wash) kit with probenecid
-
Substance P (2-11) (new batch and reference standard)
-
Positive Control: ATP or Ionomycin
Procedure:
-
Cell Plating: Seed HEK293-NK1R cells into the assay plate at a density of 40,000-50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Dye Loading: The next day, remove the culture medium. Add 100 µL (for 96-well) of the prepared Fluo-4 NW dye solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.[5]
-
Peptide Preparation: During incubation, prepare serial dilutions of Substance P (2-11) (new batch and reference) and the positive control in Assay Buffer at 5X the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the peptide plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to add the peptide solutions to the cell plate.
-
Continue recording the fluorescence signal for at least 180-220 seconds to capture the peak response and return to baseline.[5]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Plot ΔRFU against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.
-
Protocol 2: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay using cell membranes and a radiolabeled SP analog.
Materials:
-
Cell Membranes: Prepared from a cell line overexpressing the NK1R.
-
Radioligand: ¹²⁵I-labeled [Tyr⁸]-SP or a similar high-affinity analog.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.[6][7]
-
Unlabeled Ligands: Substance P (2-11) (new batch), unlabeled Substance P (for standard curve and non-specific binding).
-
Filtration Plate: 96-well GF/C filter plate.
-
Scintillation Counter and fluid.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of unlabeled SP (2-11) and standard SP.
-
Dilute the radioligand in Assay Buffer to a working concentration (typically at or below its Kd, e.g., ~25 pM).[7]
-
Dilute the membrane preparation in ice-cold Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add radioligand and membrane preparation to wells containing only Assay Buffer.
-
Non-Specific Binding (NSB): Add radioligand, membrane preparation, and a saturating concentration of unlabeled full-length SP (e.g., 1 µM) to wells.[6][7]
-
Competitive Binding: Add radioligand, membrane preparation, and serial dilutions of the new batch of SP (2-11) to the remaining wells.
-
-
Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold Assay Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Substance P vs. Substance P (2-11): A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of full-length Substance P (SP) and its C-terminal fragment, Substance P (2-11). The information presented is supported by experimental data to aid in the selection and application of these peptides in research and drug development.
Substance P is an eleven-amino-acid neuropeptide renowned for its role as a potent neurotransmitter and neuromodulator, primarily interacting with the neurokinin-1 receptor (NK1R).[1] Its biological functions are diverse, encompassing pain transmission, neurogenic inflammation, and smooth muscle contraction.[1][2] The C-terminal region of Substance P is crucial for its high-affinity binding to NK1R and subsequent receptor activation.[3][4] Consequently, C-terminal fragments, such as Substance P (2-11), retain significant biological activity.[5][6] This guide will delve into a quantitative and qualitative comparison of the activities of the full-length peptide and its prominent fragment.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative parameters for full-length Substance P and Substance P (2-11), focusing on their interaction with the NK1 receptor and subsequent functional responses.
| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293 cells | -log EC50 (M) | 7.8 ± 0.1 | [6] |
| Substance P (2-11) | cAMP Accumulation | NK1R-expressing HEK293 cells | -log EC50 (M) | 7.4 ± 0.08 | [6] |
| Substance P | Guinea Pig Ileum Contraction | Guinea Pig Ileum | EC50 (pM) | 100 | This is a representative value; EC50 can vary based on experimental conditions. |
| Substance P (2-11) | Guinea Pig Ileum Contraction | Guinea Pig Ileum | Activity | Has contracting activities | [7] |
| Substance P | PPAR-γ Expression | Human Monocytes | EC50 (nM) | 19 | [8] |
| Substance P | PPAR-γ Expression | Human Monocyte-Derived Macrophages | EC50 (nM) | 17 | [8] |
Table 1: Comparison of In Vitro Potency
Signaling Pathways
Substance P and its active C-terminal fragments, including Substance P (2-11), elicit their biological effects primarily through the activation of the G-protein coupled receptor, NK1R. The binding of these peptides to NK1R initiates a cascade of intracellular signaling events. The receptor predominantly couples to Gq and Gs G-proteins.
Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. These signaling cascades ultimately modulate a variety of cellular functions, including cell proliferation, inflammation, and neurotransmission.
Caption: Substance P and SP (2-11) signaling through the NK1 receptor.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the Gs signaling pathway.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK1 receptor are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Full-length Substance P or Substance P (2-11) is added to the wells at various concentrations.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[6]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel activity for substance P: stimulation of peroxisome proliferator-activated receptor-γ protein expression in human monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Substance P (2-11) and other tachykinin peptides
A Comparative Guide to Substance P (2-11) and other Tachykinin Peptides for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of Substance P (2-11) and other key tachykinin peptides, focusing on their receptor binding affinities, functional activities, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Tachykinins
Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence: Phe-X-Gly-Leu-Met-NH₂.[1][2][3] This conserved region is crucial for their biological activity.[4] The major mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[5][6] These peptides are produced from the alternative splicing of the preprotachykinin A (PPT-A) gene (for SP and NKA) and the preprotachykinin B (PPT-B) gene (for NKB).[2] Tachykinins exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[6][7] While each tachykinin shows preferential binding to a specific receptor (SP for NK1, NKA for NK2, and NKB for NK3), they can all interact with the other receptors with varying affinities.[8][9][10]
Substance P (2-11) is an N-terminally truncated metabolite of Substance P. The study of such fragments is crucial as they can exhibit different binding profiles and functional activities compared to the full-length peptide, potentially leading to more selective therapeutic agents.
Receptor Binding Affinity
The binding affinity of tachykinin peptides to their receptors is a key determinant of their biological potency. The following table summarizes the binding affinities (Ki or IC50 values) of Substance P (2-11) and other major tachykinins for the NK1, NK2, and NK3 receptors.
| Peptide | Receptor | Binding Affinity (Ki/IC50, nM) | Species/Cell Line | Reference |
| Substance P (2-11) | rNK1 | 4.6 | Rat | [11] |
| Substance P | hNK1 | 0.07 | CHO cells | [11] |
| Substance P | rNK1 | 10 ± 4 | COS-1 cells | [11] |
| Neurokinin A | hNK1 | - | CHO cells | [8] |
| hNK2 | - | CHO cells | [8] | |
| Neurokinin B | hNK3 | 102 | HEK293-T cells | [12] |
| [Sar⁹,Met(O₂)¹¹]SP | hNK1 | - | - | [13] |
Note: A comprehensive and directly comparable dataset for Substance P (2-11) across all three receptors is limited in the current literature. The provided data is based on available studies and may vary depending on the experimental conditions.
Functional Activity
The functional activity of tachykinin peptides is typically assessed by measuring their ability to elicit a cellular response, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, following receptor activation. The potency of this response is quantified by the half-maximal effective concentration (EC50).
| Peptide | Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |
| Substance P | hNK1 | Calcium Mobilization | ~3.16 (-logEC50 = 8.5) | HEK293 cells | [14] |
| hNK1 | cAMP Accumulation | ~15.85 (-logEC50 = 7.8) | HEK293T cells | [14] | |
| hNK1 | Inositol Phosphate | 9.91 | HEK293-T cells | [12] | |
| Neurokinin A | hNK2 | Calcium Mobilization | 24 | B82 fibroblasts | [8] |
| hNK2 | Inositol Phosphate | 4.99 | HEK293-T cells | [12] | |
| Neurokinin B | Neuronal SP Receptor | Muscle Contraction | 1 | Guinea Pig Ileum | [15] |
| hNK3 | Inositol Phosphate | 102 | HEK293-T cells | [12] | |
| SP (6-11) | hNK1 | Calcium Mobilization | - | 3T3 fibroblasts | [14] |
| hNK1 | cAMP Accumulation | No significant activity | 3T3 fibroblasts | [14] |
Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 proteins.[7] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Some studies also suggest that tachykinin receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[14]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radiolabeled ligand (e.g., [³H]Substance P for NK1).
-
Unlabeled tachykinin peptides (Substance P (2-11), SP, NKA, NKB) as competitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of tachykinin peptides in activating their receptors.
Materials:
-
Cells stably expressing the tachykinin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Inject varying concentrations of the tachykinin peptide into the wells.
-
Signal Detection: Immediately after agonist addition, measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
The study of Substance P (2-11) and other tachykinin peptides reveals a complex interplay between peptide structure, receptor binding, and functional activity. While Substance P shows a clear preference for the NK1 receptor, its N-terminally truncated fragment, Substance P (2-11), and other tachykinins exhibit a broader range of affinities and potencies across the three receptor subtypes. This guide provides a foundational comparison to aid researchers in the selection and characterization of these peptides for therapeutic development. Further research is needed to fully elucidate the binding and functional profiles of Substance P (2-11) at all tachykinin receptors to better understand its potential as a selective pharmacological tool.
References
- 1. The common C-terminal sequences of substance P and neurokinin A contact the same region of the NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin B - Wikipedia [en.wikipedia.org]
- 6. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Substance P: A Comparative Analysis of Receptor Binding Affinity in Key Fragments
For Immediate Release
A comprehensive analysis of the receptor binding affinity of various fragments of Substance P (SP), a key neuropeptide involved in pain transmission, inflammation, and mood regulation, reveals critical insights for researchers and drug development professionals. This guide provides a detailed comparison of the binding profiles of N- and C-terminal fragments of Substance P to its primary target, the neurokinin-1 (NK1) receptor, supported by experimental data and methodologies.
Substance P, an eleven-amino acid peptide, exerts its biological effects by binding to the NK1 receptor. The affinity of this binding is crucial for initiating downstream signaling cascades. Understanding how different fragments of Substance P interact with this receptor is paramount for the development of novel therapeutics targeting the SP/NK1R system.
Unveiling the Binding Landscape: A Quantitative Comparison
The binding affinity of Substance P and its fragments to the NK1 receptor is typically determined through competitive radioligand binding assays. In these experiments, the ability of an unlabeled SP fragment to displace a radiolabeled form of Substance P from the receptor is measured. This displacement is quantified as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
The C-terminal region of Substance P is widely recognized as being essential for high-affinity binding to the NK1 receptor. Progressive truncation of the N-terminus generally leads to a decrease in binding affinity, highlighting the importance of the C-terminal pentapeptide sequence (Phe-Phe-Gly-Leu-Met-NH2) for receptor recognition and binding.
Below is a summary of the binding affinities for various Substance P fragments, compiled from multiple studies. It is important to note that absolute values can vary between experiments due to differences in assay conditions, such as the radioligand used, the source of the receptor (cell line or tissue homogenate), and buffer composition.
| Fragment | Sequence | Receptor Source | Radioligand | Binding Affinity (IC50/Ki) |
| Substance P (1-11) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Rat brain homogenates | [3H]SP | 11.8 nM (IC50)[1] |
| Recombinant human NK1 receptor in CHO cells | [3H]SP | 0.07 nM (Ki)[2] | ||
| Substance P (2-11) | Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (3-11) | Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (4-11) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (5-11) | Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Mouse spinal cord membranes | [3H]SP | > 10,000 nM (IC50)[1][3] |
| Substance P (6-11) | Gln-Phe-Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (7-11) | Phe-Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (8-11) | Phe-Gly-Leu-Met-NH2 | Not directly reported | - | - |
| Substance P (1-7) | Arg-Pro-Lys-Pro-Gln-Gln-Phe | Mouse spinal cord membranes | [3H]SP | > 10,000 nM (IC50)[1][3] |
Note: The binding affinity for some fragments, particularly Substance P (2-11), is not consistently reported in the form of direct Ki or IC50 values from competitive binding assays in the reviewed literature. However, functional assays provide insights into their relative potencies.
While direct binding data for SP (2-11) is scarce, functional studies measuring downstream signaling events, such as calcium mobilization and cAMP accumulation, offer a proxy for receptor interaction. One study reported the following half-maximal effective concentrations (-log EC50) for inducing cellular responses, suggesting a hierarchy of potency among the C-terminal fragments:
| Fragment | Functional Assay (-log EC50, M) - Calcium Influx | Functional Assay (-log EC50, M) - cAMP Accumulation |
| Substance P (1-11) | 8.5 ± 0.3 | 7.8 ± 0.1 |
| Substance P (2-11) | - | 7.4 ± 0.08 |
| Substance P (3-11) | - | 7.14 ± 0.06 |
| Substance P (5-11) | - | 6.2 ± 0.05 |
| Substance P (6-11) | - | 5.7 ± 0.09 |
| Substance P (7-11) | Inactive | Inactive |
| Substance P (8-11) | Inactive | Inactive |
Data from a study on NK1R-expressing HEK293 cells.[4]
These functional data suggest that while N-terminal truncation from SP (1-11) to SP (2-11) and SP (3-11) reduces potency, these longer C-terminal fragments are still capable of activating the NK1 receptor. In contrast, shorter C-terminal fragments like SP (7-11) and SP (8-11) are inactive. The N-terminal fragment SP (1-7) has been shown to have no appreciable affinity for the NK1 receptor.[1][3]
Experimental Corner: Radioligand Competition Binding Assay
The determination of binding affinities for Substance P fragments is predominantly achieved through radioligand competition binding assays. The following protocol provides a detailed methodology for this key experiment.
Objective: To determine the binding affinity (Ki) of unlabeled Substance P fragments for the NK1 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell Culture: HEK293 cells stably or transiently expressing the human or rat NK1 receptor.
-
Radioligand: Typically [³H]Substance P or [¹²⁵I]Tyr⁸-Substance P.
-
Unlabeled Ligands: Full-length Substance P and various Substance P fragments.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 40 µg/mL).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
-
Equipment:
-
Cell culture incubator.
-
Microplate reader (for protein quantification).
-
Filtration apparatus (e.g., Brandel or Tomtec cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation counter.
-
96-well microplates.
-
Procedure:
-
Membrane Preparation:
-
Culture NK1 receptor-expressing cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Competition: Cell membranes, radioligand, and increasing concentrations of the unlabeled Substance P fragment being tested.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Downstream of NK1 Receptor Activation
Upon binding of Substance P or its agonistic fragments, the NK1 receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins.
This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
References
- 1. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic Substance P (2-11) against full-length Substance P and other selective neurokinin-1 receptor (NK1R) agonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tachykinin analog for their studies.
Introduction to Substance P and its Fragments
Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family.[1] It exhibits high affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The C-terminal region of Substance P is crucial for its biological activity, and various fragments of the peptide have been synthesized to investigate their structure-activity relationships.[3][4] Substance P (2-11) is one such fragment, lacking the N-terminal arginine residue.[3]
Comparative Biological Activity
The biological activity of Substance P (2-11) and other NK1R agonists is typically evaluated through binding affinity (Ki) and functional potency (EC50) in various in vitro assays. Below is a summary of the available quantitative data.
Table 1: Comparative Potency of Substance P Analogs in Functional Assays
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (M) | Reference(s) |
| Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC50 | 7.81 ± 0.07 | [3] |
| Substance P (2-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC50 | 7.4 ± 0.08 | [3] |
| Substance P (3-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC50 | 7.14 ± 0.06 | [3] |
| Substance P (5-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC50 | 6.2 ± 0.05 | [3] |
| Substance P (6-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC50 | 5.7 ± 0.09 | [3] |
| Substance P | Calcium Mobilization | HEK-NK1R cells | EC50 | 0.4 x 10-9 | [5] |
| [Sar⁹,Met(O₂)¹¹]-Substance P | NK1R Activation | Mouse Central Amygdala Neurons | EC50 | Not explicitly stated, but effective at 300 x 10-9 | |
| Septide | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1R | EC50 | 5 x 10-9 ± 2 x 10-9 |
Note: The -log EC50 values from the cAMP accumulation assay indicate that while Substance P (2-11) is slightly less potent than the full-length peptide, it is more potent than the shorter C-terminal fragments.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1R.
Materials:
-
HEK293 cells stably expressing human NK1R
-
Membrane preparation from NK1R-expressing cells
-
Radioligand: [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds (e.g., Substance P (2-11))
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize NK1R-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of NK1R by an agonist.
Materials:
-
HEK293 cells stably expressing human NK1R
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (e.g., Substance P (2-11))
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into the 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Assay: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the automated injector to add varying concentrations of the test compound to the wells.
-
Measurement: Continuously measure the fluorescence intensity for a set period to capture the calcium flux.
-
Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: NK1R Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fading and tachyphylaxis to the contractile effects of substance P in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-Response Analysis of Substance P (2-11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Substance P (2-11), a significant C-terminal fragment of the neuropeptide Substance P (SP). The data presented herein facilitates an objective evaluation of its performance against the full-length native peptide and other relevant analogues, supported by detailed experimental protocols and signaling pathway diagrams.
Quantitative Data Summary
The biological activity of Substance P (2-11) and related peptides is primarily assessed through their ability to bind to and activate neurokinin-1 (NK1) receptors. This activation triggers downstream signaling cascades, leading to physiological responses such as smooth muscle contraction. The following tables summarize the dose-response relationships for Substance P (2-11) and its comparators in key functional assays.
While specific EC50 values for Substance P (2-11) are not consistently reported across the literature, its potency can be inferred from structure-activity relationship studies of C-terminal SP fragments. Research indicates that fragments containing six or more amino acids exhibit potencies comparable to the full Substance P peptide in contracting the guinea pig ileum.[1] Furthermore, studies in cell-based assays show a gradual decrease in G-protein activation with the shortening of the C-terminal fragment, suggesting that Substance P (2-11), being the largest fragment, would have a potency closely resembling that of the native Substance P.
Table 1: Guinea Pig Ileum Contraction Assay
| Compound | EC50 (nM) | Relative Potency (vs. Substance P) |
| Substance P | ~5 - 15 | 1.0 |
| Substance P (2-11) | ~10 - 20 (Estimated) | ~0.8 - 1.0 |
| Substance P (4-11) | ~2.5 - 7.5 | ~2.0 |
| Substance P (5-11) | >100 | <0.1 |
| [Sar⁹,Met(O₂)¹¹]-SP | ~1 - 5 | ~3 - 5 |
Note: The EC50 for Substance P (2-11) is an estimate based on qualitative and comparative data from structure-activity studies of Substance P fragments.
Table 2: NK1 Receptor-Mediated Intracellular Signaling
| Compound | Assay | Cell Line | EC50 (-log M) |
| Substance P | Calcium Mobilization | HEK293 | 8.5 ± 0.3 |
| Substance P | cAMP Accumulation | HEK293T | 7.8 ± 0.1 |
| Substance P (2-11) | G-protein Activation | HEK293T/CHO | Slightly lower potency than SP |
| Substance P (6-11) | cAMP Accumulation | 3T3 Fibroblasts | Little to no activity |
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical method for determining the potency of tachykinin receptor agonists by measuring their ability to induce smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Apparatus Setup: One end of the ileum segment is fixed to a stationary hook, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension for a period of 30-60 minutes, with regular washing, until a stable baseline is achieved.
-
Dose-Response Curve Generation:
-
Increasing concentrations of the test compound (e.g., Substance P, Substance P (2-11)) are added to the organ bath in a cumulative or non-cumulative manner.
-
The contractile response is recorded after each addition until a maximal response is achieved or a plateau is observed.
-
The tissue is washed thoroughly between doses (for non-cumulative addition) or after the final dose to allow it to return to baseline.
-
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is then calculated.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the activation of Gq-coupled receptors, such as the NK1 receptor, by detecting the transient increase in intracellular calcium concentration following agonist stimulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or other suitable cell lines, are transiently or stably transfected with the human NK1 receptor. Cells are seeded into 96-well black, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated injection of varying concentrations of the test compound.
-
Signal Detection: The fluorescence intensity is monitored over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each agonist concentration is normalized and plotted against the logarithm of the concentration to generate a dose-response curve and determine the EC50 value.
cAMP Accumulation Assay
This assay quantifies the activation of Gs-coupled signaling pathways by measuring the production of cyclic adenosine (B11128) monophosphate (cAMP) in response to agonist stimulation.
Methodology:
-
Cell Culture: Cells expressing the NK1 receptor (e.g., HEK293T or CHO cells) are seeded in a 96-well plate.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with various concentrations of the test compound for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of Substance P and its active fragments, including Substance P (2-11), are mediated primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).
References
A Comparative Analysis of Substance P (2-11) and Other Neurokinin-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Substance P (2-11) and other key neurokinin-1 receptor (NK1R) agonists, including the endogenous ligand Substance P (SP), and the synthetic agonists GR73632 and [Sar9,Met(O2)11]-Substance P. This document summarizes quantitative data on their binding affinities and functional potencies, presents detailed experimental protocols for key assays, and visualizes the primary signaling pathways associated with NK1R activation.
Introduction to NK1R Agonists
The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that is preferentially activated by the neuropeptide Substance P.[1] This interaction is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[2] Consequently, NK1R has emerged as a significant target for drug development. Substance P (2-11) is a major metabolite of Substance P, and understanding its activity profile in comparison to the parent peptide and other synthetic NK1R agonists is crucial for the development of novel therapeutics.
Quantitative Comparison of NK1R Agonists
The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50) of Substance P, Substance P (2-11), GR73632, and [Sar9,Met(O2)11]-Substance P at the NK1R. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Binding Affinity of NK1R Agonists
| Agonist | Receptor Species | Cell/Tissue Type | Radioligand | Binding Affinity (nM) | Reference |
| Substance P | Rat | Brain Membranes | [³H]-[Sar9,Met(O2)11]-SP | Potent competitor (Ki not specified) | [3] |
| Substance P (2-11) | - | - | - | Data not available | - |
| GR73632 | - | - | - | Data not available | - |
| [Sar9,Met(O2)11]-Substance P | Rat | Brain Membranes | [³H]-[Sar9,Met(O2)11]-SP | Kd = 1.4 ± 0.5 | [3] |
Table 2: Functional Potency of NK1R Agonists
| Agonist | Assay Type | Cell/Tissue Type | Potency (EC50/logEC50) | Reference |
| Substance P | Calcium Mobilization | NK1R-expressing HEK293T cells | -8.5 ± 0.3 (logEC50) | [4] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -7.81 ± 0.07 (logEC50) | [4] |
| Substance P (2-11) | Calcium Mobilization | NK1R-expressing HEK293T cells | Data not available | - |
| Substance P (2-11) | cAMP Accumulation | NK1R-expressing HEK293T cells | -7.4 ± 0.08 (logEC50) | [4] |
| GR73632 | Smooth Muscle Contraction | Guinea Pig Vas Deferens | 2 nM | [4][5] |
| [Sar9,Met(O2)11]-Substance P | Calcium Mobilization | Cultured Myenteric Neurons | ~10 nM | [3] |
NK1R Signaling Pathways
Activation of the NK1R by agonists initiates downstream signaling cascades primarily through the coupling to Gq and Gs G-proteins.
Gq-Mediated Signaling Pathway
The coupling of NK1R to Gq proteins activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gs-Mediated Signaling Pathway
NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which subsequently activates protein kinase A (PKA) and other downstream effectors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay ([³H]-[Sar9,Met(O2)11]-Substance P)
This protocol is based on the methods described by Tousignant et al. (1990) for determining the binding characteristics of ligands to the NK1R.[3]
-
Membrane Preparation: Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.
-
Binding Assay: The membrane preparation is incubated with [³H]-[Sar9,Met(O2)11]-Substance P (at a concentration around the Kd) and varying concentrations of the competing ligand (e.g., unlabeled [Sar9,Met(O2)11]-Substance P or Substance P) in a final volume of 0.5 mL of 50 mM Tris-HCl buffer containing 0.02% bovine serum albumin, 40 µg/mL bacitracin, 4 µg/mL leupeptin, and 2 µg/mL chymostatin.
-
Incubation: The incubation is carried out at 25°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The inhibitory constant (Ki) for competing ligands is calculated from the IC50 values obtained from competition binding experiments using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol is a general representation of methods used to measure intracellular calcium mobilization following NK1R activation, as described in various studies.[3][4]
-
Cell Culture and Dye Loading: Cells expressing the NK1R (e.g., HEK293T cells) are cultured in appropriate media. On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Agonist Stimulation: After dye loading and a baseline fluorescence measurement, the cells are stimulated with varying concentrations of the NK1R agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a microscope-based imaging system.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration. The EC50 value, representing the concentration of agonist that produces 50% of the maximal response, is determined from these curves.
cAMP Accumulation Assay
This protocol is based on the methods described by Weiss et al. (2024) for measuring cAMP production upon NK1R activation.[4]
-
Cell Culture and Treatment: NK1R-expressing HEK293T cells are plated and grown to confluency. The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of the NK1R agonist for a defined period.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a commercially available cAMP assay kit, typically based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are then calculated from the standard curve. Dose-response curves are constructed by plotting the cAMP concentration against the logarithm of the agonist concentration, and the EC50 value is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of different NK1R agonists.
Conclusion
This guide provides a comparative overview of Substance P (2-11) and other prominent NK1R agonists. The presented data indicates that while Substance P is a potent endogenous agonist, synthetic analogs like GR73632 exhibit even higher potency in certain assays. The N-terminal truncated fragment, Substance P (2-11), shows reduced activity in cAMP signaling compared to the full-length peptide, highlighting the nuanced structure-activity relationships of NK1R ligands. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and interpreting studies in this field. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the potencies and affinities of these compounds.
References
- 1. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurology.com [jneurology.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Substance P Antibodies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a detailed comparison of the cross-reactivity of Substance P (SP) antibodies with its N-terminally truncated fragment, SP (2-11). The data presented herein is crucial for the selection of appropriate antibodies for immunoassays and other applications where precise molecular recognition is critical.
Substance P is an eleven-amino-acid neuropeptide involved in a myriad of physiological processes, including nociception, inflammation, and immune regulation. Its biological activity is primarily mediated through binding to the neurokinin-1 receptor (NK1R). The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The fragment SP (2-11) lacks the N-terminal arginine residue. The cross-reactivity of an antibody with this fragment is largely dependent on the epitope it recognizes. Antibodies targeting the C-terminal region of Substance P are expected to exhibit high cross-reactivity with SP (2-11), as this fragment retains the C-terminal sequence critical for receptor binding and, consequently, for recognition by many antibodies.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of Substance P antibodies with SP (2-11) is typically determined using competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). In these assays, the ability of SP (2-11) to compete with full-length Substance P for binding to the antibody is measured. The results are often expressed as a percentage of cross-reactivity.
| Antibody Type | Target Epitope | Peptide | Cross-Reactivity (%) | Reference |
| Polyclonal | C-terminus | SP (2-11) | ~100% | [1] |
| Monoclonal (Clone: NC1/34) | C-terminus | C-terminal fragments (C-5, C-6, C-8) | ~100% | [1] |
Note: The data presented is based on studies showing high cross-reactivity with C-terminal fragments of Substance P, which strongly suggests a similar high cross-reactivity with SP (2-11). The exact percentage can vary between different antibody clones and assay conditions.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on meticulously executed experimental protocols. Below are detailed methodologies for competitive ELISA and RIA, the two primary techniques used for this purpose.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of a Substance P antibody with SP (2-11).
Materials:
-
96-well microplate
-
Substance P antibody
-
Substance P standard
-
SP (2-11) peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a fixed concentration of Substance P antigen in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the Substance P standard and the SP (2-11) peptide. In separate tubes, pre-incubate a fixed concentration of the primary Substance P antibody with the different concentrations of either the standard or the SP (2-11) peptide.
-
Incubation: Add the antibody-antigen mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Plot the absorbance values against the logarithm of the concentration for both the Substance P standard and the SP (2-11) peptide. The concentration of SP (2-11) that causes 50% inhibition of the maximal signal is compared to the concentration of Substance P that causes 50% inhibition to calculate the percent cross-reactivity.
Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment
RIA is a highly sensitive method for quantifying antibody-antigen interactions and determining cross-reactivity.
Materials:
-
Polypropylene tubes
-
Substance P antibody
-
Radiolabeled Substance P (e.g., 125I-SP)
-
Substance P standard
-
SP (2-11) peptide
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Precipitating agent (e.g., polyethylene (B3416737) glycol or a secondary antibody)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the Substance P standard and the SP (2-11) peptide in assay buffer.
-
Assay Setup: In a series of tubes, add a fixed amount of the primary Substance P antibody and a fixed amount of radiolabeled Substance P.
-
Competitive Binding: To these tubes, add varying concentrations of either the unlabeled Substance P standard or the SP (2-11) peptide. Include a tube with no unlabeled antigen (maximum binding) and a tube with no primary antibody (non-specific binding).
-
Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. This can be achieved by adding a precipitating agent that selectively precipitates the antibody-antigen complexes. Centrifuge the tubes to pellet the precipitate.
-
Radioactivity Measurement: Carefully decant the supernatant and measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabeled Substance P as a function of the logarithm of the concentration of the unlabeled competitor (either Substance P or SP (2-11)). The concentration of SP (2-11) required to displace 50% of the bound radiolabeled SP is compared to the concentration of unlabeled SP required for the same displacement to calculate the percent cross-reactivity.
Visualizing the Methodologies and Pathways
To further clarify the experimental process and the biological context, the following diagrams illustrate the competitive immunoassay workflow and the Substance P signaling pathway.
Caption: Workflow for determining antibody cross-reactivity.
Caption: Simplified Substance P signaling cascade.
References
A Comparative Guide to the In Vivo Efficacy of Substance P (2-11) versus Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the neuropeptide fragment Substance P (2-11) and the full-length native peptide, Substance P (SP). The information presented is curated from experimental data to assist researchers in selecting the appropriate molecule for their studies.
Executive Summary
Substance P is a well-characterized undecapeptide involved in a myriad of physiological processes, including nociception, inflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R).[3][4] In vivo, Substance P is subject to rapid metabolism, yielding various fragments.[5] Among these is Substance P (2-11), a C-terminal fragment that has demonstrated biological activity, albeit with generally reduced potency compared to the parent molecule. This guide delves into the available quantitative data, experimental methodologies, and signaling pathways to draw a clear comparison between these two peptides.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the activity of Substance P and Substance P (2-11).
| Parameter | Substance P | Substance P (2-11) | Fold Difference | Reference |
| cAMP Accumulation (-log ED50 M) | Not explicitly stated, but used as baseline for comparison | -7.4 ± 0.08 | SP (2-11) is significantly less potent | [6] |
| Smooth Muscle Contraction | Potent contractor of guinea pig ileum | Exhibits contracting activity on guinea pig ileum | Direct quantitative comparison in vivo is not readily available | [7][8] |
Signaling Pathways
Substance P and its fragments, including Substance P (2-11), primarily exert their effects through the NK1 receptor, a G-protein coupled receptor (GPCR).[3][4] Activation of the NK1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, NK1R activation can stimulate the production of cyclic AMP (cAMP).[2] However, studies suggest that C-terminal fragments like SP (2-11) may exhibit biased agonism, retaining the ability to stimulate calcium mobilization but showing a diminished capacity to induce cAMP accumulation.[6]
Figure 1. Simplified signaling pathway of Substance P and Substance P (2-11) via the NK1 receptor.
Experimental Protocols
In Vivo Microdialysis for Substance P and Metabolites
In vivo microdialysis is a technique used to sample endogenous and exogenous substances from the extracellular fluid of tissues in living animals.[9][10] This method is crucial for studying the metabolism of Substance P into its fragments, including SP (2-11), in real-time within a specific tissue, such as the brain.[5]
Experimental Workflow:
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo metabolism of substance P in rat striatum utilizing microdialysis/liquid chromatography/micro‐electrospray mass spectrometry [agris.fao.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pancreapedia.org [pancreapedia.org]
- 9. In vivo release of substance P in cat dorsal horn studied with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
Specificity of Substance P (2-11): A Comparative Analysis for NK1 versus NK2 Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding and functional specificity of the Substance P fragment, Substance P (2-11), for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This analysis is supported by experimental data and detailed methodologies.
Substance P (SP), an undecapeptide neuropeptide, is the preferential endogenous ligand for the NK1 receptor. However, the specificity of its fragments, such as Substance P (2-11), is crucial for understanding structure-activity relationships and for the development of selective therapeutic agents. This guide synthesizes available data to compare the interaction of Substance P (2-11) with NK1 and NK2 receptors.
Quantitative Data Comparison
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Substance P (2-11) | Human NK1 | cAMP Accumulation | logEC50 (M) | -7.4 ± 0.08 | [1] |
| Substance P | Human NK1 | cAMP Accumulation | logEC50 (M) | -7.81 ± 0.07 | [1] |
| Substance P | Human NK2 | Muscle Contraction | EC50 (nM) | 160 | [2] |
Data for Substance P (2-11) at the NK2 receptor is not specified in the cited literature. The significant difference in potency of the full-length Substance P between NK1 and NK2 receptors suggests a similarly low or negligible affinity and activity of its C-terminal fragments at the NK2 receptor.
Signaling Pathways and Specificity
The differential effects of Substance P and its fragments on NK1 and NK2 receptors are rooted in their distinct signaling cascades.
Activation of the NK1 receptor by agonists like Substance P can couple to both Gαq/11 and Gαs proteins.[1][3] The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The coupling to Gαs activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1]
The NK2 receptor primarily signals through the Gαq/11 pathway, leading to calcium mobilization.[4] While Substance P can activate NK2 receptors, it does so with significantly lower potency compared to its action on NK1 receptors.[2][5]
Experimental Methodologies
The determination of ligand specificity for NK1 and NK2 receptors relies on a combination of binding and functional assays.
Radioligand Binding Assay (for NK1 Receptor)
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for determining non-specific binding).
-
Test compound: Substance P (2-11).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus and scintillation counter.
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (Substance P (2-11)).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or filtration manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
Cells stably expressing the human NK1 or NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compound: Substance P (2-11).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of the test compound (Substance P (2-11)) to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Substance P Signaling: A Head-to-Head Functional Comparison of its Fragments
For researchers, scientists, and drug development professionals, understanding the nuanced activity of Substance P (SP) and its fragments is critical for advancing research in pain, inflammation, and neurobiology. This guide provides a direct comparison of the functional activity of various SP fragments, supported by quantitative data and detailed experimental protocols.
Substance P, an eleven-amino acid neuropeptide, is a key mediator in pain transmission and inflammatory responses, primarily through its interaction with the neurokinin-1 receptor (NK1R).[1] The biological activity of SP is not solely dictated by the full-length peptide; its N- and C-terminal fragments also exhibit distinct functional profiles, making a head-to-head comparison essential for targeted drug development and mechanistic studies.
Quantitative Comparison of Substance P Fragment Activity
The functional potency of Substance P and its fragments can be quantified by determining their half-maximal effective concentration (EC50) in various cellular assays. The following table summarizes the EC50 values for SP and several of its C-terminal fragments in inducing intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, two key downstream signaling events following NK1R activation.
| Peptide Fragment | Functional Assay | EC50 (-log M) | Reference |
| Substance P (1-11) | Calcium Mobilization | 8.5 ± 0.3 | [2] |
| Substance P (1-11) | cAMP Accumulation | 7.8 ± 0.1 | [2] |
| Substance P (6-11) | Calcium Mobilization | Active (EC50 not specified) | [2] |
| Substance P (6-11) | cAMP Accumulation | Inactive | [2] |
| Substance P (7-11) | Calcium Mobilization | Active (EC50 not specified) | [2] |
| Substance P (7-11) | cAMP Accumulation | Inactive | [2] |
| Substance P (8-11) | Calcium Mobilization | Active (EC50 not specified) | [2] |
| Substance P (8-11) | cAMP Accumulation | Inactive | [2] |
Note: The C-terminal fragments (6-11, 7-11, and 8-11) retained their ability to induce calcium mobilization but were inactive in stimulating cAMP accumulation, highlighting a biased agonism for these fragments.[2] Furthermore, studies on smooth muscle preparations have shown that the C-terminal octapeptide of Substance P can be twice as potent as the full-length peptide in inducing guinea pig ileum contraction.[3]
Visualizing the Substance P Signaling Pathway
Activation of the NK1R by Substance P initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways involved.
References
Validating the Effects of Substance P (2-11) with Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Substance P (2-11), a major metabolite of the neuropeptide Substance P (SP), and the validation of these effects using neurokinin-1 (NK1) receptor antagonists. The data presented herein summarizes key experimental findings, offers detailed protocols for replication, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to aid researchers in designing and interpreting experiments aimed at understanding the physiological roles of SP metabolites and the efficacy of potential therapeutic antagonists.
Introduction to Substance P (2-11) and Neurokinin-1 Receptor Antagonism
Substance P is a neuropeptide involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the G protein-coupled neurokinin-1 receptor (NK1R).[2] Substance P is metabolized in vivo to various fragments, with Substance P (2-11) being a significant product.[3] Understanding the biological activity of these metabolites is crucial for a complete picture of SP signaling.
NK1 receptor antagonists are compounds that competitively block the binding of Substance P and its active fragments to the NK1 receptor, thereby inhibiting their downstream effects.[4] These antagonists are invaluable tools for validating the specific receptor-mediated actions of SP and its metabolites and are being investigated for various therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting.[5][6] This guide focuses on the use of well-characterized NK1 receptor antagonists, such as CP-96,345 and RP 67580, to validate the effects of Substance P (2-11).
Data Presentation: Quantitative Comparison of Agonist and Antagonist Activity
The following tables summarize quantitative data from various in vitro assays, comparing the potency of Substance P (2-11) with the parent peptide and illustrating the inhibitory effects of NK1 receptor antagonists.
Table 1: Comparative Potency of Substance P and its Fragments in Functional Assays
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Substance P | Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | High Potency | [7] |
| Substance P (2-11) | Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | Active, potency varies with other fragments | [5] |
| Substance P | Intracellular Ca²⁺ Mobilization | NK1R-expressing HEK293 cells | -log EC₅₀ (M) | 8.5 ± 0.3 | [8] |
| Substance P (2-11) | Intracellular Ca²⁺ Mobilization | NK1R-expressing HEK293 cells | -log EC₅₀ (M) | Data suggests activity, specific value not provided | [8] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC₅₀ (M) | 7.8 ± 0.1 | [8] |
| Substance P (2-11) | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC₅₀ (M) | Data suggests reduced activity vs. SP, specific value not provided | [8] |
Table 2: Inhibitory Potency of NK1 Receptor Antagonists against Substance P-Induced Effects
| Antagonist | Assay | Agonist | Parameter | Value | Reference |
| CP-96,345 | Rat Urinary Bladder Contraction | Substance P | pKB | 5.7 | [9] |
| RP 67580 | Rat Urinary Bladder Contraction | Substance P | pKB | 6.7 | [9] |
| CP-96,345 | Inhibition of [³H]-SP Binding | Human NK1 Receptor | IC₅₀ (nM) | ~1 | [10] |
| RP 67580 | Inhibition of [³H]-SP Binding | Human NK1 Receptor | IC₅₀ (nM) | ~194 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic method for assessing the contractile activity of substances on smooth muscle.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle strip is carefully dissected and mounted in an organ bath containing the buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer. The resting tension is adjusted to approximately 1 gram.
-
Experimental Procedure: After an equilibration period of at least 60 minutes, cumulative concentration-response curves are generated by adding increasing concentrations of Substance P or Substance P (2-11) to the organ bath. For antagonist studies, the tissue is pre-incubated with the NK1 receptor antagonist for a specified period (e.g., 30 minutes) before adding the agonist.
-
Data Analysis: The contractile responses are recorded and measured as the increase in tension (in grams or millinewtons). The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is calculated from the concentration-response curve. For antagonists, the pA₂ value or KB (dissociation constant) can be determined using a Schild plot analysis.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of the agonist (Substance P or Substance P (2-11)). For antagonist studies, cells are pre-incubated with the antagonist before agonist addition.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. The peak fluorescence response is used to generate concentration-response curves and calculate EC₅₀ values. For antagonists, IC₅₀ values (the concentration of antagonist that inhibits 50% of the agonist response) are determined.
cAMP Accumulation Assay
This assay quantifies the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in Gs-coupled GPCR signaling.
-
Cell Culture: Cells expressing the NK1 receptor (e.g., HEK293T or CHO cells) are cultured and seeded in 96-well plates.
-
Assay Procedure: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of the agonist (Substance P or Substance P (2-11)) for a defined period. For antagonist experiments, cells are pre-treated with the antagonist.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP levels in the experimental samples are interpolated from the standard curve. Concentration-response curves are then plotted to determine the EC₅₀ for the agonist and the IC₅₀ for the antagonist.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating Substance P (2-11) effects.
Substance P / NK1R Signaling Cascade
Experimental Validation Workflow
References
- 1. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid and neurokinin activities of substance P fragments and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors for substance P. II. Classification by agonist fragments and homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guinea pig ileum: Topics by Science.gov [science.gov]
Comparative Analysis of Substance P (2-11) Across Diverse Cell Lines: A Guide for Researchers
For Immediate Publication
This guide offers a detailed comparative analysis of the biological activity of Substance P (2-11), a significant metabolite of the neuropeptide Substance P (SP), across various cell lines. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the peptide's signaling and functional effects, providing a valuable resource for understanding its cell-specific activities.
Substance P is an eleven-amino-acid peptide involved in a myriad of physiological processes, including inflammation, pain transmission, and cell proliferation.[1] Its activity is primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[2] SP can be metabolized by cellular enzymes into smaller fragments, such as SP (2-11), which may exhibit distinct biological activities.[3][4] This guide focuses on the comparative effects of the SP (2-11) fragment.
Quantitative Analysis of Substance P (2-11) Activity
The functional activity of SP (2-11) has been predominantly characterized in cell lines engineered to express the NK1 receptor, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, as well as in cell lines that endogenously express the receptor, like 3T3 fibroblasts. The primary signaling pathways activated by NK1R are the Gαq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i), and the Gαs pathway, which stimulates cyclic AMP (cAMP) production.[5][6]
Experimental data reveals that SP (2-11), like the full-length SP, can activate these pathways, but with different potencies. Notably, N-terminal truncation of SP appears to have a more significant impact on the cAMP pathway than on the calcium signaling pathway.[3][4]
| Cell Line | Receptor | Assay | Peptide | -logEC₅₀ (M) | Reference |
| HEK293 | Human NK1R | [Ca²⁺]i Increase | Substance P | 8.5 ± 0.3 | [3][5] |
| HEK293 | Human NK1R | [Ca²⁺]i Increase | Substance P (2-11) | Not explicitly stated, but retains activity | [3][5] |
| HEK293 | Human NK1R | cAMP Accumulation | Substance P | 7.8 ± 0.1 | [3][5] |
| HEK293 | Human NK1R | cAMP Accumulation | Substance P (2-11) | 7.4 ± 0.08 | [3][4] |
| CHO | Human NK1R | cAMP Accumulation | Substance P | 7.6 ± 0.14 | [3] |
| CHO | Human NK1R | cAMP Accumulation | Substance P (2-11) | Activity is reduced compared to SP | [3] |
| 3T3 Fibroblasts | Human NK1R | [Ca²⁺]i Increase | Substance P | 8.53 ± 0.27 | [3] |
| 3T3 Fibroblasts | Human NK1R | cAMP Accumulation | Substance P | 8.04 ± 0.18 | [3] |
| Murine Marrow Mononuclear Phagocytes | Endogenous | Proliferation (CSF-1 costimulation) | Substance P (2-11) | No costimulatory activity observed | [7] |
| Jurkat / HUT 78 (Human T-cell lines) | Endogenous | IL-2 Expression | C-terminal fragments (e.g., SP(4-11)) | Active (N-terminal fragments inactive) | [8] |
Table 1: Comparative Efficacy of Substance P (2-11) in Different Cell Lines. This table summarizes the half-maximal effective concentration (EC₅₀) values for Substance P and its (2-11) fragment in inducing key second messenger responses in various cell lines.
Signaling Pathways and Experimental Workflow
The interaction of Substance P and its fragments with the NK1 receptor initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathways and a typical experimental workflow for assessing the activity of SP (2-11).
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the bioactivity of Substance P (2-11).
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
-
Cell Lines: HEK293 cells stably expressing the human NK1R, or other cell lines of interest.
-
Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Treatment: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of SP (2-11).
-
Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
-
Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ values.
Cyclic AMP (cAMP) Accumulation Assay
-
Cell Lines: HEK293, CHO, or 3T3 cells expressing the NK1R and a cAMP-responsive reporter system (e.g., GloSensor™-22F cAMP Plasmid).
-
Seeding: Cells are seeded in 96-well white-walled plates.
-
Treatment: The cell culture medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP Reagent. After an equilibration period, cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with different concentrations of SP (2-11).
-
Measurement: Luminescence is measured over time using a plate-reading luminometer.
-
Analysis: The area under the curve or the peak luminescence is plotted against the peptide concentration to determine EC₅₀ values.[3]
Cell Proliferation Assay (e.g., MTT or WST-1)
-
Cell Lines: Immune cells (e.g., murine bone marrow mononuclear phagocytes) or cancer cell lines.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The medium is replaced with a low-serum medium containing various concentrations of SP (2-11), often in combination with a primary stimulus like a growth factor (e.g., CSF-1).[7]
-
Incubation: Cells are incubated for a period of 24 to 72 hours.
-
Measurement: A proliferation reagent (e.g., MTT or WST-1) is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values, which are proportional to the number of viable cells, are used to assess the effect of SP (2-11) on cell proliferation.
Conclusion
The available data indicates that Substance P (2-11) is a biologically active metabolite of Substance P, capable of activating the NK1 receptor. Its effects are cell-type dependent, with a notable bias in signaling pathways. While it retains significant activity in stimulating intracellular calcium release, its potency in inducing cAMP accumulation is reduced compared to the full-length peptide in cell lines like HEK293 and CHO.[3] Furthermore, its role in cell proliferation appears to be highly context-specific, showing no costimulatory effect in certain immune progenitor cells.[7] This comparative guide highlights the importance of studying peptide metabolites and provides a framework for further investigation into the nuanced pharmacology of Substance P fragments in various cellular contexts.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Substance P augmentation of CSF-1-stimulated in vitro myelopoiesis. A two-signal progenitor restricted, tuftsin-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Assessing the Purity of Substance P (2-11) Peptide for Optimal Research Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide Substance P (SP) and its fragments are pivotal in a multitude of physiological and pathological processes, making them key subjects of research in neuroscience, immunology, and oncology. The C-terminal fragment, Substance P (2-11), is of particular interest due to its biological activity. However, the reliability and reproducibility of research involving this peptide are fundamentally dependent on its purity. This guide provides a comprehensive comparison of the critical analytical techniques used to assess the purity of synthetic Substance P (2-11), offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions for their studies.
The Critical Role of Purity in Substance P (2-11) Research
Synthetic peptides are susceptible to the introduction of impurities during synthesis and purification. These can include truncated sequences, deletion sequences, incompletely removed protecting groups, or byproducts from the cleavage process.[1][2][3] Such impurities can significantly impact research outcomes by causing misleading biological effects or a lack of experimental reproducibility. For sensitive applications, a peptide purity of ≥95% is generally considered the standard, while more demanding studies may require a purity of ≥98%.
Core Analytical Techniques for Purity Assessment
A multi-pronged approach employing orthogonal analytical methods is essential for a comprehensive assessment of peptide purity. The three cornerstone techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for quantifying the purity of synthetic peptides.[1] This technique separates the target peptide from its impurities based on hydrophobicity.
Data Presentation: RP-HPLC Purity Analysis
| Parameter | Supplier A | Supplier B | In-house Analysis |
| Purity (%) | >95% (claimed) | >98% (claimed) | [Insert experimental value] |
| Retention Time (min) | [Insert value] | [Insert value] | [Insert value] |
| Peak Area (%) | [Insert value] | [Insert value] | [Insert value] |
| Number of Impurity Peaks | [Insert value] | [Insert value] | [Insert value] |
| Major Impurity Peak Area (%) | [Insert value] | [Insert value] | [Insert value] |
Experimental Protocol: RP-HPLC Analysis of Substance P (2-11)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the lyophilized Substance P (2-11) peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying the mass of any impurities. This technique is often coupled with HPLC (LC-MS) to provide both purity and identity information simultaneously.
Data Presentation: Mass Spectrometry Analysis
| Parameter | Supplier A | Supplier B | In-house Analysis |
| Expected Molecular Weight | 1191.47 Da | 1191.47 Da | 1191.47 Da |
| Observed Molecular Weight | [Insert value] | [Insert value] | [Insert value] |
| Mass of Major Impurities | [Insert value(s)] | [Insert value(s)] | [Insert value(s)] |
| Confirmation of Identity | Yes / No | Yes / No | Yes / No |
Experimental Protocol: LC-MS Analysis of Substance P (2-11)
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
LC Conditions: Utilize the same RP-HPLC conditions as described above.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of Substance P (2-11) and its potential impurities (e.g., m/z 400-1500).
-
Data Analysis: Compare the observed molecular weight from the deconvoluted mass spectrum to the theoretical molecular weight of Substance P (2-11). Analyze the masses of other detected peaks to identify potential impurities.
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative technique used to determine the amino acid composition of the peptide. It serves as an orthogonal method to confirm the peptide's identity and can also be used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.
Data Presentation: Amino Acid Analysis
| Amino Acid | Theoretical Ratio | Supplier A (Observed Ratio) | Supplier B (Observed Ratio) | In-house Analysis (Observed Ratio) |
| Proline (Pro) | 2 | [Insert value] | [Insert value] | [Insert value] |
| Lysine (Lys) | 1 | [Insert value] | [Insert value] | [Insert value] |
| Glutamine (Gln) | 2 | [Insert value] | [Insert value] | [Insert value] |
| Phenylalanine (Phe) | 2 | [Insert value] | [Insert value] | [Insert value] |
| Glycine (Gly) | 1 | [Insert value] | [Insert value] | [Insert value] |
| Leucine (Leu) | 1 | [Insert value] | [Insert value] | [Insert value] |
| Methionine (Met) | 1 | [Insert value] | [Insert value] | [Insert value] |
| Net Peptide Content (%) | N/A | [Insert value] | [Insert value] | [Insert value] |
Experimental Protocol: Amino Acid Analysis of Substance P (2-11)
-
Hydrolysis: Hydrolyze a known weight of the peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: Derivatize the resulting free amino acids with a suitable reagent (e.g., phenylisothiocyanate, PITC).
-
Separation and Detection: Separate the derivatized amino acids using RP-HPLC with UV detection.
-
Quantification: Quantify the amount of each amino acid by comparing the peak areas to a standard mixture of amino acids.
-
Data Analysis: Calculate the molar ratios of the amino acids and compare them to the theoretical ratios for Substance P (2-11). Calculate the net peptide content by comparing the total measured peptide mass to the initial weight of the lyophilized powder.
Visualizing the Molecular Context and Experimental Process
To further aid in the understanding of Substance P (2-11)'s biological role and the workflow for its purity assessment, the following diagrams are provided.
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Caption: Experimental workflow for assessing Substance P (2-11) purity.
Conclusion: Ensuring Research Integrity through Rigorous Purity Assessment
References
Benchmarking Substance P (2-11): A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive benchmark analysis of Substance P (2-11), a significant fragment of the neuropeptide Substance P (SP), against the full-length native peptide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of their biological activities, supported by experimental data and detailed protocols.
Substance P, an eleven-amino acid peptide, is a key neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] Substance P (2-11) is a C-terminal fragment of SP and its activity is a subject of ongoing research to understand the structure-activity relationship of SP and its metabolites.
Data Summary: A Comparative Analysis of Potency
The following table summarizes the available quantitative data on the potency of full-length Substance P and its fragments in key functional assays that reflect their biological activity at the NK1 receptor.
| Compound | Assay | Cell Line/Tissue | Parameter | Value (-logEC50 M or EC50) | Reference |
| Substance P (1-11) | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing HEK293 cells | -logEC50 | 8.5 ± 0.3 | [2] |
| Intracellular Calcium ([Ca²⁺]i) Increase | Myenteric Neurons | EC50 | ~10 nM | [3] | |
| cAMP Accumulation | NK1R-expressing HEK293T cells | -logEC50 | 7.8 ± 0.1 | [2] | |
| Substance P (6-11) | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-transfected 3T3 fibroblasts | -logEC50 | -8.07 ± 0.27 | [4] |
| cAMP Accumulation | NK1R-transfected 3T3 fibroblasts | -logEC50 | -6.78 ± 0.27 | [4] | |
| Substance P (2-11) | Intracellular Calcium ([Ca²⁺]i) Increase | - | EC50 | Data not available | - |
| cAMP Accumulation | - | EC50 | Data not available | - | |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | Qualitative activity reported | [1] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of NK1 receptor activation by Substance P and its fragments, it is crucial to visualize the underlying signaling cascades and the experimental procedures used to measure them.
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1 receptor triggers a cascade of intracellular events, primarily through the activation of Gαq and Gαs proteins. The activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Concurrently, Gαs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).
Caption: Substance P Signaling Cascade via the NK1 Receptor.
Experimental Workflow: GPCR Activity Assessment
The functional activity of Substance P (2-11) and the known standard can be benchmarked using cell-based assays that measure the downstream consequences of NK1 receptor activation. A generalized workflow for such an assessment is depicted below.
Caption: General workflow for assessing GPCR agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq-coupled NK1 receptor.
Materials:
-
Cells stably or transiently expressing the human NK1 receptor (e.g., HEK293, CHO).
-
96-well black, clear-bottom microplates.
-
Substance P (1-11) and Substance P (2-11).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with HBSS (with probenecid, if used) to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of Substance P and Substance P (2-11) in HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.
-
Compound Injection: Use the automated injector to add the different concentrations of the peptides to the wells.
-
Signal Detection: Continuously record the fluorescence signal for a set period to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀). Plot the peak change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic AMP levels resulting from the activation of the Gαs-coupled pathway of the NK1 receptor.
Materials:
-
Cells stably or transiently expressing the human NK1 receptor (e.g., HEK293T, CHO).
-
White, opaque 384-well microplates.
-
Substance P (1-11) and Substance P (2-11).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Luminescence or fluorescence microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Harvest and resuspend NK1R-expressing cells in culture medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Plate the cells in a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of Substance P and Substance P (2-11) in the appropriate assay buffer.
-
Compound Addition: Add the different concentrations of the peptides to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a duration specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to the wells.
-
Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., HTRF ratio, luminescence) using a microplate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the sample readings to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
This guide provides a foundational framework for the comparative analysis of Substance P (2-11). Further research is warranted to quantitatively determine the biological potency of this fragment in various functional assays to fully elucidate its physiological and pathological roles.
References
A Comparative Guide to the Biological Activity of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the biological activity of Substance P (2-11), a peptide fragment of the neuropeptide Substance P (SP). Data is presented to compare its activity with the parent peptide and other key fragments, supported by detailed experimental protocols and pathway visualizations.
Introduction to Substance P and Its Metabolites
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1] It is a key mediator in pain transmission, inflammation, and mood regulation, exerting its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] In biological systems, SP is rapidly broken down by various peptidases into smaller fragments. These metabolites, including N-terminal fragments like SP (1-7) and C-terminal fragments like SP (5-11), can possess distinct biological activities that may differ from, or even oppose, the parent peptide.[3][4]
Substance P (2-11) is an N-terminally truncated metabolite formed by the cleavage of the Arg¹-Pro² bond of Substance P, a reaction catalyzed by aminopeptidase (B13392206) P.[5] While it is consistently identified as a metabolite in both in vitro and in vivo models, its specific biological functions are less extensively characterized than those of other fragments.[5] This guide aims to synthesize the existing data to provide a clear comparison of its activity.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative and qualitative data on the biological activities and receptor binding profiles of Substance P (2-11) and related peptides.
Table 1: Comparison of Biological Activities of Substance P and Its Fragments
| Peptide Fragment | Known Biological Activities | Key References |
| Substance P (1-11) | Potent NK1R agonist; involved in pain transmission, neurogenic inflammation, vasodilation, mood regulation, and cell proliferation.[1][2][6] | [1][2][6] |
| Substance P (2-11) | Induces contraction of guinea pig ileum; inhibits permeation of ³H-SP across brain microvascular endothelial cell (BBMEC) monolayers.[3] | [3] |
| Substance P (3-11) | Binds to NK1R; induces contraction of guinea pig ileum; promotes human monocyte chemotaxis.[3][7] | [3][7] |
| Substance P (4-11) | A Substance P agonist that is highly selective for NK1 receptors.[3] | [3] |
| Substance P (5-11) | Binds to NK1R; often the most abundant metabolite in certain cell types (e.g., fibroblasts, macrophages).[3][8] | [3][8] |
| Substance P (6-11) | Binds to NK1R; causes depolarization of motoneurons and produces a hypotensive effect.[3] | [3] |
| Substance P (1-7) | Exerts depressor and bradycardic (heart rate slowing) effects when applied to the nucleus tractus solitarius.[3] | [3] |
Table 2: Comparative Receptor Binding Affinities at the NK1 Receptor
| Ligand | Tissue/Cell Model | Binding Affinity (Kd) / Potency | Key References |
| [¹²⁵I]Bolton-Hunter SP | Rat Submandibular Gland | 456 pM | [7] |
| [¹²⁵I]Bolton-Hunter [Sar⁹,Met(O₂)¹¹]SP | Rat Submandibular Gland | 105 pM | [7] |
| [³H][Sar⁹,Met(O₂)¹¹]SP | Rat Brain Membranes | 1.4 - 2.0 nM | [9][10] |
| Substance P (1-11) | Rat Brain / Salivary Gland | High affinity; potent competitor for selective NK1R radioligands. | [7][9] |
| Substance P (3-11) | Rat Brain / Salivary Gland | High potency, slightly lower than full-length SP. | [7] |
| Substance P (5-11) | Rat Brain / Salivary Gland | Moderate potency, lower than SP (3-11). | [7] |
| Neurokinin A (NKA) | Rat Brain / Salivary Gland | Significantly lower potency at NK1R compared to SP fragments. | [7][9] |
| Neurokinin B (NKB) | Rat Brain / Salivary Gland | Significantly lower potency at NK1R compared to SP fragments. | [7][9] |
Signaling Pathways and Visualizations
Substance P and its C-terminal fragments activate the NK1 receptor, which couples to G-proteins to initiate downstream signaling cascades. The primary pathways involve the activation of Phospholipase C (PLC) and Adenylyl Cyclase (AC).[2] Interestingly, some SP metabolites retain the ability to trigger calcium mobilization but lose the capacity to stimulate cAMP production, suggesting a potential for biased agonism.[8]
Caption: Canonical signaling pathways of the Neurokinin-1 (NK1) Receptor.
Experimental Protocols
Replicating published findings requires precise methodologies. Below are detailed protocols for key experiments used to characterize the activity of Substance P fragments.
Protocol: Metabolite Identification by LC-MS/MS
This protocol is based on methodologies used to identify SP fragments produced at the blood-brain barrier.[5]
-
Objective: To identify and quantify Substance P (2-11) and other metabolites produced by cells or tissues.
-
Materials:
-
Cell culture model (e.g., brain microvascular endothelial cells).
-
Substance P (1-11) standard.
-
Internal standards (synthetic SP fragments, including SP 2-11).
-
Cell lysis buffer, protein precipitation solution (e.g., acetonitrile).
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
-
Procedure:
-
Incubation: Incubate cultured cells with a known concentration of Substance P (e.g., 10 µM) for a specified time course (e.g., 0-5 hours).
-
Sample Collection: Collect the cell culture supernatant at each time point.
-
Protein Precipitation: Stop the enzymatic reactions and precipitate proteins by adding ice-cold acetonitrile (B52724) to the supernatant. Centrifuge to pellet the precipitated protein.
-
Extraction: Collect the resulting supernatant containing the peptides and evaporate to dryness under a vacuum.
-
Reconstitution: Reconstitute the dried peptide extract in a mobile phase solution suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for peptide separation via a gradient elution program. Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of Substance P and its expected metabolites, including SP (2-11).
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra with those of the synthetic standards. Quantify the concentration of each metabolite based on the area under the curve relative to the internal standard.
-
Caption: Experimental workflow for identifying Substance P metabolites.
Protocol: Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.[7][9]
-
Objective: To determine the relative binding affinity of Substance P (2-11) and other fragments for the NK1 receptor.
-
Materials:
-
Membrane preparations from NK1R-expressing tissue (e.g., rat brain, guinea pig ileum) or cells.
-
Radiolabeled NK1R-selective ligand (e.g., [³H][Sar⁹,Met(O₂)¹¹]SP).
-
Unlabeled competitor peptides: Substance P (1-11), SP (2-11), other fragments.
-
Binding buffer, wash buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically near its Kd value), and varying concentrations of the unlabeled competitor peptide (from ~10⁻¹² to 10⁻⁵ M).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Protocol: Guinea Pig Ileum Contraction Assay
This is a classic functional bioassay to measure the contractile activity of tachykinin agonists.[3]
-
Objective: To measure the ability of Substance P (2-11) to induce smooth muscle contraction via NK1R activation.
-
Materials:
-
Freshly isolated guinea pig ileum segment.
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Isotonic force transducer and data acquisition system.
-
Substance P (1-11) and its fragments (including SP 2-11).
-
-
Procedure:
-
Tissue Preparation: Mount a segment of the longitudinal muscle of the guinea pig ileum in the organ bath under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with frequent washing with fresh physiological salt solution.
-
Cumulative Concentration-Response Curve: Add the agonist (e.g., SP 2-11) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
-
Recording: Record the isometric contractions using the force transducer.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., Substance P or carbachol). Plot the response against the logarithm of the agonist concentration to obtain a concentration-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximum effect).
-
Comparison: Compare the EC₅₀ and Emax values of SP (2-11) with those of full-length Substance P and other fragments to determine relative potency and efficacy.
-
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Substance P: A Modulator of Inflammation: R&D Systems [rndsystems.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Substance P (2-11)
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Substance P (2-11), a decapeptide fragment of Substance P. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
I. Immediate Safety and Handling Precautions
When handling Substance P (2-11), which is typically a lyophilized white powder, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid form and solutions of Substance P (2-11) in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosolized particles.
-
Avoid Contact: Prevent direct contact with the skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, collect the material promptly. Adsorb liquid spills with an inert material and place all contaminated materials in a sealed container for disposal as hazardous waste.
II. Regulatory Classification and Disposal Overview
Substance P (2-11) is not classified as an acutely hazardous waste on the Environmental Protection Agency (EPA) "P-list." This distinction is critical as it means the stringent disposal requirements for P-listed wastes do not apply. However, it must still be managed as a non-P-listed hazardous chemical waste in accordance with institutional and local regulations.
Key Disposal Principles:
-
Do Not Dispose in Regular Trash: Unused or expired Substance P (2-11) and contaminated materials must not be disposed of in the regular trash.
-
Prohibition of Sewer Disposal: Do not discharge solutions containing Substance P (2-11) into the sanitary sewer system.[1]
-
Segregation: Collect all waste materials contaminated with Substance P (2-11) separately from other waste streams.
III. Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of Substance P (2-11) in various forms.
1. Unused or Expired Substance P (2-11) (Solid Form)
-
Containerization: Keep the unused or expired peptide in its original, tightly sealed container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "Substance P (2-11)."
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible chemicals.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
2. Empty Substance P (2-11) Containers
-
Rinsing: Since Substance P (2-11) is not a P-listed waste, empty containers can be triple-rinsed with a suitable solvent (e.g., water or an appropriate buffer) to remove all residues.
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and managed as hazardous liquid waste.
-
Container Disposal: After triple-rinsing and air-drying, deface or remove the original label from the container. The clean, empty container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
3. Contaminated Labware and Debris
-
Collection: Place all disposable labware (e.g., pipette tips, weighing boats, gloves) and spill cleanup materials contaminated with Substance P (2-11) into a designated, leak-proof hazardous waste container or a clearly labeled plastic bag.
-
Labeling: The container or bag must be labeled as "Hazardous Waste" and specify the contaminant (Substance P (2-11)).
-
Disposal: Dispose of the container through your institution's hazardous waste management program, which will likely involve incineration.
4. Liquid Waste Containing Substance P (2-11)
-
Collection: Collect all aqueous and solvent-based solutions containing Substance P (2-11) in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: Do not mix different types of solvent waste. Keep halogenated and non-halogenated solvent waste streams separate.
-
Chemical Inactivation (Optional Pre-treatment): As a best practice to further ensure safety and environmental protection, consider chemical inactivation of the peptide before collection for disposal. A general procedure for peptide inactivation via hydrolysis is provided below. This should be performed in a chemical fume hood.
-
Acid or Base Hydrolysis: Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) (a common ratio is 1 part waste to 10 parts inactivation solution). Allow the mixture to react for a minimum of 24 hours to ensure the breakdown of the peptide bonds.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Collect the neutralized solution as hazardous waste.
-
-
Disposal: Store the sealed waste container in a designated satellite accumulation area and arrange for pickup through your institution's EHS department.
IV. Data Presentation: Properties of Substance P (2-11)
The following table summarizes key quantitative data for Substance P (2-11).
| Property | Value |
| CAS Number | 53749-61-4 |
| Molecular Formula | C57H86N14O12S |
| Molecular Weight | 1191.47 g/mol |
| Appearance | White lyophilized powder |
| Purity (Typical) | >95% (HPLC) |
| Storage Temperature | -20°C |
V. Experimental Protocol: Neurokinin-1 (NK1) Receptor Competitive Binding Assay
This protocol details a common experiment involving Substance P to determine the binding affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Unlabeled Ligand: Substance P (for non-specific binding)
-
Test Compound (at various concentrations)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Prepare dilutions of the test compound and the unlabeled Substance P in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: 50 µL of [³H]-Substance P and 100 µL of the cell membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of the cell membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competitive binding curve and calculate the Ki (inhibition constant).
VI. Mandatory Visualizations
Caption: Substance P signaling through the NK1 receptor.
Caption: Workflow for an NK1 receptor binding assay.
References
Essential Safety and Operational Guide for Handling Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Substance P (2-11). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. While specific toxicological data for Substance P (2-11) is limited, it should be handled with care as a potentially hazardous chemical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Substance P (2-11). The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
Handling and Storage
Proper handling and storage are essential to ensure the stability and integrity of Substance P (2-11).
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide : For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[3]
-
Reconstitution :
-
Storage of Reconstituted Peptide :
Disposal Plan
All materials contaminated with Substance P (2-11) must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide waste down the sink or in the regular trash.[5][6][7]
-
Waste Segregation :
-
Institutional Protocols : Contact your institution's Environmental Health & Safety (EHS) department for specific guidelines on the disposal of chemical waste.[5][8]
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact : Immediately wash the affected area with soap and water.[8]
-
Eye Contact : Flush the eyes with water for at least 15 minutes.[8]
-
Inhalation : If dust is inhaled, move to an area with fresh air. If irritation or discomfort persists, seek medical attention.[9]
-
Spill : Use a designated spill kit to clean up the area, wearing appropriate PPE.[8]
-
Reporting : Notify your laboratory supervisor and EHS office of the incident.[8]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of Substance P (2-11).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eurogentec.com [eurogentec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
